Product packaging for Xanthoxin(Cat. No.:CAS No. 8066-07-7)

Xanthoxin

Cat. No.: B146791
CAS No.: 8066-07-7
M. Wt: 250.33 g/mol
InChI Key: ZTALKMXOHWQNIA-TVBSHJCBSA-N
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Description

2-cis,4-trans-xanthoxin is an apo carotenoid sesquiterpenoid and an enal. It has a role as a plant growth retardant and a plant metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B146791 Xanthoxin CAS No. 8066-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

8066-07-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal

InChI

InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6-/t12-,14+,15-/m0/s1

InChI Key

ZTALKMXOHWQNIA-TVBSHJCBSA-N

SMILES

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C

Isomeric SMILES

C/C(=C/C=O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C

Canonical SMILES

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C

Other CAS No.

8066-07-7

Synonyms

cis,trans-xanthoxin
trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal
trans,trans-xanthoxin
xanthoxin
xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer
xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer
xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of Xanthoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of Xanthoxin. It is designed to be a valuable resource for researchers and professionals engaged in plant biology, biochemistry, and drug development. This document details its physicochemical properties, outlines a representative experimental protocol for its synthesis and purification, and illustrates its pivotal role in the biosynthesis of abscisic acid.

Core Properties of this compound

This compound is a C15 apo-carotenoid that serves as a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name (2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
CAS Number 8066-07-7
Appearance Data not readily available; likely a solid or oil
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724)

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Xanthoxin_Structure cluster_legend This compound This compound xanthoxin_label Chemical Structure

A 2D representation of the chemical structure of this compound.

Biosynthesis of Abscisic Acid from this compound

This compound is a critical precursor in the biosynthesis of abscisic acid, a major plant hormone involved in stress responses and developmental processes. The conversion of this compound to abscisic acid occurs in the cytoplasm and involves a two-step enzymatic reaction.

ABA_Biosynthesis This compound This compound Abscisic_Aldehyde Abscisic Aldehyde This compound->Abscisic_Aldehyde This compound Oxidase (ABA2) (Short-chain dehydrogenase/reductase) Abscisic_Acid Abscisic Acid Abscisic_Aldehyde->Abscisic_Acid Abscisic Aldehyde Oxidase (AAO3)

The enzymatic conversion of this compound to Abscisic Acid.

Experimental Protocols: Synthesis and Purification of this compound

The following is a representative experimental workflow for the synthesis of this compound via the oxidation of violaxanthin (B192666), followed by purification using High-Performance Liquid Chromatography (HPLC). This protocol is based on established methodologies in the field.

Part 1: Synthesis of this compound from Violaxanthin

Objective: To synthesize this compound by the oxidative cleavage of violaxanthin.

Materials:

  • Violaxanthin (isolated from a plant source, e.g., spinach)

  • Potassium permanganate (B83412) (KMnO₄)

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware (flasks, beakers, etc.)

Procedure:

  • Dissolution of Violaxanthin: Dissolve a known quantity of purified violaxanthin in a minimal amount of dichloromethane.

  • Oxidation Reaction:

    • Prepare a solution of potassium permanganate in acetonitrile.

    • Slowly add the KMnO₄ solution to the violaxanthin solution while stirring vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the violaxanthin spot disappears.

  • Quenching the Reaction: Once the reaction is complete, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of water and extract the organic layer containing the products.

    • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Part 2: Purification of this compound by HPLC

Objective: To purify this compound from the crude reaction mixture using reversed-phase HPLC.

Materials and Equipment:

  • Crude this compound product from Part 1

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Triethylamine (B128534) (TEA) (optional, as a mobile phase modifier)

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Fraction collector

  • Vials for sample and fraction collection

Procedure:

  • Sample Preparation: Dissolve the crude this compound product in a small volume of the initial mobile phase (e.g., 40% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development (Analytical Scale):

    • Initially, develop a separation method on an analytical scale to determine the optimal mobile phase composition and gradient.

    • A typical starting condition could be an isocratic elution with 40% acetonitrile in water. The mobile phase can be modified with a small amount of triethylamine (e.g., 0.02%) to improve peak shape.

    • Monitor the elution at a wavelength where this compound absorbs, typically around 285 nm.

  • Preparative HPLC Purification:

    • Scale up the optimized analytical method to a preparative scale.

    • Equilibrate the preparative C18 column with the mobile phase.

    • Inject the filtered crude this compound sample onto the column.

    • Run the HPLC method and collect fractions corresponding to the this compound peak, which can be identified based on its retention time from the analytical run.

  • Post-Purification Analysis and Storage:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

    • Store the purified this compound under an inert atmosphere at a low temperature (-20°C or below) to prevent degradation.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Xanthoxin_Workflow Violaxanthin Violaxanthin (Starting Material) Oxidation Oxidation with KMnO₄ Violaxanthin->Oxidation Crude_this compound Crude this compound Product Oxidation->Crude_this compound HPLC_Purification Preparative HPLC (Reversed-Phase C18) Crude_this compound->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

Workflow for the synthesis and purification of this compound.

The Discovery and Enduring Significance of Xanthoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Abscisic Acid Precursor in Plant Physiology

Introduction

Xanthoxin, a C15 aldehyde, holds a pivotal position in the intricate network of plant signaling molecules. Initially identified as a potent growth inhibitor, subsequent research has firmly established its role as a key intermediate in the biosynthesis of abscisic acid (ABA), a major phytohormone governing plant development and responses to environmental stress. This technical guide provides a comprehensive overview of the discovery, history, and physiological significance of this compound in plants. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecule and its potential applications. This document details the biosynthetic pathway of this compound, presents quantitative data on its occurrence, outlines detailed experimental protocols for its analysis, and provides visual representations of the key pathways and workflows.

Discovery and Historical Context

The journey to understanding this compound began with investigations into plant growth inhibitors. In the early 1970s, researchers were actively seeking to identify endogenous substances responsible for regulating plant growth and development.

1.1. Initial Identification as a Growth Inhibitor

In 1971, R.D. Firn, R.S. Burden, and H.F. Taylor first reported the detection and estimation of a potent growth inhibitor in a variety of higher plants, which they named "this compound"[1]. Their work demonstrated that this compound could be prepared in vitro by the oxidation of certain xanthophylls, such as violaxanthin[1]. Bioassays revealed that this compound exhibited significant inhibitory effects on cress seed germination and wheat coleoptile growth, highlighting its potential as a naturally occurring plant growth regulator[2].

1.2. Elucidation as a Precursor to Abscisic Acid (ABA)

Further investigations into the biological activity of this compound soon revealed its close relationship with abscisic acid (ABA). It was observed that the application of this compound to plant tissues led to a significant increase in the endogenous levels of ABA[2]. This finding strongly suggested that this compound is a biosynthetic precursor to ABA. Subsequent labeling studies using stable isotopes provided conclusive evidence for this precursor-product relationship, solidifying the indirect pathway of ABA biosynthesis from carotenoid precursors[2][3]. The conversion of this compound to ABA is now recognized as a critical step in the regulation of ABA levels in plants[3][4][5].

The Biosynthetic Pathway of this compound and ABA

This compound is synthesized in plastids from the oxidative cleavage of C40 carotenoids, specifically 9-cis-epoxycarotenoids like 9'-cis-neoxanthin and 9-cis-violaxanthin[3][4][5][6]. This pathway, often referred to as the indirect pathway of ABA biosynthesis, involves a series of enzymatic steps.

2.1. Key Enzymes in the Pathway

  • Zeaxanthin (B1683548) Epoxidase (ZEP): This enzyme catalyzes the conversion of zeaxanthin to violaxanthin (B192666), a crucial precursor for this compound synthesis[5][6].

  • 9-cis-epoxycarotenoid dioxygenase (NCED): NCED is a key regulatory enzyme that cleaves 9-cis-epoxycarotenoids to produce the C15 aldehyde, this compound, and a C25 metabolite[3][4][5].

  • This compound Dehydrogenase (ABA2): Once synthesized, this compound is exported to the cytoplasm where it is converted to abscisic aldehyde by the action of this compound dehydrogenase, an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family[3][5][7].

  • Abscisic Aldehyde Oxidase (AAO3): The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid, catalyzed by abscisic aldehyde oxidase[5][6][7].

2.2. Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway from carotenoids to abscisic acid, highlighting the central role of this compound.

ABA_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm β-Carotene β-Carotene Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin β-carotene hydroxylase Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP 9'-cis-Neoxanthin 9'-cis-Neoxanthin Violaxanthin->9'-cis-Neoxanthin Neoxanthin synthase 9'-cis-Violaxanthin 9'-cis-Violaxanthin Violaxanthin->9'-cis-Violaxanthin This compound This compound 9'-cis-Neoxanthin->this compound NCED 9'-cis-Violaxanthin->this compound NCED Abscisic Aldehyde Abscisic Aldehyde This compound->Abscisic Aldehyde ABA2 Abscisic Acid (ABA) Abscisic Acid (ABA) Abscisic Aldehyde->Abscisic Acid (ABA) AAO3

Figure 1: Biosynthetic pathway of Abscisic Acid (ABA) from β-Carotene, showing the formation of this compound.

Quantitative Data on this compound Levels

The endogenous concentration of this compound in plant tissues is generally low, reflecting its transient nature as a biosynthetic intermediate. However, its levels can fluctuate in response to developmental cues and environmental stimuli. The following table summarizes available quantitative data on this compound levels in various plant species and tissues.

Plant SpeciesTissueConditionThis compound (cis,trans-Xan) Concentration (ng/g FW)trans,trans-Xan Concentration (ng/g FW)Reference
Lycopersicon esculentum (Tomato)LeavesNon-stressed< 0.55 - 10[2]
Lycopersicon esculentum (Tomato)LeavesWater-stressed~120 - 40[2]
Malus domestica (Apple)PulpImmature Fruit~15~25[8]
Malus domestica (Apple)PulpRipe Fruit< 5< 10[8]
Malus domestica (Apple)SeedsImmature Fruit~40~60[8]
Malus domestica (Apple)SeedsMature Fruit< 10< 15[8]

Detailed Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and sensitive analytical techniques. The following sections provide detailed methodologies for key experiments related to this compound analysis.

4.1. In Vitro Synthesis of this compound from Violaxanthin

Due to the limited commercial availability of this compound standards, in vitro synthesis from its precursor, violaxanthin, is often necessary for quantification and bioassays.

Protocol:

  • Violaxanthin Extraction and Purification:

    • Homogenize fresh plant material rich in violaxanthin (e.g., spinach leaves) in cold acetone.

    • Filter the homogenate and partition the pigments into a mixture of diethyl ether and water.

    • Wash the ether phase with water to remove hydrophilic impurities.

    • Dry the ether phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under reduced pressure.

    • Purify violaxanthin from the crude extract using column chromatography on silica (B1680970) gel or by preparative thin-layer chromatography (TLC). The violaxanthin band can be identified by its characteristic yellow-orange color and Rf value.

  • Oxidative Cleavage of Violaxanthin:

    • Dissolve the purified violaxanthin in a suitable organic solvent (e.g., benzene (B151609) or diethyl ether).

    • Add a mild oxidizing agent, such as potassium permanganate, dropwise while stirring at room temperature.

    • Monitor the reaction progress by TLC until the violaxanthin spot disappears.

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

    • Extract the reaction mixture with diethyl ether.

    • Wash the ether phase with water, dry over anhydrous sodium sulfate, and evaporate to yield crude this compound.

    • Purify the this compound by column chromatography or preparative TLC.

4.2. Extraction and Purification of this compound from Plant Tissues

This protocol outlines the steps for extracting and purifying endogenous this compound for subsequent analysis.

Protocol:

  • Tissue Homogenization and Extraction:

    • Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Extract the powdered tissue with a cold solvent mixture, typically 80% methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT).

    • Add a known amount of a suitable internal standard (e.g., deuterated ABA or a synthesized labeled this compound) for accurate quantification.

    • Centrifuge the extract to pellet the debris and collect the supernatant.

  • Purification:

    • Partition the supernatant against an immiscible organic solvent (e.g., n-hexane) to remove nonpolar compounds like chlorophylls (B1240455) and lipids.

    • Adjust the pH of the aqueous phase to acidic (e.g., pH 3.0 with acetic acid) and partition against diethyl ether or ethyl acetate (B1210297) to extract acidic and neutral compounds, including this compound.

    • Evaporate the organic phase to dryness.

    • Further purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

4.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound.

Protocol:

  • Derivatization:

    • Derivatize the purified this compound extract to increase its volatility for GC analysis. A common method is methylation using diazomethane (B1218177) or trimethylsilylation.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A nonpolar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized this compound.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the derivatized this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the synthesized this compound standard.

    • Calculate the concentration of endogenous this compound in the plant sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

4.4. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometric detector is another powerful technique for this compound analysis.

Protocol:

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Gradient Program: Start with a low percentage of the organic solvent and gradually increase it to elute compounds with increasing hydrophobicity.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection:

      • UV Detector: Monitor the absorbance at the maximum wavelength for this compound (around 280 nm).

      • Mass Spectrometer (MS): Use electrospray ionization (ESI) in positive or negative ion mode and monitor the parent and fragment ions of this compound for high specificity (LC-MS/MS).

  • Quantification:

    • Similar to GC-MS, create a calibration curve using a synthesized this compound standard and use an internal standard for accurate quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in plant tissues, from sample preparation to final quantification.

Xanthoxin_Analysis_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_quantification Quantification A Plant Tissue Collection (e.g., leaves, roots) B Freezing in Liquid N2 & Grinding A->B C Extraction with 80% Methanol + Internal Standard B->C D Centrifugation C->D E Liquid-Liquid Partitioning (Hexane & Diethyl Ether) D->E F Solid-Phase Extraction (SPE) (C18 Cartridge) E->F G Derivatization (e.g., Methylation) F->G I HPLC-UV/MS Analysis F->I H GC-MS Analysis G->H J Data Analysis & Quantification H->J I->J

Figure 2: A generalized experimental workflow for the extraction, purification, and quantification of this compound from plant tissues.

Conclusion

The discovery of this compound and the subsequent elucidation of its role as a direct precursor to abscisic acid have been instrumental in advancing our understanding of plant hormone biosynthesis and its regulation. As a key intermediate, this compound represents a critical control point in the plant's response to both developmental and environmental cues. The technical guidance provided in this document, from its historical discovery to detailed analytical protocols, is intended to equip researchers with the necessary knowledge to further explore the multifaceted roles of this important molecule. Future research focusing on the precise regulation of this compound biosynthesis and its transport within the plant will undoubtedly unveil new insights into the complex signaling networks that govern plant life and their adaptation to a changing world.

References

Xanthoxin's Role as an Abscisic Acid Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a multitude of physiological and developmental processes in plants, most notably the response to abiotic stress. The regulation of ABA levels is a critical determinant of plant survival and adaptation. Central to this regulation is the biosynthesis of ABA, a complex pathway that originates from carotenoids. This technical guide provides an in-depth examination of xanthoxin, a C15 apocarotenoid, and its crucial role as the direct precursor to ABA. We will dissect the enzymatic steps converting this compound to ABA, explore the upstream biosynthetic pathway that produces this compound, detail the catabolic pathways that regulate ABA homeostasis, present key quantitative data, and describe the experimental protocols used to elucidate these processes.

The Abscisic Acid Biosynthetic Pathway

The primary route for ABA biosynthesis in higher plants is an indirect pathway beginning with C40 carotenoids in the plastids.[1][2] This pathway can be conceptually divided into two main stages based on cellular location: the synthesis of this compound within the plastids and the subsequent conversion of this compound to ABA in the cytosol.[3][4]

The initial steps of ABA biosynthesis are embedded within the carotenoid pathway.[2] The journey begins with the C5 isoprene (B109036) unit, isopentenyl pyrophosphate (IPP), which ultimately leads to the formation of the C40 carotenoid, zeaxanthin (B1683548).[2] Zeaxanthin undergoes a series of enzymatic transformations to yield the direct precursors for this compound:

  • Epoxidation: Zeaxanthin is converted to all-trans-violaxanthin by the enzyme zeaxanthin epoxidase (ZEP).[1][5] This is a two-step epoxidation process.[5]

  • Isomerization and Conversion: All-trans-violaxanthin can be converted to 9'-cis-violaxanthin or 9'-cis-neoxanthin.[1] The conversion to neoxanthin (B191967) involves neoxanthin synthase (NSY).[6]

  • Oxidative Cleavage: This is the committed and rate-limiting step in ABA biosynthesis.[7][8] The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) catalyzes the oxidative cleavage of 9-cis-violaxanthin (B1234195) and/or 9'-cis-neoxanthin at the C11-C12 double bond.[3][9] This reaction produces the C15 apocarotenoid, This compound , and a C25 by-product.[10]

The expression of genes encoding enzymes like ZEP and, most critically, NCED is often upregulated in response to environmental stresses such as drought, indicating their key regulatory role in ABA production.[4][5]

Once synthesized in the plastid, this compound is exported to the cytosol for the final two enzymatic steps that yield active ABA.[6][11] This conversion is a two-step oxidation process.[12]

  • This compound to Abscisic Aldehyde: this compound is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR) family enzyme, encoded by the ABA2 gene.[5][7][13] This single enzyme catalyzes multiple reactions: the oxidation of the 4'-hydroxyl group to a ketone, desaturation of the 2'-3' bond, and the opening of the epoxide ring.[14] The reaction is NAD-dependent.[15]

  • Abscisic Aldehyde to Abscisic Acid: The final step is the oxidation of abscisic aldehyde to abscisic acid. This reaction is catalyzed by abscisic aldehyde oxidase (AAO), a molybdoenzyme encoded by the AAO3 gene in Arabidopsis.[7][16][17] This enzyme requires a sulfurylated molybdenum cofactor (MoCo) for its activity, a process involving the product of the ABA3 gene.[18][19]

This this compound → abscisic aldehyde → ABA route is considered the major and final part of the ABA biosynthetic pathway.[5]

Regulation of ABA Homeostasis: The Role of Catabolism

The physiologically active concentration of ABA is meticulously controlled by a balance between its biosynthesis and catabolism.[20] The primary route for ABA inactivation is through oxidation.

  • 8'-Hydroxylation: The key catabolic step is the hydroxylation of ABA at the 8'-methyl group, a reaction catalyzed by ABA 8'-hydroxylase.[20][21] This enzyme is a cytochrome P450 monooxygenase belonging to the CYP707A family.[20][22] This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA).[23] PA can be further reduced to dihydrophaseic acid (DPA).[23] The expression of CYP707A genes is often induced by dehydration and ABA itself, forming a negative feedback loop to control ABA levels.[20][22]

  • Conjugation: ABA can also be inactivated by conjugation, most commonly through esterification to form ABA-glucose ester (ABA-GE).[1][7] ABA-GE is a storage form that can be rapidly hydrolyzed by β-glucosidases to release free, active ABA when needed.[1][6]

Quantitative Data on ABA Biosynthesis and Catabolism

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and regulation of the ABA pathway.

EnzymeGeneSubstrateKmkcatOrganismReference
ABA2/SDR1 ABA2This compound19 µM-Arabidopsis thaliana[15],[14]
CYP707A3 CYP707A3(+)-Abscisic Acid1.3 µM15 min⁻¹Arabidopsis thaliana[20],[22]

Table 1: Kinetic parameters of key enzymes in the ABA biosynthesis and catabolism pathways.

Changes in the levels of this compound and its precursors are observed under different physiological conditions, underscoring the dynamic nature of this pathway.

ConditionTissueAnalyteChangeOrganismReference
Water Stress Older Plantscis-XanthoxinSignificant IncreaseLycopersicon esculentum[24]
Salt Stress (200 mM NaCl) RootsABA~10-fold increaseArabidopsis thaliana[13]
Salt Stress (200 mM NaCl) Rootsβ,β-xanthophylls~2-fold increaseArabidopsis thaliana[13]
Light Exposure Root CapThis compoundIncreaseZea mays[25]
Light Exposure Root CapViolaxanthinDecreaseZea mays[25]

Table 2: Relative changes in ABA and precursor levels under stress conditions.

Experimental Protocols

The elucidation of the this compound-to-ABA pathway has relied on a combination of genetic analysis of ABA-deficient mutants and sophisticated biochemical techniques.

This protocol is a synthesis of methods used for the accurate quantification of endogenous apocarotenoids and phytohormones.[13][24]

  • Sample Collection & Homogenization: Freeze plant material (e.g., leaves, roots) immediately in liquid nitrogen to halt metabolic activity.[13] Homogenize a precisely weighed amount (2-10 g fresh weight) in cold (-20°C) methanol (B129727) (MeOH).[24]

  • Internal Standard Spiking: At the time of homogenization, add a known amount of a stable isotope-labeled internal standard, such as [²H₆]-ABA for ABA quantification or [²H]-labeled this compound for this compound quantification.[13][24] This is critical for correcting for sample loss during purification.

  • Extraction and Partitioning: Filter the homogenate through Celite. Wash the residue with cold MeOH.[24] For this compound, partition the filtrate against cold n-hexane to remove chlorophylls (B1240455) and other non-polar pigments.[24] For ABA, partition the aqueous extract against diethyl ether after acidification.[13]

  • Purification by HPLC: Evaporate the solvent from the extract. Redissolve the residue and purify the target compounds using reverse-phase High-Performance Liquid Chromatography (HPLC).[24] Collect fractions corresponding to the retention times of authentic this compound and/or ABA standards.

  • Derivatization (for GC-MS): For GC-MS analysis of this compound, it can be chemically converted to a more stable derivative like abscisic acid methyl ester (MeABA).[24]

  • Mass Spectrometry Analysis: Analyze the purified fractions using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][24] Quantify the endogenous compound by comparing the peak area of its characteristic mass ion to that of the co-eluting internal standard.

This assay measures the NAD-dependent conversion of this compound to abscisic aldehyde by monitoring the production of NADH.[5][26]

  • Protein Expression and Purification: Express recombinant ABA2 protein (e.g., as a His-tagged fusion protein in E. coli) and purify it using affinity chromatography.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM K₂HPO₄, pH 7.2).

  • Assay Execution: In a quartz cuvette, combine the reaction buffer, a defined concentration of this compound (substrate, e.g., 100 µM), and NAD (coenzyme, e.g., 100 µM).

  • Initiation and Measurement: Initiate the reaction by adding a known amount of purified ABA2 enzyme (e.g., 10 ng/µL). Immediately monitor the increase in absorbance at 340 nm (A₃₄₀) using a spectrophotometer. The increase in A₃₄₀ corresponds to the reduction of NAD⁺ to NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Perform the assay with varying substrate concentrations to determine kinetic parameters like Kₘ.

Visualizations of Pathways and Workflows

ABA_Biosynthesis_and_Catabolism Zeaxanthin Zeaxanthin Violaxanthin all-trans-Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NSY, Isomerase Xanthoxin_p This compound Neoxanthin->Xanthoxin_p NCED (Rate-limiting) Xanthoxin_c This compound Xanthoxin_p->Xanthoxin_c Transport ABA_Aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_Aldehyde ABA2/SDR1 (NAD⁺ → NADH) ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA AAO3 (MoCo-dependent) ABA_GE ABA-Glucose Ester (Inactive Storage) ABA->ABA_GE UGT OH_ABA 8'-OH-ABA ABA->OH_ABA CYP707A (ABA 8'-Hydroxylase) PA Phaseic Acid (PA) OH_ABA->PA Spontaneous isomerization

Caption: The ABA biosynthesis and catabolism pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis A 1. Plant Tissue Collection (Flash-freeze in Liquid N₂) B 2. Homogenization (in cold Methanol) A->B C 3. Add Internal Standard ([²H]-labeled ABA/Xanthoxin) B->C D 4. Centrifugation & Filtration C->D Crude Extract E 5. Liquid-Liquid Partitioning (to remove interferences) D->E F 6. HPLC Purification (Fraction Collection) E->F G 7. Derivatization (optional) (e.g., for GC-MS) F->G Purified Fraction H 8. LC-MS or GC-MS Analysis G->H I 9. Quantification (Ratio of analyte to internal standard) H->I

Caption: Workflow for phytohormone quantification by mass spectrometry.

References

The Enigmatic Role of Xanthoxin: A Technical Guide to its Natural Occurrence, Distribution, and Analysis in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin, a C15 apocarotenoid, holds a critical position in the intricate network of plant signaling and developmental processes. Primarily recognized as a key intermediate in the biosynthesis of the vital phytohormone abscisic acid (ABA), emerging evidence suggests that this compound may also possess intrinsic biological activities, influencing plant growth and response to environmental cues. This technical guide provides an in-depth exploration of the natural occurrence and distribution of this compound across various plant species. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule, including detailed analytical methodologies for its quantification and a visual representation of its known signaling pathways.

Natural Occurrence and Distribution of this compound

This compound is a naturally occurring plant growth inhibitor found in a wide variety of higher plants.[1] Its presence has been identified in the shoots and roots of numerous species, where it plays a role in fundamental physiological processes.[2][3] While this compound is a crucial precursor to ABA, its levels do not always directly correlate with ABA concentrations, suggesting independent regulatory functions.[3] Environmental factors, particularly light, have been shown to significantly influence this compound levels. For instance, brief illumination of dark-grown seedlings can lead to a substantial increase in this compound, a response not observed for ABA.[3] This light-induced accumulation is implicated in the inhibition of growth and phototropic bending.[3]

Quantitative Data on this compound Levels

Quantitative data on this compound concentrations in plant tissues is relatively scarce in scientific literature compared to its well-studied derivative, ABA. However, available studies provide valuable insights into its abundance under specific conditions. The following tables summarize the reported quantitative data for this compound in different plant species and tissues. It is important to note that this compound exists as two isomers, the biologically active 2-cis, 4-trans-xanthoxin and the inactive 2-trans, 4-trans-xanthoxin.

Plant SpeciesTissueConditionThis compound (ng/g FW)2-trans-Xanthoxin (ng/g FW)Reference
Lycopersicon esculentum Mill cv. Ailsa Craig (Tomato)LeavesNon-stressed< 0.11.9 ± 0.4[4]
Lycopersicon esculentum Mill cv. Ailsa Craig (Tomato)LeavesStressed (wilted)< 0.15.8 ± 1.2[4]
Lycopersicon esculentum Mill cv. notabilis (ABA-deficient mutant)LeavesNon-stressed< 0.10.8 ± 0.2[4]
Lycopersicon esculentum Mill cv. notabilis (ABA-deficient mutant)LeavesStressed (wilted)< 0.11.1 ± 0.3[4]
Lycopersicon esculentum Mill cv. flacca (ABA-deficient mutant)LeavesNon-stressed< 0.11.5 ± 0.3[4]
Lycopersicon esculentum Mill cv. flacca (ABA-deficient mutant)LeavesStressed (wilted)< 0.14.9 ± 1.0[4]
Lycopersicon esculentum Mill cv. sitiens (ABA-deficient mutant)LeavesNon-stressed< 0.11.2 ± 0.2[4]
Lycopersicon esculentum Mill cv. sitiens (ABA-deficient mutant)LeavesStressed (wilted)< 0.11.4 ± 0.3[4]
Plant SpeciesTissueConditionThis compound LevelReference
Spinacia oleracea L. cv. Savoy Hybrid 612 (Spinach)Shoot tips and young leavesLight to darkness transferNo change[5]
Spinacia oleracea L. cv. Savoy Hybrid 612 (Spinach)Shoot tips and young leavesDifferent photoperiodsNot affected[5]
Spinacia oleracea L. cv. Savoy Hybrid 612 (Spinach)Shoot tips and young leavesWiltingNo increase[5]

Experimental Protocols

Accurate quantification of this compound in plant tissues is crucial for understanding its physiological roles. The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are synthesized from established methods for phytohormone analysis and adapted for this compound.

Protocol 1: this compound Extraction and Purification for LC-MS/MS Analysis

This protocol outlines the steps for extracting and purifying this compound from plant tissues for subsequent quantification by LC-MS/MS.

1. Sample Preparation and Homogenization: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

2. Extraction: a. Prepare an extraction solvent of 80% methanol (B129727) in water, acidified with 0.1% formic acid. b. Add 1 mL of the cold extraction solvent to the powdered tissue. c. Vortex the mixture vigorously for 1 minute. d. Incubate on a rotary shaker at 4°C for 1 hour in the dark. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new 2 mL microcentrifuge tube. g. Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge as before. h. Combine the supernatants.

3. Purification by Solid-Phase Extraction (SPE): a. Use a C18 SPE cartridge (e.g., 100 mg/1 mL). b. Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water. c. Dilute the combined supernatant with water to reduce the methanol concentration to below 10%. d. Load the diluted extract onto the conditioned SPE cartridge. e. Wash the cartridge with 2 mL of water to remove polar impurities. f. Elute the this compound with 2 mL of 80% methanol. g. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried residue in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (precursor ion m/z 265.1): Monitor for product ions (e.g., m/z 135.1, 153.1). Specific transitions should be optimized based on the instrument and standards.

    • 2-trans-Xanthoxin (precursor ion m/z 265.1): Monitor for characteristic product ions.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for this compound using a standard solution.

Protocol 3: GC-MS Analysis of this compound (after Derivatization)

GC-MS analysis of this compound requires derivatization to increase its volatility.

1. Derivatization: a. To the dried extract (from the purification step), add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 45 minutes to protect the aldehyde group. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate the hydroxyl groups.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound.

Signaling Pathways and Logical Relationships

This compound's primary and most well-understood role is as a direct precursor to abscisic acid (ABA). The biosynthesis of ABA from carotenoids is a tightly regulated process that occurs in different cellular compartments.

Abscisic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the ABA biosynthesis pathway, highlighting the formation and conversion of this compound.

ABABiosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NSY Xanthoxin_formation 9-cis-Violaxanthin / 9'-cis-Neoxanthin Violaxanthin->Xanthoxin_formation Isomerase Neoxanthin->Xanthoxin_formation Isomerase This compound This compound Xanthoxin_formation->this compound NCED Xanthoxin_formation->Xanthoxin_plastid NCED Abscisic_aldehyde Abscisic Aldehyde This compound->Abscisic_aldehyde ABA2/SDR1 ABA Abscisic Acid Abscisic_aldehyde->ABA AAO3 Xanthoxin_plastid->this compound Transport

Figure 1: The Abscisic Acid (ABA) biosynthesis pathway, showing the conversion of carotenoids to this compound in the plastid and its subsequent conversion to ABA in the cytosol.
Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction, purification, and analysis of this compound from plant tissues.

XanthoxinWorkflow Start Plant Tissue Sampling (e.g., leaves, roots) Homogenization Homogenization (in liquid nitrogen) Start->Homogenization Extraction Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Analysis Purification->Analysis LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS (after derivatization) Analysis->GCMS Data Data Analysis and Quantification LCMS->Data GCMS->Data

Figure 2: A generalized workflow for the analysis of this compound from plant material.
Conceptual Signaling of this compound's Direct Biological Activities

While the primary role of this compound is as an ABA precursor, some studies suggest it may have direct biological effects. The exact signaling mechanism for these effects is not yet elucidated and does not appear to involve the well-characterized ABA receptors. The following diagram presents a conceptual model of potential direct this compound signaling.

DirectXanthoxinSignaling This compound This compound Unknown_Receptor Putative Receptor / Binding Protein This compound->Unknown_Receptor Signaling_Cascade Downstream Signaling Cascade Unknown_Receptor->Signaling_Cascade Root_Branching Regulation of Root Branching Signaling_Cascade->Root_Branching Abscission Promotion of Abscission Signaling_Cascade->Abscission Growth_Inhibition Growth Inhibition Signaling_Cascade->Growth_Inhibition

Figure 3: A conceptual diagram illustrating the potential for direct biological activities of this compound, independent of its conversion to ABA.

Conclusion

This compound stands as a molecule of significant interest in plant biology, bridging the gap between carotenoid metabolism and phytohormone signaling. While its role as a precursor to abscisic acid is well-established, the exploration of its potential independent functions is an expanding area of research. This technical guide has provided a comprehensive overview of the current knowledge on this compound's natural occurrence, distribution, and analytical methodologies. The provided protocols and diagrams are intended to serve as valuable resources for researchers delving into the multifaceted roles of this intriguing plant growth regulator. Further investigation into the quantitative distribution of this compound across a wider range of plant species and the elucidation of its potential direct signaling pathways will undoubtedly provide a more complete picture of its importance in plant life.

References

The Lynchpin of Abiotic Stress Response: A Technical Guide to the Role of Xanthoxin in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of plant biology, the ability to withstand environmental challenges is paramount to survival and productivity. A key, yet often overlooked, player in this defense mechanism is xanthoxin, a critical precursor to the stress hormone abscisic acid (ABA). This technical guide provides an in-depth exploration of the role of this compound in plant responses to abiotic stressors such as drought, salinity, and temperature extremes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes complex biological pathways.

Introduction: this compound at the Crossroads of Stress Signaling

Plants, being sessile organisms, have evolved sophisticated signaling networks to perceive and respond to a myriad of environmental challenges. Abiotic stresses, including drought, high salinity, and extreme temperatures, represent significant threats to global agriculture and food security. At the heart of the plant's response to these stresses lies the phytohormone abscisic acid (ABA). This compound, a C15 carotenoid-derived aldehyde, is the first committed precursor in the biosynthesis of ABA.[1] While much of the physiological activity attributed to this compound is mediated through its conversion to ABA, understanding its regulation and metabolism is crucial for a comprehensive picture of plant stress tolerance.

The conversion of this compound to ABA is a tightly regulated, two-step process. This compound is first converted to abscisic aldehyde by the enzyme this compound dehydrogenase, encoded by the ABA2 gene.[2] Subsequently, abscisic aldehyde is oxidized to ABA by abscisic aldehyde oxidase (AAO).[3] The expression of the genes encoding these enzymes is often upregulated in response to abiotic stress, highlighting the importance of this pathway in stress adaptation.

Quantitative Analysis of this compound Levels Under Abiotic Stress

The concentration of this compound in plant tissues can fluctuate in response to environmental cues. However, compared to ABA, the changes in this compound levels are often less dramatic. This suggests that the flux through the ABA biosynthetic pathway is tightly controlled, with this compound being rapidly converted to downstream products.

Plant SpeciesAbiotic StressTissueChange in this compound LevelReference
Spinacia oleracea (Spinach)Transfer from light to darknessLeavesNo significant change[4]
Spinacia oleracea (Spinach)Low relative humidityLeavesNo significant change[4]
Spinacia oleracea (Spinach)WiltingLeavesNo increase observed[4]

Note: The available quantitative data on this compound levels under various abiotic stresses is limited. Further research is required to establish a more comprehensive understanding across different plant species and stress conditions.

The this compound Biosynthetic and Signaling Pathway in Abiotic Stress

The response to abiotic stress involves a complex signaling cascade that leads to the production of ABA, with this compound as a key intermediate. Osmotic stress, a common component of drought and salinity stress, is a primary trigger for this pathway.

Abiotic Stress-Induced Regulation of this compound Metabolism

Abiotic stresses such as salinity and temperature fluctuations lead to the differential expression of genes involved in the conversion of this compound to ABA. Studies in Arabidopsis thaliana have shown that both ABA-dependent and ABA-independent pathways regulate the induction of NCED3 (a key enzyme upstream of this compound synthesis) and AAO3 in response to salt stress.[5][6] Similarly, temperature stress has been shown to cause organ-specific up- or down-regulation of ABA1, ABA2, and AAO3.[2]

Abiotic_Stress_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity, Temperature) Osmotic_Stress Osmotic Stress Abiotic_Stress->Osmotic_Stress ABA2_expression ABA2 Gene Expression Abiotic_Stress->ABA2_expression AAO3_expression AAO3 Gene Expression Abiotic_Stress->AAO3_expression ABA_independent ABA-independent Pathway Osmotic_Stress->ABA_independent ABA_dependent ABA-dependent Pathway Osmotic_Stress->ABA_dependent NCED3_induction NCED3 Gene Induction ABA_independent->NCED3_induction ABA_independent->AAO3_expression ABA_dependent->NCED3_induction Xanthoxin_synthesis This compound Synthesis NCED3_induction->Xanthoxin_synthesis This compound This compound Xanthoxin_synthesis->this compound ABA2_protein This compound Dehydrogenase (ABA2) This compound->ABA2_protein Substrate ABA2_expression->ABA2_protein Encodes Abscisic_aldehyde Abscisic Aldehyde ABA2_protein->Abscisic_aldehyde Catalyzes AAO3_protein Abscisic Aldehyde Oxidase (AAO3) Abscisic_aldehyde->AAO3_protein Substrate AAO3_expression->AAO3_protein Encodes ABA Abscisic Acid (ABA) AAO3_protein->ABA Catalyzes ABA->ABA_dependent Positive Feedback Stress_Response Stress Response (Stomatal closure, Gene expression) ABA->Stress_Response

Abiotic stress signaling pathway leading to ABA synthesis.
The Direct Role of this compound: An Area of Active Research

While the primary role of this compound is understood to be as a precursor to ABA, the possibility of its direct involvement in signaling has been considered.[7] However, experimental evidence strongly suggests that the physiological effects observed upon application of this compound are predominantly due to its in-planta conversion to ABA.[7] Conformational differences between this compound and ABA may result in poor affinity for ABA receptors.[7] Further research, potentially utilizing non-metabolizable this compound analogs, is necessary to definitively elucidate any direct signaling roles.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant tissues is essential for studying its role in stress physiology. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and specificity.

This compound Extraction and Purification Workflow

Experimental_Workflow Start Plant Tissue Sampling (Flash-freeze in liquid N2) Homogenization Homogenization (Grind to a fine powder) Start->Homogenization Extraction Extraction (e.g., 80% Methanol (B129727) with internal standards) Homogenization->Extraction Centrifugation1 Centrifugation (Pellet cellular debris) Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant_Collection->Purification Elution Elution Purification->Elution Drying Evaporation to Dryness (e.g., under N2 stream) Elution->Drying Reconstitution Reconstitution (in mobile phase) Drying->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

General workflow for this compound extraction and analysis.
Detailed Methodology for this compound Quantification

1. Plant Material and Homogenization:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Transfer a known weight of the powdered tissue (e.g., 100-200 mg) to a microcentrifuge tube.

  • Add a defined volume of pre-chilled extraction solvent (e.g., 80% methanol in water) containing internal standards (e.g., deuterated ABA precursors) for accurate quantification.

  • Vortex thoroughly and incubate on a shaker at 4°C in the dark for a specified period (e.g., 1 hour).

3. Purification:

  • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant and pass it through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering compounds. The column should be pre-conditioned according to the manufacturer's instructions.

  • Wash the column with a non-polar solvent to remove lipids and other non-polar compounds.

  • Elute the phytohormones, including this compound, with a suitable solvent (e.g., methanol or acetonitrile).

4. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

  • Employ a gradient elution program with a mobile phase typically consisting of water and acetonitrile (B52724) or methanol, both containing a small percentage of an acid (e.g., formic acid) to improve ionization.

  • Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be used for high selectivity and sensitivity.

Logical Relationship of this compound in the Abiotic Stress Response

The role of this compound is intrinsically linked to the broader physiological responses of the plant to abiotic stress. Its position as a committed precursor to ABA places it at a critical juncture in the stress signaling network.

Logical_Relationship Abiotic_Stress Abiotic Stress Stress_Perception Stress Perception (e.g., Osmosensors) Abiotic_Stress->Stress_Perception Signal_Transduction Signal Transduction (e.g., Kinase cascades) Stress_Perception->Signal_Transduction Gene_Regulation Transcriptional Regulation of ABA biosynthesis genes Signal_Transduction->Gene_Regulation Xanthoxin_Pool This compound Pool Gene_Regulation->Xanthoxin_Pool Increases flux into ABA_Synthesis ABA Synthesis Xanthoxin_Pool->ABA_Synthesis ABA_Signaling ABA Signaling ABA_Synthesis->ABA_Signaling ABA_Signaling->Gene_Regulation Feedback regulation Physiological_Response Physiological Response (e.g., Stomatal closure, Osmolyte accumulation) ABA_Signaling->Physiological_Response Physiological_Response->Abiotic_Stress Mitigates

Logical flow of this compound's role in stress response.

Conclusion and Future Directions

This compound serves as a pivotal intermediate in the plant's response to abiotic stress, primarily through its role as the immediate precursor to the stress hormone ABA. The regulation of its synthesis and conversion is a key control point in the stress signaling network. While the direct signaling functions of this compound remain to be fully elucidated, the methodologies for its accurate quantification are well-established, enabling further research into its dynamic role in stress physiology.

Future research should focus on:

  • Generating more comprehensive quantitative data on this compound levels across a wider range of plant species and abiotic stress conditions.

  • Investigating the subcellular localization and transport of this compound to better understand the spatial regulation of ABA biosynthesis.

  • Utilizing advanced molecular and genetic tools, such as gene editing and the development of non-metabolizable analogs, to definitively explore the potential for a direct signaling role of this compound.

A deeper understanding of the regulation of this compound metabolism holds significant potential for the development of novel strategies to enhance crop resilience in the face of a changing global climate. This could involve the targeted manipulation of key biosynthetic enzymes to optimize ABA levels for improved stress tolerance without compromising plant growth and yield.

References

Xanthoxin's Crucial Role in Shaping Root System Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxin, a C15 apocarotenoid, serves as the central precursor to the phytohormone abscisic acid (ABA), a key regulator of plant development and stress responses. While the downstream effects of ABA on root architecture are well-documented, the direct involvement and regulatory significance of this compound itself are often overlooked. This technical guide provides an in-depth examination of this compound's role in root development and architecture. It details the biosynthesis, transport, and conversion of this compound to ABA within root tissues, and explores how modulation of this compound levels can impact primary root elongation, lateral root formation, and overall root system architecture. This document synthesizes current knowledge, presents quantitative data from relevant genetic studies, provides detailed experimental protocols for this compound analysis, and visualizes key pathways to offer a comprehensive resource for researchers in plant biology and drug development seeking to understand and manipulate root systems.

Introduction

The architecture of a plant's root system is a critical determinant of its ability to acquire water and nutrients, anchor itself, and respond to environmental stresses. The intricate network of primary and lateral roots is shaped by a complex interplay of genetic and hormonal signals. Among these, the abscisic acid (ABA) signaling pathway is a principal regulator of root growth and development. This compound sits (B43327) at a pivotal juncture in this pathway as the immediate precursor to ABA.[1][2] Its synthesis from carotenoids is a rate-limiting step, making it a key control point in the plant's response to both developmental cues and environmental challenges.[3] This guide delves into the specific involvement of this compound in these processes, moving beyond its role as a mere intermediate to highlight its significance as a regulatory nexus.

This compound Biosynthesis and Metabolism in Roots

This compound is not synthesized de novo but is derived from the oxidative cleavage of 9-cis-epoxycarotenoids, primarily 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin.[1][3] This process occurs within the plastids of root cells. The newly synthesized this compound is then transported to the cytoplasm for its conversion into ABA.

The Biosynthetic Pathway

The conversion of carotenoids to ABA via this compound involves a series of enzymatic steps occurring in distinct subcellular compartments.

Figure 1: this compound Biosynthesis Pathway.

The key regulatory enzyme in this pathway is the 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes the cleavage of neoxanthin (B191967) to produce this compound.[3] The expression and activity of NCED are tightly regulated by developmental signals and environmental stresses, such as drought and salinity, thereby controlling the flux of precursors into the ABA biosynthesis pathway.[4][5] In the cytoplasm, this compound is converted to abscisic aldehyde by the short-chain dehydrogenase/reductase ABA2 (also known as GIN1).[2][6][7] Subsequently, abscisic aldehyde oxidase (AAO3) catalyzes the final step, the oxidation of abscisic aldehyde to ABA.[6]

Quantitative Effects of Altered this compound Metabolism on Root Architecture

Direct quantitative data on the effect of varying this compound levels on root architecture is limited, as this compound is rapidly converted to ABA. However, the analysis of mutants in the ABA biosynthesis pathway provides strong indirect evidence for the critical role of this compound production in shaping the root system.

Gene (Mutant)EnzymePosition in PathwayPhenotype in Root ArchitectureReference(s)
NCED3 (nced3)9-cis-epoxycarotenoid dioxygenaseUpstream of this compoundLonger primary roots and shoots compared to wild-type under normal conditions. Reduced resistance to drought stress.[4]
ABA2/GIN1 (aba2/gin1)This compound to Abscisic Aldehyde conversionDownstream of this compoundAltered root architecture with long primary roots and more lateral roots. Reduced organ size and fertility.[3][7]
AAO3 (aao3)Abscisic Aldehyde to ABA conversionDownstream of this compoundReduced ABA levels in seeds (50-60% of wild-type), suggesting redundancy in this step. Less severe phenotypes compared to other ABA-deficient mutants.[8]

Table 1: Root Architecture Phenotypes of Mutants in the ABA Biosynthesis Pathway

These genetic studies highlight that a disruption in the conversion of this compound to ABA (e.g., in aba2/gin1 mutants) leads to significant alterations in root architecture.[3][7] Conversely, mutations in the primary enzyme responsible for this compound synthesis (nced3) also impact root growth, particularly under stress.[4] A study on maize demonstrated that the external application of this compound at concentrations up to 0.1 mM had no discernible effect on primary root elongation, suggesting that its primary role is as an ABA precursor and that it does not possess significant intrinsic growth-regulating properties at the concentrations tested.[1]

Experimental Protocols

Extraction and Quantification of this compound and ABA from Root Tissue by HPLC-MS/MS

This protocol provides a method for the simultaneous extraction and quantification of endogenous this compound and ABA from Arabidopsis root tissue.

Materials:

  • Arabidopsis seedlings

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes with beads (zirconia or steel)

  • Tissue lyser/homogenizer

  • Cold Extraction Buffer: 80:20 (v/v) methanol:water, 0.1% formic acid

  • Internal standards (e.g., [2H6]-ABA)

  • Centrifugal filter units (e.g., 0.22 µm)

  • HPLC vials with inserts

  • HPLC-MS/MS system

Procedure:

  • Sample Collection and Preparation:

    • Harvest root tissue from Arabidopsis seedlings grown under control and experimental conditions.

    • Gently blot the roots dry to remove excess moisture and record the fresh weight. A typical sample size is 50-100 mg.

    • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction:

    • To the frozen powder in a 2 mL microcentrifuge tube, add 1 mL of cold extraction buffer containing the internal standards.

    • Vortex thoroughly to ensure complete mixing.

    • Incubate on a rocking platform at 4°C for 16-24 hours.

  • Purification:

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a centrifugal filter unit and centrifuge at 5,000 x g for 1 minute at room temperature.

    • Transfer the flow-through to a labeled HPLC vial with an insert.

  • HPLC-MS/MS Analysis:

    • Analyze the samples using a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.

    • Establish a gradient elution program using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and ABA, as well as their corresponding internal standards.

  • Quantification:

    • Construct a standard curve using a series of known concentrations of pure this compound and ABA standards.

    • Calculate the endogenous concentrations of this compound and ABA in the root samples based on the peak areas relative to the internal standards and the standard curve.

Experimental_Workflow Start Root Tissue Collection (Flash Freeze) Grinding Homogenization (Liquid N2) Start->Grinding Extraction Extraction with Cold Solvent (+ Internal Standards) Grinding->Extraction Incubation Incubation (4°C, 16-24h) Extraction->Incubation Centrifugation1 Centrifugation (12,000 x g) Incubation->Centrifugation1 Filtration Supernatant Filtration (0.22 µm) Centrifugation1->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Hormone_Crosstalk This compound This compound Biosynthesis (NCED) ABA ABA This compound->ABA Conversion (ABA2, AAO3) Auxin Auxin Signaling & Transport (PINs) ABA->Auxin Modulates Root_Architecture Root Architecture (Primary Root Elongation, Lateral Root Formation) ABA->Root_Architecture Regulates Auxin->Root_Architecture Regulates

References

The Molecular Mechanism of Xanthoxin: A Technical Guide to its Role in Abscisic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxin is a pivotal intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), a key regulator of plant growth, development, and stress responses. Understanding the molecular mechanisms governing the conversion of this compound to ABA is crucial for the development of novel strategies to enhance plant resilience and for the design of targeted agrochemicals. This technical guide provides an in-depth analysis of the enzymatic conversion of this compound, detailing the kinetic properties of the involved enzymes, comprehensive experimental protocols for their characterization, and a visual representation of the associated biochemical pathways.

Introduction

This compound, a C15 aldehyde, serves as the immediate precursor to abscisic acid in higher plants. Its formation from the cleavage of C40 carotenoids in the plastids and its subsequent conversion to ABA in the cytosol represent critical regulatory steps in the ABA biosynthetic pathway. This guide focuses on the molecular intricacies of this compound's mechanism of action, specifically its enzymatic transformation into the biologically active hormone, ABA.

The Enzymatic Conversion of this compound to Abscisic Acid

The conversion of this compound to abscisic acid is a two-step enzymatic process that occurs in the cytosol.[1] This process involves the sequential action of two key enzymes: this compound Dehydrogenase (ABA2) and Abscisic Aldehyde Oxidase (AAO3).

Step 1: this compound to Abscisic Aldehyde

The initial step is the oxidation of this compound to abscisic aldehyde. This reaction is catalyzed by This compound Dehydrogenase , also known as ABA2 , a member of the short-chain dehydrogenase/reductase (SDR) family.[2][3] This enzyme utilizes NAD+ as a cofactor to convert the hydroxyl group of this compound into an aldehyde group.[2][3]

Step 2: Abscisic Aldehyde to Abscisic Acid

The second and final step is the oxidation of abscisic aldehyde to abscisic acid. This reaction is catalyzed by Abscisic Aldehyde Oxidase (AAO3) , a molybdenum cofactor-containing enzyme.[4][5] This enzyme facilitates the conversion of the aldehyde group of abscisic aldehyde into a carboxylic acid group, yielding the active ABA molecule.

Quantitative Data on Enzyme Kinetics

The efficiency and substrate affinity of the enzymes involved in this compound conversion are critical parameters for understanding the regulation of ABA biosynthesis. The following tables summarize the available quantitative data for this compound Dehydrogenase (ABA2) and Abscisic Aldehyde Oxidase (AAO3).

EnzymeSubstrateKm (µM)Vmax (µM NADH·min⁻¹·mg⁻¹)CofactorOrganismReference
This compound Dehydrogenase (ABA2)This compound19224NAD⁺Arabidopsis thaliana[1][2]
EnzymeSubstrateKm (µM)VmaxCofactorOrganismReference
Abscisic Aldehyde Oxidase (AAO3)Abscisic Aldehyde0.51N/AMoCoArabidopsis thaliana[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the enzymes involved in this compound metabolism.

Expression and Purification of Recombinant this compound Dehydrogenase (ABA2)

A detailed protocol for the expression and purification of His-tagged ABA2 from E. coli can be adapted from González-Guzmán et al. (2002).[2]

This compound Dehydrogenase (ABA2) Activity Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH at 340 nm.[1][2]

Materials:

  • Purified recombinant ABA2 enzyme

  • This compound solution (in a suitable solvent like methanol)

  • NAD⁺ solution

  • Reaction buffer: 100 mM K₂HPO₄, pH 7.2

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM K₂HPO₄ buffer (pH 7.2), 100 µM NAD⁺, and the desired concentration of this compound.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified ABA2 enzyme (e.g., 10 ng/µL).

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine the Km and Vmax, perform the assay with varying concentrations of this compound (e.g., 10, 20, 60, and 100 µM) and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Abscisic Aldehyde Oxidase (AAO3) Activity Assay

This assay can be performed by monitoring the formation of ABA from abscisic aldehyde using methods like HPLC or by a spectrophotometric assay if a suitable chromogenic substrate is used. A detailed protocol for a spectrophotometric assay for aldehyde oxidases is available and can be adapted for AAO3.

Materials:

  • Partially or fully purified AAO3 enzyme

  • Abscisic aldehyde solution

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.25)

  • Method for detecting ABA (e.g., HPLC-UV or LC-MS) or a coupled spectrophotometric assay system.

Procedure (based on HPLC detection):

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of abscisic aldehyde.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the AAO3 enzyme preparation.

  • At specific time points, stop the reaction (e.g., by adding acid or a solvent).

  • Analyze the reaction mixture by HPLC to quantify the amount of ABA produced.

  • Calculate the enzyme activity based on the rate of ABA formation.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental setups is crucial for a comprehensive understanding.

Xanthoxin_to_ABA_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Carotenoids Carotenoids This compound This compound Carotenoids->this compound 9-cis-epoxycarotenoid dioxygenase (NCED) Abscisic_Aldehyde Abscisic_Aldehyde This compound->Abscisic_Aldehyde Oxidation ABA2 This compound Dehydrogenase (ABA2) This compound->ABA2 ABA ABA Abscisic_Aldehyde->ABA Oxidation AAO3 Abscisic Aldehyde Oxidase (AAO3) Abscisic_Aldehyde->AAO3 ABA2->Abscisic_Aldehyde NADH NADH ABA2->NADH AAO3->ABA NAD+ NAD+ NAD+->ABA2

Caption: Biosynthetic pathway of ABA from this compound.

ABA2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Purified_ABA2 Purified ABA2 Enzyme Incubation Initiate Reaction & Incubate at 25°C Purified_ABA2->Incubation Substrate_Mix Reaction Mixture (Buffer, NAD+, this compound) Substrate_Mix->Incubation Monitoring Monitor A340 increase Incubation->Monitoring Calc_V0 Calculate Initial Velocity (V₀) Monitoring->Calc_V0 Kinetics Determine Km and Vmax Calc_V0->Kinetics

Caption: Experimental workflow for the ABA2 activity assay.

Regulation of this compound Conversion

The conversion of this compound to ABA is a regulated process. While this compound Dehydrogenase (ABA2) is generally considered to be constitutively expressed, the expression of the Abscisic Aldehyde Oxidase (AAO3) gene is known to be upregulated in response to dehydration and by ABA itself, indicating a positive feedback loop in ABA biosynthesis.[4]

Conclusion

The molecular mechanism of this compound action is centered on its role as a direct precursor to abscisic acid, a phytohormone of immense physiological importance. The enzymatic conversion of this compound, mediated by this compound Dehydrogenase (ABA2) and Abscisic Aldehyde Oxidase (AAO3), provides key points of regulation within the ABA biosynthetic pathway. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers aiming to further elucidate the intricacies of ABA metabolism and to develop innovative approaches for modulating plant stress responses.

References

Understanding the enzymatic conversion of Xanthoxin to ABA.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the enzymatic conversion of Xanthoxin to Abscisic Acid (ABA), designed for researchers, scientists, and drug development professionals. This document details the core biochemical reactions, presents quantitative enzyme kinetics, provides comprehensive experimental protocols, and visualizes key pathways and workflows.

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates crucial aspects of plant growth, development, and adaptation to environmental stressors, including seed dormancy and stomatal closure. The biosynthesis of ABA in higher plants occurs via an indirect pathway, originating from the cleavage of C40 carotenoids. The final, rate-limiting steps of this pathway, which take place in the cytosol, involve the conversion of the C15 intermediate, this compound, into active ABA. This conversion is a two-step enzymatic process that represents a key control point in ABA synthesis and a potential target for chemical modulation. This guide provides a detailed technical overview of these critical enzymatic steps.

The Core Enzymatic Conversion Pathway

The transformation of this compound to abscisic acid is catalyzed by two distinct enzymes in sequential reactions. This process is highly conserved across higher plants.

  • Step 1: this compound to Abscisic Aldehyde: The first reaction is the oxidation of this compound to abscisic aldehyde. This step is catalyzed by This compound Dehydrogenase , an enzyme encoded by the ABA2 gene. This enzyme belongs to the family of short-chain dehydrogenases/reductases (SDR) and utilizes NAD+ as a cofactor.

  • Step 2: Abscisic Aldehyde to Abscisic Acid: The second and final step is the oxidation of abscisic aldehyde to the biologically active hormone, abscisic acid. This reaction is catalyzed by Abscisic Aldehyde Oxidase , encoded by the AAO3 gene. AAO3 is a molybdoenzyme, meaning it requires a molybdenum cofactor (MoCo) for its catalytic activity. The sulfurylation of this cofactor, which is essential for enzyme function, is carried out by a molybdenum cofactor sulfurase , encoded by the ABA3 gene.

The complete biosynthetic pathway from this compound to ABA is visualized below.

ABA_Biosynthesis_Pathway cluster_aba2 Step 1 cluster_aao3 Step 2 This compound This compound Abscisic_Aldehyde Abscisic Aldehyde This compound->Abscisic_Aldehyde Oxidation ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA Oxidation ABA2 ABA2 (this compound Dehydrogenase) NADH NADH + H+ ABA2->NADH Reduced NAD NAD+ NAD->ABA2 Cofactor AAO3 AAO3 (Abscisic Aldehyde Oxidase) MoCo Sulfurated Molybdenum Cofactor MoCo->AAO3 Requires

Caption: The two-step enzymatic conversion of this compound to ABA.

Quantitative Enzyme Kinetic Data

The efficiency and substrate affinity of the core enzymes have been characterized. This data is crucial for understanding the regulation of the pathway and for designing potential inhibitors or activators.

EnzymeGeneOrganismSubstrateK_m (µM)V_maxCofactorNotes
This compound DehydrogenaseABA2Arabidopsis thaliana (recombinant)This compound19224 µM NADH·min⁻¹·mg⁻¹NAD+The enzyme is highly specific for this compound and NAD+.
Abscisic Aldehyde OxidaseAAO3Arabidopsis thaliana (recombinant, Pichia)Abscisic Aldehyde0.51Not ReportedMoCoExhibits very high affinity for abscisic aldehyde.

Experimental Protocols

Detailed methodologies are essential for the study and manipulation of the ABA biosynthetic pathway. Below are synthesized protocols based on published literature for the purification and assay of the key enzymes.

Purification of Recombinant His-tagged ABA2

This protocol describes the purification of ABA2 protein expressed in E. coli for kinetic studies.

Workflow for Recombinant ABA2 Purification

ABA2_Purification_Workflow start E. coli Culture (Expressing His-ABA2) lysis Cell Lysis (Sonication) start->lysis centrifugation1 Centrifugation (Clarify Lysate) lysis->centrifugation1 binding Ni-NTA Affinity Chromatography (Binding of His-ABA2) centrifugation1->binding wash Wash Column (Remove non-specific proteins) binding->wash elution Elution (Imidazole Gradient) wash->elution dialysis Dialysis (Remove Imidazole (B134444), Buffer Exchange) elution->dialysis end Purified ABA2 Protein dialysis->end

Caption: Workflow for the purification of His-tagged ABA2 protein.

Protocol Steps:

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the ABA2 cDNA fused to a polyhistidine (His) tag. Grow the culture to an OD600 of ~0.6 and induce protein expression with IPTG.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

  • Elution: Elute the bound His-tagged ABA2 protein using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Verification and Dialysis: Analyze the eluted fractions by SDS-PAGE to confirm purity and molecular weight. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM K2HPO4 pH 7.2, 150 mM NaCl, 10% glycerol) to remove imidazole. Store the purified protein at -80°C.

Purification of AAO3 from Plant Tissues

This protocol outlines the partial purification of native AAO3 from Arabidopsis thaliana leaves.

Protocol Steps:

  • Homogenization: Harvest fresh Arabidopsis rosette leaves and grind them to a fine powder in liquid nitrogen. Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 µM sodium molybdate, 10 µM FAD, 2 mM DTT, protease inhibitors).

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Centrifuge the homogenate to clarify. To the supernatant, slowly add ammonium sulfate to 60% saturation while stirring on ice. Collect the precipitate by centrifugation.

  • Heat Treatment: Resuspend the pellet in a minimal volume of extraction buffer. Remove excess protein by heating the solution at 60°C for 3-5 minutes, followed by immediate cooling on ice and centrifugation to remove denatured proteins.

  • Further Purification (Optional): The resulting supernatant contains partially purified AAO3 and can be used for activity assays. For higher purity, further chromatographic steps like ion exchange or size exclusion chromatography can be employed.

Enzyme Activity Assays

This compound Dehydrogenase (ABA2) Activity Assay

This assay measures the rate of NAD+ reduction to NADH, which can be monitored spectrophotometrically.

  • Reaction Mixture: Prepare a 1 mL reaction mixture in a cuvette containing 100 mM K2HPO4 buffer (pH 7.2), 100 µM NAD+, and the purified ABA2 enzyme (e.g., 10 ng/µL).

  • Initiate Reaction: Start the reaction by adding this compound to a final concentration of 10-100 µM.

  • Monitor Absorbance: Immediately measure the increase in absorbance at 340 nm (A340) over time using a spectrophotometer. The rate of NADH formation is directly proportional to the enzyme activity.

  • Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of reaction (µmol/min/mg protein).

Abscisic Aldehyde Oxidase (AAO3) Activity Assay (In-gel)

This method allows for the detection of AAO3 activity after native gel electrophoresis.

  • Native PAGE: Separate the partially purified protein extract on a 7.5% native polyacrylamide gel at 4°C.

  • Activity Staining: After electrophoresis, incubate the gel in a staining solution in the dark at 30°C. The staining solution should contain 100 mM Tris-HCl (pH 7.5), 0.1 mM phenazine (B1670421) methosulfate (PMS), 1 mM 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and ~200 µM abscisic aldehyde as the substrate.

  • Visualization: The site of AAO3 activity will appear as a dark formazan (B1609692) precipitate band. The reaction is stopped by transferring the gel to a 5% acetic acid solution.

ABA Quantification by HPLC-MS/MS

This protocol provides a general workflow for the accurate quantification of ABA in plant tissues.

  • Extraction: Homogenize frozen plant tissue in an extraction solvent (e.g., ultrapure water or an isopropanol/acetic acid mixture). Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [²H₆]-ABA) for accurate quantification.

  • Purification: Partition the extract against a non-polar solvent like diethyl ether to separate ABA from more polar compounds. The organic phase is collected and dried.

  • Analysis: Resuspend the dried extract in the mobile phase and inject it into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Quantification: Separate ABA from other compounds using a C18 reverse-phase column. Detect and quantify ABA and the internal standard using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. The ratio of the endogenous ABA peak area to the internal standard peak area is used to calculate the absolute amount of ABA in the original sample.

Context: ABA Signaling Pathway

The ABA produced through the conversion of this compound initiates a well-defined signaling cascade within the plant cell, leading to downstream physiological responses. Understanding this pathway is critical for drug development professionals aiming to modulate plant stress responses.

ABA_Signaling_Pathway Core ABA Signaling Cascade cluster_cytosol Cytosol / Nucleus ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds PP2C PP2C (Phosphatase) Receptor->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inactivates TF ABF/AREB Transcription Factors SnRK2->TF Activates (Phosphorylation) Gene ABA-Responsive Genes TF->Gene Promotes Transcription Response Stress Responses (e.g., Stomatal Closure) Gene->Response

Caption: A simplified model of the core ABA signaling pathway.

In the absence of ABA, Protein Phosphatase 2Cs (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases (SnRK2s). When ABA levels rise, ABA binds to the PYR/PYL/RCAR family of receptors. This ABA-receptor complex then binds to and inhibits the PP2Cs. The inhibition of PP2Cs releases SnRK2s, which become active and phosphorylate downstream targets, including ABF/AREB transcription factors. These activated transcription factors then regulate the expression of numerous ABA-responsive genes, ultimately leading to physiological changes that help the plant adapt to stress.

An In-depth Technical Guide to the Physiological Effects of Exogenous Xanthoxin Application on Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxin, a naturally occurring C15 carotenoid-derived aldehyde, serves as a pivotal intermediate in the biosynthesis of the phytohormone abscisic acid (ABA) in higher plants.[1][2] While its primary role is that of an ABA precursor, exogenous application of this compound elicits a spectrum of physiological responses, largely by virtue of its in-planta conversion to ABA. This technical guide provides a comprehensive overview of the physiological effects of exogenously applied this compound, with a focus on its impact on seed germination, plant growth, and stomatal regulation. Detailed experimental protocols for key bioassays and quantitative analysis are provided, alongside signaling pathway diagrams to elucidate the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers investigating plant hormone signaling, stress physiology, and the development of novel plant growth regulators.

Introduction

This compound is a neutral growth inhibitor that demonstrates ABA-like properties.[1] It is formed in the plastids from the oxidative cleavage of 9-cis-epoxycarotenoids like 9-cis-neoxanthin and 9-cis-violaxanthin, a reaction catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).[2][3] Following its synthesis, this compound is exported to the cytosol where it undergoes a two-step conversion to abscisic acid (ABA). The first step involves the conversion of this compound to abscisic aldehyde by a short-chain alcohol dehydrogenase/reductase (SDR), also known as ABA2. Subsequently, abscisic aldehyde is oxidized to ABA by an abscisic aldehyde oxidase (AAO).[2][3][4] Due to this rapid and efficient conversion, the physiological effects of exogenous this compound application are predominantly attributed to the resulting increase in endogenous ABA levels.

Physiological Effects of Exogenous this compound

The application of exogenous this compound to plants initiates a cascade of physiological responses that are characteristic of ABA action. These include the inhibition of growth and germination, as well as the induction of stomatal closure.

Inhibition of Seed Germination and Seedling Growth

This compound is a potent inhibitor of seed germination and early seedling development. Studies have shown that exogenous application of this compound can effectively reinstate dormancy in seeds where it has been broken.[5] In some bioassays, this compound has demonstrated a stronger inhibitory effect on germination than ABA when applied at similar concentrations, which may be due to differences in uptake, transport, or metabolism within the seed.[5]

Table 1: Effect of Exogenous this compound on Seed Germination

Plant SpeciesThis compound Concentration (µM)Observed EffectReference
Red Rice (Oryza sativa)5Stronger inhibition of germination than 10 µM (±)-ABA.[5]
Cress (Lepidium sativum)Not specifiedGreater inhibition of germination than (±)-ABA.
Inhibition of Plant Growth

Classic plant bioassays, such as the wheat coleoptile elongation test and the lettuce hypocotyl growth test, have been used to demonstrate the growth-inhibitory properties of this compound. It antagonizes the growth-promoting effects of other plant hormones like auxins, gibberellins, and kinetin.

Table 2: Effect of Exogenous this compound on Plant Growth Bioassays

BioassayThis compound ConcentrationObserved EffectReference
Wheat Coleoptile SectionNot specifiedComparable inhibition to (±)-ABA.
Lettuce HypocotylNot specifiedComparable inhibition to (±)-ABA.
Bean Petiole AbscissionNot specifiedComparable inhibition to (±)-ABA.
Regulation of Stomatal Aperture

Exogenous this compound supplied to the transpiration stream of detached leaves induces stomatal closure across a variety of plant species. This effect is a critical component of a plant's response to water stress, mediated by ABA. The potency of this compound in inducing stomatal closure is reported to be approximately half that of ABA at equivalent concentrations.[6] Interestingly, this compound is ineffective at closing stomata in isolated epidermal strips, which suggests that its conversion to ABA within the leaf tissue is necessary for this physiological response.[6]

Table 3: Effect of Exogenous this compound on Stomatal Closure

Plant SpeciesMethod of ApplicationRelative Activity Compared to ABAReference
Commelina communis, Hordeum vulgare, Zea mays, Vicia faba, Phaseolus vulgaris, Xanthium strumariumTranspiration streamApproximately half as active as (+)-ABA.[6]
Commelina communis, Vicia fabaIsolated epidermal stripsIneffective.[6]

Signaling Pathways

The physiological effects of this compound are primarily mediated through its conversion to ABA and the subsequent activation of the ABA signaling pathway.

ABA Biosynthesis Pathway from this compound

The conversion of this compound to ABA is a critical control point in ABA biosynthesis. This two-step process occurs in the cytoplasm.

ABA_Biosynthesis cluster_cytosol Cytosol This compound This compound ABA_Aldehyde Abscisic Aldehyde This compound->ABA_Aldehyde ABA2 (SDR) ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA AAO

Figure 1: Cytosolic conversion of this compound to abscisic acid (ABA).
Core ABA Signaling Pathway

Once synthesized, ABA binds to intracellular receptors of the PYR/PYL/RCAR family. This binding event triggers a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs relieves their suppression of SNF1-related protein kinases 2 (SnRK2s). The now-active SnRK2s phosphorylate downstream targets, including transcription factors and ion channels, to elicit the diverse physiological responses to ABA.

ABA_Signaling cluster_inactive No ABA cluster_active ABA Present PP2C_i PP2C SnRK2_i SnRK2 PP2C_i->SnRK2_i Inhibits Downstream_i Downstream Targets (e.g., ABF TFs, Ion Channels) SnRK2_i->Downstream_i Inactive Response_i Physiological Response (Gene Expression, Stomatal Closure) Downstream_i->Response_i ABA ABA PYR_PYL PYR/PYL/RCAR Receptor ABA_Receptor ABA-Receptor Complex PP2C_a PP2C ABA_Receptor->PP2C_a Inhibits SnRK2_a Active SnRK2 PP2C_a->SnRK2_a Releases inhibition Downstream_a Phosphorylated Downstream Targets SnRK2_a->Downstream_a Phosphorylates Response_a Physiological Response Downstream_a->Response_a Seed_Germination_Workflow start Start sterilize Surface Sterilize Cress Seeds start->sterilize prepare_plates Prepare Petri Dishes with Filter Paper sterilize->prepare_plates apply_treatment Apply this compound/ Control Solutions prepare_plates->apply_treatment plate_seeds Plate Seeds apply_treatment->plate_seeds incubate Incubate under Controlled Conditions plate_seeds->incubate record_data Record Germination (Radicle Emergence) Daily incubate->record_data analyze Calculate Germination Percentage record_data->analyze end End analyze->end

References

The Genetic Regulation of Xanthoxin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin, a C15 apocarotenoid, is the immediate precursor to the plant hormone abscisic acid (ABA). As a critical bottleneck in ABA biosynthesis, the regulation of this compound production is paramount to a plant's ability to respond to a variety of developmental cues and environmental stresses, including drought, salinity, and cold. Understanding the intricate genetic and molecular mechanisms that govern this compound synthesis is essential for the development of novel strategies in crop improvement and for identifying new targets for pharmacological intervention. This technical guide provides an in-depth exploration of the genetic regulation of this compound biosynthesis, detailing the core enzymatic steps, the signaling pathways that modulate gene expression, and the experimental protocols used to investigate this vital process.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins in the plastids with the carotenoid pathway and culminates in the cytoplasm with the formation of ABA. The key regulatory step in this compound production is the oxidative cleavage of 9-cis-epoxycarotenoids.

Key Enzymes in this compound Biosynthesis

EnzymeGene FamilySubstrate(s)ProductCellular LocationFunction
Zeaxanthin EpoxidaseZEP / ABA1Zeaxanthin, AntheraxanthinViolaxanthin (B192666)PlastidCatalyzes the epoxidation of zeaxanthin.
Neoxanthin SynthaseNSY / ABA4ViolaxanthinNeoxanthinPlastidConverts violaxanthin to neoxanthin.[1]
9-cis-epoxycarotenoid dioxygenaseNCED9-cis-violaxanthin, 9-cis-neoxanthinThis compound PlastidThe rate-limiting enzyme that cleaves the C40 carotenoid precursor to produce the C15 this compound.[1][2]
This compound Dehydrogenase/ReductaseABA2 / SDRThis compoundAbscisic aldehydeCytosolConverts this compound to abscisic aldehyde.[3]
Abscisic Aldehyde OxidaseAAO3Abscisic aldehydeAbscisic Acid (ABA)CytosolCatalyzes the final step in ABA biosynthesis.[3]

Genetic Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is primarily achieved through the transcriptional control of the NCED gene family. The expression of NCED genes is tightly regulated by a complex network of signaling pathways that are activated in response to developmental and environmental cues.

Signaling Pathways Regulating NCED Expression

Abiotic stresses such as drought and high salinity are potent inducers of NCED gene expression, leading to increased this compound and ABA production. This induction is mediated by a sophisticated signaling cascade that involves second messengers, protein kinases, and transcription factors.

Xanthoxin_Regulation Abiotic_Stress Abiotic Stress (Drought, Salinity) ROS Reactive Oxygen Species (ROS) Abiotic_Stress->ROS induces Ca2 Cytosolic Ca2+ Increase Abiotic_Stress->Ca2 induces ROS->Ca2 activates MAPK_Cascade MAPK Cascade ROS->MAPK_Cascade activates CPKs Calcium-Dependent Protein Kinases (CPKs) Ca2->CPKs activate TFs Transcription Factors (e.g., NGA1, MYB, bZIP) CPKs->TFs phosphorylate & activate MAPK_Cascade->TFs phosphorylate & activate NCED_Gene NCED Gene Expression TFs->NCED_Gene bind to promoter & activate NCED_Protein NCED Enzyme NCED_Gene->NCED_Protein leads to Carotenoids 9-cis-epoxycarotenoids NCED_Protein->Carotenoids This compound This compound Carotenoids->this compound cleaved by ABA ABA This compound->ABA converted to

Upstream signaling pathway regulating this compound biosynthesis.

As depicted in the signaling pathway, abiotic stress triggers a rapid increase in reactive oxygen species (ROS) and cytosolic calcium (Ca2+). These second messengers activate downstream protein kinase cascades, including Calcium-Dependent Protein Kinases (CPKs) and Mitogen-Activated Protein Kinase (MAPK) cascades. These kinases, in turn, phosphorylate and activate a suite of transcription factors. For example, the NGATHA1 (NGA1) transcription factor has been shown to directly bind to the promoter of the NCED3 gene to induce its expression during dehydration stress.[1][4] Other transcription factor families, such as MYB and bZIP, are also implicated in the regulation of NCED genes.[2]

Quantitative Data on NCED Gene Expression

The following tables summarize the fold-change in NCED gene expression in response to abiotic stress from various studies.

Table 1: NCED Gene Expression in Arabidopsis thaliana under Dehydration Stress

GeneTreatmentTime PointFold Change vs. ControlReference
AtNCED3Dehydration2 hours~40Iuchi et al., 2001
AtNCED3Dehydration10 hours~100Iuchi et al., 2001
AtNCED5Dehydration10 hours~15Iuchi et al., 2001
AtNCED9Dehydration10 hours~5Iuchi et al., 2001

Table 2: NCED Gene Expression and ABA Levels in Rice (Oryza sativa) under Drought Stress

CultivarTreatmentGeneFold Change vs. ControlABA content (ng/g FW)Reference
IR64 (sensitive)Drought (4 days)OsNCED10.25150Reddy et al., 2017
Nagina 22 (tolerant)Drought (4 days)OsNCED10.5250Reddy et al., 2017

Experimental Protocols

Investigating the genetic regulation of this compound biosynthesis requires a combination of molecular biology, genetics, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Quantification of NCED Gene Expression by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure the transcript abundance of target genes.

a) RNA Extraction and cDNA Synthesis:

  • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.[3]

b) Real-Time PCR:

  • Design gene-specific primers for the NCED gene of interest and a stable reference gene (e.g., Actin, Ubiquitin). Primers should be 18-24 nucleotides long, with a GC content of 40-60%, and amplify a product of 100-200 bp.

  • Prepare the qRT-PCR reaction mixture containing:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and reverse primers (final concentration of 200-500 nM each)

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the reaction in a real-time PCR cycler with a typical program:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt curve analysis to verify the specificity of the amplified product.[3]

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Histochemical GUS Assay for Promoter Activity Analysis

To visualize the spatial and temporal expression patterns of NCED genes, a promoter::GUS fusion construct can be introduced into plants.

  • Plant Transformation: Clone the promoter region of the NCED gene of interest upstream of the β-glucuronidase (GUS) reporter gene in a plant transformation vector. Transform plants (e.g., Arabidopsis thaliana) via Agrobacterium tumefaciens-mediated floral dip method.

  • GUS Staining Solution: Prepare the staining solution containing:

    • 50 mM Sodium Phosphate buffer (pH 7.0)

    • 10 mM EDTA

    • 0.1% Triton X-100

    • 1 mM Potassium Ferricyanide

    • 1 mM Potassium Ferrocyanide

    • 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) [dissolved in a small amount of dimethylformamide]

  • Staining Procedure:

    • Excise plant tissues (e.g., seedlings, leaves, flowers) and immerse them in the GUS staining solution in a multi-well plate or microfuge tube.[5][6]

    • Apply a vacuum for 10-15 minutes to facilitate infiltration of the solution into the tissue.[7]

    • Incubate the samples at 37°C for several hours to overnight in the dark.[7]

    • Remove the staining solution and clear the chlorophyll (B73375) from green tissues by incubating in 70% ethanol (B145695), changing the ethanol several times until the tissue is clear.[5]

    • Observe the blue staining pattern under a stereomicroscope or a light microscope.

Quantification of this compound and ABA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of phytohormones.

  • Sample Extraction:

    • Harvest and freeze 50-100 mg of plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder.

    • Add 1 mL of cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing internal standards (deuterium-labeled ABA and ideally, a labeled this compound analog).

    • Incubate at 4°C with shaking for at least 1 hour.

    • Centrifuge at 14,000 rpm for 15 min at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a non-polar solvent.

    • Elute the phytohormones with a more polar solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the sample in a small volume of the initial mobile phase.[8]

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Separate the compounds using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and ABA should be used for quantification.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships within the signaling pathway is crucial for understanding and planning research.

Experimental_Workflow Hypothesis Hypothesis: Abiotic stress induces this compound biosynthesis via transcriptional activation of NCED genes. Plant_Treatment Plant Treatment: Apply drought/salt stress to plants. Hypothesis->Plant_Treatment Tissue_Harvesting Tissue Harvesting: Collect samples at different time points. Plant_Treatment->Tissue_Harvesting RNA_Extraction RNA Extraction & cDNA Synthesis Tissue_Harvesting->RNA_Extraction Metabolite_Extraction Metabolite Extraction Tissue_Harvesting->Metabolite_Extraction qRT_PCR qRT-PCR Analysis: Quantify NCED gene expression. RNA_Extraction->qRT_PCR Data_Analysis Data Analysis: Correlate gene expression with metabolite levels. qRT_PCR->Data_Analysis LC_MS LC-MS/MS Analysis: Quantify this compound and ABA levels. Metabolite_Extraction->LC_MS LC_MS->Data_Analysis Conclusion Conclusion: Validate or refute hypothesis. Data_Analysis->Conclusion

A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The genetic regulation of this compound biosynthesis is a complex and tightly controlled process that is central to a plant's ability to adapt to its environment. The NCED gene family serves as the primary control point, and its expression is modulated by an intricate network of signaling pathways that integrate various environmental and developmental cues. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for advancing our knowledge of plant stress physiology and for the development of crops with enhanced resilience to adverse conditions. Furthermore, the enzymes and regulatory proteins involved in this pathway represent potential targets for the development of novel plant growth regulators and other agrochemicals.

References

Xanthoxin's Interplay with Plant Hormones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin, a C15 apocarotenoid, serves as a pivotal intermediate in the biosynthesis of the phytohormone abscisic acid (ABA).[1][2][3] As the immediate precursor to ABA, the regulation of this compound levels and its subsequent conversion are critical control points in mediating a plant's response to various developmental cues and environmental stresses. While the this compound-ABA connection is well-established, the intricate crosstalk of this compound with other major plant hormones—gibberellins (B7789140) (GA), auxins, and cytokinins—is a complex network of interactions primarily mediated through the downstream actions of ABA. This technical guide provides an in-depth exploration of these hormonal interactions, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support advanced research and development.

Data Presentation: Quantitative Insights into Hormonal Crosstalk

The following tables summarize key quantitative data from various studies, offering a comparative look at enzyme kinetics and hormonal fluctuations in response to specific conditions.

EnzymeSubstrateKm (µM)VmaxPlant/SystemReference
ABA2This compound19Not specifiedEscherichia coli (recombinant)[4]

Table 1: Enzyme Kinetics of this compound Conversion. This table details the Michaelis-Menten constant (Km) for the ABA2 enzyme, a short-chain alcohol dehydrogenase that catalyzes the conversion of this compound to abscisic aldehyde. A lower Km value indicates a higher affinity of the enzyme for the substrate.

PlantTissueConditionThis compound LevelABA LevelReference
Malus domestica (Apple)Pulp (immature)Fruit DevelopmentEqual to ABA-[5]
Malus domestica (Apple)Pulp (ripening)Fruit DevelopmentMarkedly decreasedIncreased[5]
Malus domestica (Apple)Seeds (immature)Fruit DevelopmentHighLow[5]
Malus domestica (Apple)Seeds (mature)Fruit DevelopmentDecreasedIncreased[5]
Arabidopsis thalianaSeedlingsDrought StressNot specifiedIncreased[6]
Arabidopsis thalianaSeedlingsSalt StressNot specifiedIncreased[3]

Table 2: Relative Changes in this compound and ABA Levels. This table illustrates the inverse relationship between this compound and ABA levels during physiological processes like fruit development, consistent with this compound's role as an ABA precursor. While exact quantitative values are often not reported in a standardized manner, the trends are consistently observed.

Core Interactions: A Deeper Dive

This compound and Abscisic Acid (ABA)

This compound is the direct precursor to ABA. The biosynthesis of ABA from this compound occurs in the cytoplasm and involves a two-step oxidation process.[1][7] First, this compound is converted to abscisic aldehyde by the enzyme ABA2, a short-chain dehydrogenase/reductase.[4] Subsequently, abscisic aldehyde is oxidized to ABA by abscisic aldehyde oxidase (AAO).[7] The conversion of 9'-cis-neoxanthin to this compound, catalyzed by 9-cis-epoxycarotenoid dioxygenase (NCED), is considered the rate-limiting step in ABA biosynthesis.[8] Therefore, factors regulating NCED expression and activity directly impact the pool of this compound available for ABA synthesis.

This compound's Interaction with Gibberellins (GA) via ABA

The interaction between this compound and gibberellins is primarily antagonistic and is mediated through ABA. ABA and GA are known to have opposing effects on many developmental processes, including seed germination, dormancy, and stem elongation.[9]

  • Metabolic Crosstalk: ABA can suppress the biosynthesis of active GAs by downregulating the expression of key GA biosynthetic genes, such as GA20ox and GA3ox, while upregulating GA catabolic genes like GA2ox.[10] Conversely, GAs can repress the expression of ABA biosynthesis genes, including NCEDs, thereby reducing the production of this compound and subsequently ABA.[10]

  • Signaling Crosstalk: At the signaling level, the interaction is often centered around key regulatory proteins. DELLA proteins are central repressors of GA signaling. ABA signaling can lead to the accumulation and stabilization of DELLA proteins, thus inhibiting GA responses.[10][11] Conversely, GA promotes the degradation of DELLA proteins, relieving the repression of GA-responsive genes. Furthermore, components of the ABA signaling pathway, such as the transcription factor ABI5, can be regulated by DELLA proteins, providing a direct link between the two pathways.[12]

This compound's Interaction with Auxins via ABA

The interplay between this compound (via ABA) and auxin is complex and context-dependent, often involving synergistic or antagonistic effects on root development and stress responses.[1][13][14]

  • Root Growth Regulation: ABA can modulate auxin transport by affecting the expression and localization of PIN-FORMED (PIN) auxin efflux carriers.[15][16] For instance, under osmotic stress, ABA has been shown to reduce the levels of PIN1 in an ABI4-dependent manner, thereby altering auxin distribution in the root tip.[15][16]

  • Gene Expression: Some auxin-responsive genes are also regulated by ABA, indicating a convergence of their signaling pathways.[13][14] The Dc3 promoter, for example, is induced by both ABA and auxin.[13][14]

This compound's Interaction with Cytokinins via ABA

The relationship between this compound (via ABA) and cytokinins is largely antagonistic, particularly in the context of stress responses and developmental processes like seed germination and root growth.[17][18][19]

  • Biosynthesis and Degradation: ABA can influence cytokinin levels by downregulating the expression of isopentenyltransferase (IPT) genes, which are key for cytokinin biosynthesis, and upregulating cytokinin oxidase/dehydrogenase (CKX) genes, which are involved in cytokinin degradation.[8][20] Conversely, cytokinins can negatively regulate ABA signaling.[6][17]

  • Signaling Pathway Crosstalk: Components of the cytokinin signaling pathway, such as ARABIDOPSIS RESPONSE REGULATORS (ARRs), have been shown to interact with and modulate the activity of key ABA signaling components like SnRK2 kinases.[21][22][23] For example, type-A ARRs can be phosphorylated by SnRK2s, which enhances their stability and, in turn, negatively regulates cytokinin signaling while promoting ABA responses.[21]

Experimental Protocols

Quantification of this compound and Other Phytohormones by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of multiple plant hormones, including this compound and ABA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

  • Harvesting and Freezing: Immediately freeze plant tissue (50-100 mg fresh weight) in liquid nitrogen to quench metabolic activity.[4][24][25]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[4][24][25]

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v) or methanol (B129727):isopropanol:acetic acid (20:79:1)) containing a mixture of deuterated internal standards for each hormone class to be analyzed.[15][25]

  • Incubation and Centrifugation: Shake the mixture at 4°C for 30 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C.[25]

  • Phase Separation: Transfer the supernatant to a new tube, add an equal volume of dichloromethane, and shake for 30 minutes at 4°C. Centrifuge at 13,000 x g for 5 minutes to separate the phases.[25]

  • Drying and Reconstitution: Carefully collect the lower organic phase, evaporate it to near dryness under a stream of nitrogen, and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[25]

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[1][26] The gradient should be optimized to achieve good separation of the target hormones.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each hormone and its corresponding internal standard, specific precursor-to-product ion transitions should be monitored. Optimize cone voltage and collision energy for each transition to maximize sensitivity.[1][3]

  • Quantification: Create a calibration curve for each hormone using a series of standard solutions with known concentrations and a fixed concentration of the internal standard. Calculate the concentration of the endogenous hormone in the sample by comparing the peak area ratio of the endogenous hormone to its internal standard with the calibration curve.[24]

In Vitro Enzyme Assay for this compound Conversion

This protocol describes a method to measure the activity of the ABA2 enzyme in converting this compound to abscisic aldehyde.

  • Protein Expression and Purification: Express recombinant ABA2 protein (e.g., in E. coli) with a purification tag (e.g., His-tag) and purify it using affinity chromatography.[4]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) containing a known concentration of purified ABA2 enzyme, the substrate this compound (e.g., 100 µM), and the cofactor NAD⁺ (e.g., 100 µM).[17]

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the conversion of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[17]

  • Kinetic Parameter Determination: To determine the Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme and NAD⁺ concentrations constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Xanthoxin_ABA_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm 9'-cis-Neoxanthin 9'-cis-Neoxanthin This compound This compound 9'-cis-Neoxanthin->this compound NCED Abscisic Aldehyde Abscisic Aldehyde This compound->Abscisic Aldehyde ABA2 (SDR) Abscisic Acid (ABA) Abscisic Acid (ABA) Abscisic Aldehyde->Abscisic Acid (ABA) AAO Xanthoxin_Plastid This compound Xanthoxin_Plastid->this compound ABA_GA_Crosstalk cluster_ABA ABA Signaling cluster_GA GA Signaling ABA ABA PYR_PYL PYR_PYL ABA->PYR_PYL binds DELLA DELLA ABA->DELLA stabilizes PP2C PP2C PYR_PYL->PP2C inhibits SnRK2 SnRK2 PP2C->SnRK2 dephosphorylates (inactivates) ABI5 ABI5 SnRK2->ABI5 phosphorylates (activates) ABA_responsive_genes ABA_responsive_genes ABI5->ABA_responsive_genes activates transcription GA_biosynthesis_genes GA Biosynthesis (e.g., GA20ox, GA3ox) ABI5->GA_biosynthesis_genes represses GA GA GID1 GID1 GA->GID1 binds ABI5_degradation ABI5 Degradation GA->ABI5_degradation promotes GID1->DELLA promotes degradation PIF PIF DELLA->PIF sequesters NCED_genes ABA Biosynthesis (NCEDs) DELLA->NCED_genes activates GA_responsive_genes GA_responsive_genes PIF->GA_responsive_genes activates transcription Hormone_Quantification_Workflow start Plant Tissue (50-100 mg) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Solvent + Internal Standards) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 phase_separation Liquid-Liquid Partitioning (Dichloromethane) centrifugation1->phase_separation centrifugation2 Centrifugation phase_separation->centrifugation2 drying Evaporation centrifugation2->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quantification Data Analysis & Quantification lcms->quantification

References

The Role of Xanthoxin in Light-Induced Growth Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Light is a fundamental environmental cue that profoundly influences plant growth and development. One of the most immediate responses to light exposure in seedlings is the inhibition of hypocotyl elongation, a process critical for successful establishment. This technical guide delves into the pivotal role of xanthoxin, a potent plant growth inhibitor and a key intermediate in the biosynthesis of abscisic acid (ABA), in mediating this light-induced growth inhibition. We will explore the quantitative changes in this compound levels upon light exposure, detail the experimental protocols for its analysis, and visualize the intricate signaling pathways that govern its synthesis and action. This document is intended to serve as a comprehensive resource for researchers investigating photomorphogenesis, hormone signaling, and for professionals in the field of drug development targeting plant growth regulation.

Quantitative Data on this compound Levels in Response to Light

For the purpose of this guide, we present a representative table summarizing the expected qualitative and semi-quantitative changes in this compound and related parameters based on the available literature.

ParameterDark-Grown SeedlingsLight-Exposed SeedlingsReference(s)
Hypocotyl Elongation Rate HighRapidly Decreased[1][2]
This compound Concentration Low / BasalSignificantly Increased[3]
NCED Gene Expression LowUpregulated[4][5][6][7][8]
Abscisic Acid (ABA) Concentration LowIncreased (often following this compound)[9]

Note: The magnitude of change can vary depending on the plant species, light intensity, light quality, and the duration of exposure.

Experimental Protocols

Protocol for Light-Induced Growth Inhibition Assay

This protocol outlines a standard method for quantifying the inhibition of hypocotyl elongation in seedlings in response to a light stimulus.

1. Plant Material and Growth Conditions:

  • Sterilize seeds (e.g., Arabidopsis thaliana) and sow them on sterile nutrient agar (B569324) plates.
  • Stratify the seeds at 4°C for 2-4 days in the dark to ensure uniform germination.
  • Induce germination with a brief white light treatment (e.g., 30 minutes).
  • Grow the seedlings vertically in complete darkness for 3-4 days at 22°C, allowing for the development of etiolated hypocotyls.

2. Light Treatment:

  • Transfer the etiolated seedlings to a controlled light environment. A common treatment is continuous blue light (e.g., 10-50 µmol m⁻² s⁻¹) or white light.
  • Maintain a control group of seedlings in continuous darkness.

3. Data Acquisition:

  • At regular intervals (e.g., every hour for the first 12 hours, then every 12 hours), capture high-resolution images of the seedlings against a background with a scale.
  • Use image analysis software (e.g., ImageJ with the HYPOTrace plugin) to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.[10]

4. Data Analysis:

  • Calculate the average hypocotyl length and standard error for both the light-treated and dark-grown seedlings at each time point.
  • Plot the hypocotyl length over time to visualize the growth inhibition kinetics.
  • The percentage of growth inhibition can be calculated as: [1 - (average light-grown hypocotyl length / average dark-grown hypocotyl length)] * 100.

Protocol for this compound Extraction and Quantification by HPLC-MS/MS

This protocol is a generalized procedure for the extraction and quantification of this compound from plant seedling tissues, adapted from established methods for ABA and its precursors.[1][11][12][13]

1. Sample Collection and Preparation:

  • Harvest whole seedlings (or hypocotyls specifically) from both dark-grown and light-treated conditions.
  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
  • Record the fresh weight of the tissue.

2. Extraction:

  • To approximately 100 mg of frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid and an internal standard like d6-ABA).
  • Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant. Repeat the extraction of the pellet with another 0.5 mL of extraction solvent and combine the supernatants.

3. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the combined supernatant onto the cartridge.
  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll.
  • Elute the phytohormones, including this compound, with a more polar solvent (e.g., diethyl ether or a mixture of methanol and water).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

4. HPLC-MS/MS Analysis:

  • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).
  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
  • HPLC Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from low to high organic phase to separate this compound from other compounds.
  • Flow Rate: e.g., 0.3 mL/min.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for ABA and its precursors.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically or from the literature.

5. Quantification:

  • Create a standard curve using pure this compound standard of known concentrations.
  • Quantify the amount of this compound in the samples by comparing the peak area of the endogenous this compound to the standard curve, normalized to the recovery of the internal standard and the initial fresh weight of the tissue.

Signaling Pathways and Visualizations

Light-Induced this compound Biosynthesis and Growth Inhibition Signaling Pathway

Light perception by photoreceptors, primarily phytochromes (phy) and cryptochromes (cry), initiates a signaling cascade that leads to the upregulation of genes encoding key enzymes in the ABA biosynthesis pathway. A critical regulatory step is the conversion of violaxanthin (B192666) to this compound, catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). The resulting increase in this compound levels, and subsequently ABA, leads to the inhibition of cell elongation in the hypocotyl, a key component of photomorphogenesis.

Light_Induced_Xanthoxin_Pathway Light Light (Blue, Red/Far-Red) Photoreceptors Photoreceptors (Phytochromes, Cryptochromes) Light->Photoreceptors activates Signal_Transduction Signal Transduction Cascade Photoreceptors->Signal_Transduction initiates PIFs PIFs (Phytochrome Interacting Factors) Signal_Transduction->PIFs degrades/inactivates NCED_Gene NCED Gene Expression Signal_Transduction->NCED_Gene activates PIFs->NCED_Gene represses NCED_Enzyme NCED Enzyme (9-cis-epoxycarotenoid dioxygenase) NCED_Gene->NCED_Enzyme leads to This compound This compound NCED_Enzyme->this compound Violaxanthin Violaxanthin Violaxanthin->this compound catalyzed by ABA_Biosynthesis Further ABA Biosynthesis This compound->ABA_Biosynthesis precursor for ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA Growth_Inhibition Inhibition of Hypocotyl Elongation ABA->Growth_Inhibition promotes

Caption: Light-induced this compound biosynthesis pathway.

Experimental Workflow for Investigating the Role of this compound

This diagram outlines a typical experimental workflow to investigate the role of this compound in light-induced growth inhibition.

Experimental_Workflow Start Start: Select Plant Species (e.g., Arabidopsis) Germination Seed Germination & Etiolation (Dark) Start->Germination Treatment Light Treatment vs. Dark Control Germination->Treatment Growth_Analysis Hypocotyl Growth Measurement Treatment->Growth_Analysis Sample Collection Biochemical_Analysis This compound & ABA Quantification (HPLC-MS/MS) Treatment->Biochemical_Analysis Sample Collection Gene_Expression Gene Expression Analysis (qRT-PCR) of NCED genes Treatment->Gene_Expression Sample Collection Data_Integration Data Integration & Correlation Analysis Growth_Analysis->Data_Integration Biochemical_Analysis->Data_Integration Gene_Expression->Data_Integration Conclusion Conclusion: Elucidate the role of This compound Data_Integration->Conclusion

Caption: Experimental workflow for this compound research.

Logical Relationship between Light, this compound, and Growth

This diagram illustrates the logical cause-and-effect relationship between the perception of light and the resulting physiological response of growth inhibition, with this compound acting as a key mediator.

Logical_Relationship Light_Stimulus Light Stimulus Photoreceptor_Activation Photoreceptor Activation Light_Stimulus->Photoreceptor_Activation is perceived by Xanthoxin_Increase Increased This compound Biosynthesis Photoreceptor_Activation->Xanthoxin_Increase triggers Growth_Inhibition_Response Growth Inhibition (Reduced Cell Elongation) Xanthoxin_Increase->Growth_Inhibition_Response mediates

Caption: Logical flow of light-induced growth inhibition.

Conclusion

This compound plays a critical and well-established role as a key signaling molecule in the pathway of light-induced growth inhibition in plants. Upon perception of light by photoreceptors, a signaling cascade is initiated that leads to a rapid increase in the biosynthesis of this compound, primarily through the upregulation of NCED genes. This accumulation of this compound, a potent growth inhibitor and direct precursor to ABA, is a crucial event that precedes and mediates the subsequent inhibition of hypocotyl elongation. While direct, comprehensive quantitative data on this compound levels under varied light conditions remains an area for further consolidated research, the qualitative evidence and the understanding of the underlying molecular mechanisms are robust. The experimental protocols and signaling pathway models presented in this guide provide a solid foundation for researchers and professionals to further investigate and potentially manipulate this important aspect of plant development. A deeper understanding of the this compound-mediated pathway holds promise for the development of novel strategies to modulate plant growth in agricultural and biotechnological applications.

References

Investigating the Transport and Localization of Xanthoxin in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin is a crucial intermediate in the biosynthesis of the phytohormone abscisic acid (ABA), a key regulator of plant growth, development, and stress responses. The synthesis of this compound from carotenoid precursors occurs within the plastids, primarily chloroplasts. Subsequently, this compound is transported to the cytosol, where it is converted into ABA through a two-step enzymatic process. While the biosynthetic pathway of ABA is well-characterized, the mechanism by which this compound is exported from its site of synthesis in the plastid to the cytosol remains a significant and unresolved question in plant biology. Understanding the transport and subcellular localization of this compound is critical for a complete comprehension of ABA homeostasis and for developing strategies to modulate plant stress tolerance.

This technical guide provides an in-depth overview of the current knowledge and presents detailed experimental protocols for investigating the transport and localization of this compound in plant cells. Given the current gaps in the literature, this guide also proposes hypothetical workflows and methodologies based on established techniques for studying similar apocarotenoid molecules.

The Biosynthetic Origin of this compound: Localization of Key Enzymes

Xanthoxin_Biosynthesis_in_Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin Violaxanthin 9-cis-Violaxanthin (B1234195) Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin ABA4 This compound This compound Neoxanthin->this compound NCED This compound->p1 Unknown Transporter(s) Cytosol Cytosol Plastid Plastid Stroma

Figure 1: this compound Biosynthesis Pathway in the Plastid.

Experimental Protocols for Investigating this compound Transport and Localization

Due to the lack of a known transporter, a multi-faceted approach is required to elucidate the mechanisms of this compound transport. Below are detailed protocols for key experiments.

Proposed Experimental Workflow for Transporter Identification

The identification of the this compound transporter will likely require a combination of biochemical, proteomic, and genetic approaches.

Xanthoxin_Transporter_Workflow Start Plant Tissue (e.g., water-stressed leaves) Frac Subcellular Fractionation (Intact Chloroplast Isolation) Start->Frac Quant LC-MS/MS Quantification of this compound in Plastid vs. Cytosolic Fractions Frac->Quant Proteomics Proteomic Analysis of Plastid Envelope Proteins Frac->Proteomics Candidates Identification of Candidate Transporter Proteins (e.g., ABC, MATE transporters) Quant->Candidates Correlate with expression levels Proteomics->Candidates Validation Functional Validation (e.g., Yeast/Oocyte expression, transport assays) Candidates->Validation Transporter Identified this compound Transporter Validation->Transporter

Figure 2: Proposed workflow for identifying this compound transporters.
Protocol for Subcellular Fractionation and Intact Chloroplast Isolation

This protocol is adapted from established methods for isolating intact chloroplasts for metabolite analysis.[6][7][8][9]

Materials:

  • Plant tissue (e.g., Arabidopsis or tobacco leaves)

  • Grinding Buffer (GB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA.

  • Percoll solutions (40% and 80% v/v) in GB.

  • Wash Buffer (WB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6).

  • Miracloth, cheesecloth, soft paintbrush.

  • Refrigerated centrifuge with swinging-bucket rotor.

Procedure:

  • Homogenization: Harvest 10-20 g of fresh leaf tissue and homogenize gently in 50 mL of ice-cold Grinding Buffer using a blender (3-5 short bursts of 2 seconds each).

  • Filtration: Filter the homogenate through four layers of cheesecloth and one layer of Miracloth into a pre-chilled centrifuge tube.

  • Crude Chloroplast Pelleting: Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspension: Gently resuspend the pellet in 1-2 mL of GB using a soft paintbrush.

  • Percoll Gradient Centrifugation: Carefully layer the resuspended pellet onto a discontinuous Percoll gradient (e.g., 10 mL of 40% Percoll over 5 mL of 80% Percoll) in a 50 mL centrifuge tube.

  • Centrifuge at 2,500 x g for 15 minutes at 4°C in a swinging-bucket rotor.

  • Collection: Intact chloroplasts will form a band at the interface of the 40% and 80% Percoll layers. Carefully collect this band using a Pasteur pipette.

  • Washing: Dilute the collected chloroplast fraction with at least 5 volumes of Wash Buffer and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the intact chloroplasts.

  • Final Pellet: Discard the supernatant and the pellet represents the purified intact chloroplast fraction. The supernatant from the initial crude chloroplast pelleting (Step 3) can be further processed to obtain a cytosolic fraction.

  • Purity Assessment: Assess the integrity and purity of the isolated chloroplasts using phase-contrast microscopy and by measuring the activity of marker enzymes for different subcellular compartments.

Protocol for this compound Quantification by LC-MS/MS

This protocol outlines a standard addition method for quantifying this compound in subcellular fractions, which is necessary when stable isotope-labeled internal standards are unavailable.

Materials:

  • Isolated chloroplast and cytosolic fractions.

  • Extraction solvent: Acetonitrile/water/formic acid (80:19:1, v/v/v).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system.

  • This compound standard (if available from custom synthesis).

Procedure:

  • Extraction: Immediately after fractionation, add 1 mL of ice-cold extraction solvent to the chloroplast pellet and to a 1 mL aliquot of the cytosolic fraction. Vortex vigorously and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cleanup: Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant and wash with water. Elute the apocarotenoids with methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Standard Addition: Prepare a series of calibration standards by spiking known concentrations of a this compound standard into matrix samples (extracts from fractions of plants known to have low this compound levels).

  • LC-MS/MS Analysis: Analyze the samples and calibration series using a suitable LC-MS/MS method with multiple reaction monitoring (MRM) to detect and quantify this compound based on its specific precursor-product ion transitions.

Subcellular Fraction Hypothetical this compound Concentration (pmol/mg protein)
Chloroplast Stroma15.2 ± 2.1
Cytosol3.8 ± 0.5

Table 1: Hypothetical quantitative data for this compound distribution between chloroplasts and cytosol in water-stressed leaf cells.

Indirect Visualization of this compound Localization

Direct visualization of this compound in vivo is challenging due to its small size and lack of intrinsic fluorescence. Therefore, indirect methods focusing on the localization of its biosynthetic machinery are employed.

Protocol for Immunocytochemistry of NCED

This protocol details the localization of the NCED protein as a proxy for the site of this compound synthesis.

Materials:

  • Plant tissue (e.g., root tips, leaf sections).

  • Fixative: 4% (w/v) paraformaldehyde in Phosphate Buffered Saline (PBS).

  • Permeabilization solution: 0.3% (v/v) Triton X-100 in PBS.

  • Blocking solution: 5% (w/v) Bovine Serum Albumin (BSA) in PBS.

  • Primary antibody: anti-NCED antibody.

  • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG.

  • DAPI for nuclear counterstaining.

  • Confocal laser scanning microscope.

Procedure:

  • Fixation: Fix the plant tissue in 4% paraformaldehyde for 60 minutes at room temperature.

  • Washing: Wash the tissue three times for 10 minutes each with PBS.

  • Permeabilization: Incubate the tissue in 0.3% Triton X-100 in PBS for 15 minutes.

  • Washing: Repeat the washing step with PBS.

  • Blocking: Incubate in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-NCED antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the tissue three times for 10 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark.

  • Washing: Repeat the washing step with PBS in the dark.

  • Counterstaining: Incubate with DAPI solution for 10 minutes, if desired.

  • Mounting and Imaging: Mount the tissue in an anti-fade mounting medium and visualize using a confocal microscope.

Signaling Pathways Influencing this compound Transport

The transport of this compound is a critical step in the ABA signaling pathway, particularly under abiotic stress conditions like drought. While the direct regulation of the putative this compound transporter is unknown, its activity is presumed to be upregulated in response to stress signals that trigger ABA biosynthesis.

ABA_Signaling_Pathway Stress Drought Stress Signal Stress Perception (e.g., in roots) Stress->Signal NCED_exp Upregulation of NCED gene expression Signal->NCED_exp NCED_prot Increased NCED protein levels in Plastid NCED_exp->NCED_prot Xan_prod Increased this compound production in Plastid NCED_prot->Xan_prod Xan_trans This compound Transport to Cytosol Xan_prod->Xan_trans ABA_synth Conversion to ABA in Cytosol Xan_trans->ABA_synth ABA_signal ABA Signaling Cascade (Stomatal closure, etc.) ABA_synth->ABA_signal

Figure 3: Signaling context of this compound transport in the ABA biosynthetic pathway.

Conclusion and Future Perspectives

The transport of this compound from the plastid to the cytosol is a pivotal yet uncharacterized step in abscisic acid biosynthesis. The lack of an identified transporter represents a major knowledge gap that hinders a complete understanding of how plants regulate ABA levels in response to environmental cues. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for researchers to address this question. The successful identification and characterization of the this compound transporter(s) will not only be a significant scientific discovery but could also offer novel targets for the genetic engineering of enhanced stress tolerance in crops, a critical goal in the face of a changing global climate. Future research should focus on employing the proposed integrated approaches of subcellular fractionation, metabolomics, proteomics, and functional genetics to finally elucidate this crucial transport process.

References

Methodological & Application

Application Notes and Protocols for Xanthoxin Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin is a vital intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), playing a crucial role in plant development and stress responses. The accurate extraction and quantification of this compound from plant tissues are essential for studying these physiological processes and for potential applications in agriculture and drug development. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from plant tissues, tailored for research and professional laboratory settings.

Data Presentation: Solvent Efficiency and Recovery Rates

The efficiency of this compound extraction is highly dependent on the choice of solvent and the purification method. While specific yields can vary between plant species and tissue types, the following table summarizes expected recovery rates for this compound and related phytohormones based on established protocols.

AnalyteExtraction SolventPurification MethodExpected Recovery Rate (%)Reference
Abscisic Acid (ABA)80% Methanol with 0.5% Formic AcidSolid-Phase Extraction (C18)86.37 - 110.57[1]
ABA and related precursors50% Aqueous Acetonitrile (B52724)Solid-Phase Extraction85.3 - 114.4[2]
Salicylic Acid75% Ethanol:WaterSolid-Phase Extraction92 - 94[3]
General PhytohormonesMethanol:Water (7:3)-Good performance[4]
Xanthones80% MethanolLiquid-Liquid Extraction94.43[5]

Note: The data presented are indicative and may require optimization for specific plant matrices. The use of internal standards is highly recommended for accurate quantification.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from plant tissues.

Sample Preparation

Proper sample preparation is critical to prevent the degradation of this compound and ensure accurate results.

  • Materials:

    • Fresh plant tissue (e.g., leaves, roots)

    • Liquid nitrogen

    • Mortar and pestle or a cryogenic grinder

    • Microcentrifuge tubes (1.5 mL or 2 mL)

    • Analytical balance

  • Protocol:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[6]

    • Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder under liquid nitrogen.

    • Weigh 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

    • Store the samples at -80°C until extraction.

Extraction

This protocol utilizes a solvent-based extraction method proven effective for a range of phytohormones.

  • Materials:

    • Extraction solvent: 80% acetonitrile (ACN) with 1% acetic acid.

    • Vortex mixer

    • Refrigerated centrifuge

    • Pipettes and tips

  • Protocol:

    • To the frozen plant tissue powder (50-100 mg), add 1 mL of ice-cold extraction solvent.[6][7]

    • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

    • Incubate the sample at 4°C for 30 minutes on a shaker or rotator.

    • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • For maximum yield, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants combined.

    • The crude extract is now ready for purification.

Purification by Solid-Phase Extraction (SPE)

Purification is essential to remove interfering compounds from the crude extract.

  • Materials:

    • SPE cartridges (e.g., C18, 100 mg)

    • SPE vacuum manifold

    • Methanol (100%)

    • Ultrapure water

    • Nitrogen gas evaporator or vacuum concentrator

  • Protocol:

    • Condition the C18 SPE cartridge by passing 3 mL of 100% methanol, followed by 3 mL of ultrapure water. Do not allow the cartridge to dry out.

    • Dilute the crude extract with 1 mL of ultrapure water.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.

    • Elute the this compound and other phytohormones with 1.5 mL of 80% acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for quantifying this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Parameters (suggested):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Parameters (suggested):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values will depend on the specific instrument and conditions. Based on its structure, a likely precursor ion would be [M-H]⁻.

    • Collision Energy and other parameters: Optimize for the specific instrument to achieve maximum sensitivity.

Quantification by GC-MS (Alternative Method)

Gas chromatography-mass spectrometry can also be used for this compound quantification, typically requiring derivatization.

  • Derivatization:

    • The dried, purified extract must be derivatized to increase its volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the sample with the derivatizing agent at 70°C for 30 minutes.

  • GC-MS Parameters (suggested):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to separate the compounds.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the derivatized this compound or use selected ion monitoring (SIM) for higher sensitivity.

Mandatory Visualizations

Abscisic Acid (ABA) Biosynthesis Pathway

This diagram illustrates the biosynthetic pathway leading to the production of abscisic acid, highlighting the central role of this compound.

ABA_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin This compound This compound Violaxanthin->this compound NCED Neoxanthin->this compound NCED Abscisic_aldehyde Abscisic aldehyde This compound->Abscisic_aldehyde SDR ABA Abscisic Acid (ABA) Abscisic_aldehyde->ABA AAO

Caption: ABA Biosynthesis Pathway from Zeaxanthin.

Experimental Workflow for this compound Extraction

The following diagram outlines the logical steps of the experimental protocol for extracting this compound from plant tissues.

Xanthoxin_Extraction_Workflow Start Start: Fresh Plant Tissue Homogenization 1. Homogenization (Liquid Nitrogen) Start->Homogenization Extraction 2. Solvent Extraction (80% Acetonitrile, 1% Acetic Acid) Homogenization->Extraction Centrifugation 3. Centrifugation (13,000 x g, 4°C) Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Pellet Discard Pellet Centrifugation->Pellet Purification 4. Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->Purification Elution 5. Elution & Evaporation Purification->Elution Quantification 6. Quantification (LC-MS/MS or GC-MS) Elution->Quantification

Caption: Workflow for this compound Extraction and Analysis.

References

Application Note: Quantification of Xanthoxin in Plant Tissues using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin is a crucial intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), playing a significant role in plant development and stress responses.[1] Accurate quantification of this compound is essential for understanding the regulation of ABA synthesis and its physiological effects. This application note provides a detailed protocol for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. Due to the current commercial unavailability of a certified this compound analytical standard, this protocol is presented as a comprehensive guideline based on established methods for the analysis of ABA and its precursors.[2][3] Validation of this method will be contingent upon the acquisition or synthesis of a this compound standard.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to prevent column contamination.[2][3] The following protocol is a robust method for extracting phytohormones, including this compound, from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction Solvent: 80% Methanol containing 0.5% (v/v) formic acid

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solution: 100% Methanol

  • SPE equilibration solution: 10% Methanol in water with 0.1% formic acid

  • SPE wash solution: 10% Methanol in water with 0.1% formic acid

  • SPE elution solution: 80% Methanol in water with 0.1% formic acid

  • Nitrogen evaporator

  • Reconstitution solvent: 50% Methanol in water

  • 0.22 µm syringe filters

Protocol:

  • Flash-freeze the plant tissue sample in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

  • Add 1 mL of cold extraction solvent to the tube.

  • Vortex vigorously for 1 minute and then incubate at 4°C for 30 minutes with occasional shaking.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • For SPE cleanup, activate a C18 cartridge by passing 3 mL of the conditioning solution through it.

  • Equilibrate the cartridge with 3 mL of the equilibration solution.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with 3 mL of the wash solution to remove interfering polar compounds.

  • Elute the this compound and other phytohormones with 2 mL of the elution solution.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the reconstitution solvent.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Method (Proposed)

This method is proposed for laboratories equipped with HPLC-UV systems. The UV detection wavelength should be optimized based on the UV absorbance spectrum of a this compound standard, when available. Based on related compounds, a wavelength in the range of 254-280 nm is a reasonable starting point.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV/Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 70% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at ~260-270 nm (requires optimization)
LC-MS/MS Method (Proposed)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. The following parameters are based on methods for ABA and its precursors and will require optimization for this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System A standard UHPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), negative mode
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Hypothetical for this compound):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compoundRequires determinationRequires determinationRequires determinationRequires optimization

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables are templates for presenting validation data once a this compound standard is available.

Table 1: HPLC Method Validation Parameters (Template)

ParameterResult
Linearity (Concentration Range) e.g., 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Table 2: this compound Content in Various Plant Tissues (Example Data)

Sample IDTissue TypeThis compound Concentration (ng/g fresh weight)Standard Deviation
Sample ALeafTo be determinedTo be determined
Sample BRootTo be determinedTo be determined
Sample CSeedTo be determinedTo be determined

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing s1 Plant Tissue Collection s2 Flash Freezing (Liquid N2) s1->s2 s3 Homogenization s2->s3 s4 Extraction (80% MeOH, 0.5% Formic Acid) s3->s4 s5 Centrifugation s4->s5 s6 SPE Cleanup (C18) s5->s6 s7 Drying and Reconstitution s6->s7 s8 Filtration (0.22 µm) s7->s8 a1 HPLC Injection s8->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 Detection (UV or MS/MS) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Quantification (External Standard) d1->d2 d3 Data Reporting d2->d3

Caption: Experimental workflow for this compound quantification.

This compound in the Abscisic Acid (ABA) Biosynthesis Pathway

ABA_biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol p1 β-Carotene p2 Zeaxanthin p1->p2 Hydroxylation p3 Violaxanthin p2->p3 Epoxidation (ZEP) p4 9-cis-Violaxanthin / 9'-cis-Neoxanthin p3->p4 Isomerization p5 This compound p4->p5 Cleavage (NCED) c1 Abscisic Aldehyde p5->c1 Oxidation (SDR/ABA2) c2 Abscisic Acid (ABA) c1->c2 Oxidation (AAO3)

Caption: this compound's role in the ABA biosynthesis pathway.

Discussion

The primary challenge in the quantitative analysis of this compound is the lack of a commercially available analytical standard.[2] This necessitates either in-house synthesis, which can be achieved through the enzymatic conversion of violaxanthin, or sourcing from a specialized chemical supplier, which may require large minimum orders.[2] Without a standard, accurate quantification and full method validation according to regulatory guidelines (e.g., ICH) are not possible.

The proposed HPLC-UV and LC-MS/MS methods are based on well-established principles for the analysis of similar phytohormones.[4][5] The use of a C18 column with a water/acetonitrile or water/methanol gradient containing an acid modifier like formic acid is a standard approach for separating these moderately polar compounds. LC-MS/MS offers superior sensitivity and specificity, which is particularly beneficial given the typically low concentrations of phytohormones in plant tissues. The development of a Multiple Reaction Monitoring (MRM) method for this compound will be crucial for achieving the lowest limits of detection and quantification.

Conclusion

This application note outlines a comprehensive approach to the quantification of this compound in plant tissues by HPLC. While the provided protocols are based on sound analytical principles for related compounds, the critical bottleneck remains the availability of a this compound standard. Researchers aiming to quantify this important ABA precursor should prioritize obtaining a reliable standard to perform full method validation, including determination of linearity, LOD, LOQ, precision, and accuracy. The successful implementation of a validated method will significantly contribute to the understanding of abscisic acid biosynthesis and its role in plant physiology.

References

Application Note: Quantitative Analysis of Xanthoxin in Plant Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the extraction, derivatization, and quantitative analysis of Xanthoxin from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), is an apocarotenoid that requires derivatization to enhance its volatility for GC-MS analysis.[1][2] This method employs a two-step derivatization process involving methoximation followed by silylation. The protocol is intended for researchers, scientists, and professionals in drug development and plant sciences engaged in the study of plant hormones and related metabolic pathways.

Introduction

This compound is a crucial precursor in the biosynthesis of abscisic acid, a plant hormone that regulates various aspects of plant growth, development, and stress responses.[3][4] Accurate quantification of this compound is essential for understanding the dynamics of ABA metabolism and its role in plant physiology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, including plant hormones.[3] However, due to its low volatility, this compound requires a derivatization step to be amenable to GC-MS analysis.[5] This protocol provides a detailed methodology for the analysis of this compound, from sample preparation to data analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

This compound GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing plant_tissue Plant Tissue Homogenization extraction Solvent Extraction plant_tissue->extraction Homogenate cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Crude Extract methoximation Methoximation cleanup->methoximation Purified Extract silylation Silylation (MSTFA) methoximation->silylation Methoximated this compound gc_ms GC-MS Analysis silylation->gc_ms Derivatized Sample quantification Quantification gc_ms->quantification Raw Data reporting Reporting quantification->reporting Quantitative Results

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from general methods for the extraction of plant hormones.[3]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol (B129727) with 1% acetic acid

  • Internal standard (e.g., deuterated ABA)

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of pre-chilled extraction solvent.

  • Add the internal standard to the extraction mixture.

  • Vortex the mixture for 1 minute and then incubate at 4°C for 30 minutes with gentle shaking.

  • Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and pass it through a pre-conditioned SPE C18 cartridge to remove interfering compounds.

  • Elute the analytes from the SPE cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization

This two-step derivatization protocol is designed to increase the volatility of this compound for GC-MS analysis.[6][7]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

Procedure:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract. Vortex briefly and incubate at 60°C for 30 minutes. This step converts the carbonyl group of this compound to an oxime.[6]

  • Silylation: After cooling to room temperature, add 80 µL of MSTFA. Vortex and incubate at 60°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[6]

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Value
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL (splitless mode)
Injector Temp.280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeSelected Ion Monitoring (SIM)

Quantitative Data

The following table presents hypothetical quantitative data for a validated GC-MS method for this compound analysis. This data is for illustrative purposes to demonstrate the expected performance of the method.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
This compound-di-TMS-methoxime18.5348259, 186>0.9950.51.5
Internal Standard (d6-ABA-TMS)17.8269194, 166---

Logical Relationship in this compound Analysis

The logical flow of the analytical process is crucial for obtaining reliable results.

Logical Flow of this compound Analysis sample Plant Sample extraction Extraction of Analytes sample->extraction derivatization Chemical Derivatization extraction->derivatization separation Chromatographic Separation (GC) derivatization->separation detection Mass Spectrometric Detection (MS) separation->detection data_processing Data Processing and Quantification detection->data_processing results Final Quantitative Results data_processing->results

Caption: Logical flow of the analytical process.

Discussion

The described method provides a robust framework for the quantitative analysis of this compound in plant tissues. The extraction and cleanup steps are critical for removing matrix interferences that can affect the accuracy of quantification. The two-step derivatization is essential for making this compound sufficiently volatile for GC-MS analysis.[6][7] The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. The GC-MS parameters, particularly the oven temperature program, should be optimized to ensure good chromatographic separation of this compound from other derivatized compounds in the sample. For quantification, the use of Selected Ion Monitoring (SIM) mode will enhance the sensitivity and selectivity of the analysis.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound in plant tissues. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can obtain reliable and reproducible quantitative data for this important plant hormone precursor. This method can be a valuable tool for studies in plant physiology, metabolomics, and agricultural science.

References

Application Note: A Reliable Bioassay for Determining Xanthoxin Activity Using Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanthoxin is a key intermediate in the biosynthesis of abscisic acid (ABA), a critical phytohormone that regulates numerous aspects of plant growth and development, particularly seed dormancy, germination, and responses to environmental stress. The biological activity of this compound is primarily mediated through its enzymatic conversion to ABA within plant cells. Therefore, a reliable bioassay for this compound activity is effectively a sensitive assay for ABA-induced physiological responses. This document details a robust and widely used bioassay system utilizing the model organism Arabidopsis thaliana. The assay is based on the quantifiable inhibition of seed germination and primary root growth, which are classic responses to ABA. This method is highly reproducible, cost-effective, and suitable for screening and characterizing compounds that may mimic or interfere with this compound and ABA signaling.

Principle of the Bioassay

The bioassay operates on the principle that this compound, when supplied exogenously to Arabidopsis seeds or seedlings, will be taken up by the cells and converted into active ABA. The resulting increase in intracellular ABA levels activates the ABA signaling pathway, leading to the inhibition of seed germination and a reduction in primary root elongation. The magnitude of this inhibition is dose-dependent, allowing for the quantitative determination of this compound's biological activity. By measuring the percentage of germination and the length of the primary root in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate key parameters such as the IC₅₀ (half-maximal inhibitory concentration).

Signaling and Experimental Workflow Diagrams

The biological activity of this compound is realized through its conversion to ABA and the subsequent activation of the ABA signaling cascade.

Xanthoxin_Signaling_Pathway cluster_conversion Cytoplasm cluster_core_signaling ABA Core Signaling Xan This compound ABA_ald Abscisic Aldehyde Xan->ABA_ald ABA2 (SDR) ABA Abscisic Acid ABA_ald->ABA AAO3 ABA_Receptor PYR/PYL/RCAR Receptors ABA->ABA_Receptor Binds PP2C PP2C Phosphatases ABA_Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Represses TF ABF/ABI5 Transcription Factors SnRK2->TF Activates Gene ABA-Responsive Gene Expression TF->Gene Regulates Response Physiological Response (e.g., Germination Inhibition) Gene->Response

Caption: this compound to ABA signaling pathway.

The experimental protocol for the Arabidopsis bioassay follows a standardized, multi-step workflow to ensure reproducibility and accuracy.

Bioassay_Workflow cluster_data Data Acquisition & Analysis start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_media Prepare MS Agar (B569324) Plates with Serial Dilutions of this compound prep_stock->prep_media sterilize Surface-Sterilize Arabidopsis Seeds prep_media->sterilize plate_seeds Plate Seeds on Treatment & Control Media sterilize->plate_seeds stratify Stratify Plates (4°C in dark, 2-3 days) plate_seeds->stratify incubate Incubate Plates (22°C, 16h light/8h dark) stratify->incubate score_germ Score Germination Rate (Radicle Emergence) at Day 3-5 incubate->score_germ measure_root Measure Primary Root Length (after transfer or at Day 7-10) incubate->measure_root analyze Analyze Data & Generate Dose-Response Curve score_germ->analyze measure_root->analyze end_node End analyze->end_node

Caption: Experimental workflow for the this compound bioassay.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • This compound Stock Solution (10 mM):

    • Accurately weigh 2.64 mg of this compound (Molar Mass: 264.33 g/mol ).

    • Dissolve in 1 mL of 100% dimethyl sulfoxide (B87167) (DMSO).

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C in amber vials to protect from light. This is your 1000x stock for a 10 µM final concentration.

  • Murashige and Skoog (MS) Agar Medium:

    • Prepare 1 liter of 0.5x MS medium with 1% (w/v) sucrose (B13894) and adjust the pH to 5.7.

    • Add 0.8% (w/v) plant-grade agar.

    • Autoclave for 20 minutes at 121°C.

    • Allow the medium to cool to approximately 50-60°C in a water bath before adding heat-sensitive compounds.

Protocol 2: Arabidopsis Seed Germination Inhibition Assay
  • Seed Sterilization:

    • Place approximately 100 Arabidopsis thaliana (Col-0 ecotype) seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.

    • Carefully remove the ethanol.

    • Add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Invert the tube for 5-7 minutes.

    • Remove the bleach solution and wash the seeds five times with sterile deionized water.

    • Resuspend the seeds in 200 µL of sterile 0.1% (w/v) agar solution to facilitate even plating.

  • Plating and Treatment:

    • To the cooled (50-60°C) sterile MS agar medium, add the this compound stock solution (and/or a DMSO vehicle control) to achieve the desired final concentrations (e.g., 0, 0.1, 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1% in any plate, including the control.

    • Pour approximately 25 mL of the medium into 100 mm sterile Petri dishes. Allow them to solidify in a laminar flow hood.

    • Using a sterile pipette, carefully plate approximately 50-100 sterilized seeds onto the surface of each plate.

    • Seal the plates with breathable tape (e.g., Parafilm). Prepare at least three replicate plates for each concentration.

  • Incubation and Scoring:

    • To synchronize germination, place the sealed plates in the dark at 4°C for 2-3 days (stratification).

    • Transfer the plates to a growth chamber set to 22°C with a 16-hour light / 8-hour dark photoperiod.

    • Score for germination daily from day 3 to day 5. Germination is defined as the emergence of the radicle through the seed coat.

    • Calculate the germination percentage for each plate at each time point.

Protocol 3: Arabidopsis Primary Root Growth Inhibition Assay
  • Seedling Preparation:

    • Plate and stratify sterilized seeds on control (0.5x MS, no this compound) plates as described in Protocol 2.

    • Grow the seedlings vertically in the growth chamber for 4-5 days, until the primary root is approximately 1 cm long.

  • Transfer and Treatment:

    • Prepare MS agar plates containing the desired range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control.

    • Using sterile forceps, carefully transfer seedlings of uniform size from the control plates to the treatment plates. Place 10-15 seedlings on each plate.

    • Orient the plates vertically in the growth chamber to allow roots to grow downwards along the agar surface.

  • Measurement and Analysis:

    • Mark the position of the root tip at the time of transfer.

    • After 5-7 days of growth on the treatment plates, scan the plates at high resolution or photograph them with a scale.

    • Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the transfer mark to the new root tip.

    • Calculate the average root growth and standard deviation for each treatment. Express the results as a percentage of the root growth on the control plates.

Data Presentation

Quantitative data from the bioassays should be summarized for clear interpretation and comparison. The following tables present example data from a hypothetical this compound root growth inhibition assay.

Table 1: Dose-Dependent Effect of this compound on Arabidopsis Primary Root Growth Data collected 5 days after transfer to treatment media. Values represent mean ± standard deviation (n=30).

This compound Concentration (µM)Mean New Root Growth (mm)Standard Deviation (mm)Root Growth (% of Control)
0 (Control)25.42.1100.0%
0.122.11.987.0%
0.518.51.572.8%
1.013.11.251.6%
2.57.80.930.7%
5.04.20.616.5%

Table 2: Calculated IC₅₀ Value for this compound Activity Calculated from the dose-response data in Table 1 using non-linear regression.

ParameterValue95% Confidence Interval
IC₅₀ (µM)1.050.92 - 1.18

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Xanthoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of stable isotope-labeled Xanthoxin, a key intermediate in the biosynthesis of the plant hormone abscisic acid. The provision of labeled this compound is crucial for a variety of research applications, including plant physiology studies, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry-based assays. Two primary approaches for the synthesis of labeled this compound are presented: a biosynthetic method and a chemical synthesis method.

Biosynthetic Approach for Stable Isotope-Labeled this compound

The biosynthetic approach leverages the natural carotenoid metabolic pathway in plants or microorganisms to produce labeled this compound. This is achieved by supplying stable isotope-labeled precursors, which are incorporated into the carotenoid backbone that is subsequently cleaved to yield this compound.

Signaling Pathway: Biosynthesis of this compound

The biosynthesis of this compound originates from the carotenoid pathway. Key precursors like pyruvate (B1213749) and glyceraldehyde-3-phosphate, derived from glycolysis, enter the methylerythritol 4-phosphate (MEP) pathway to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are sequentially added to create the C40 carotenoid backbone. Through a series of desaturation, cyclization, and hydroxylation reactions, β-carotene is converted to violaxanthin (B192666) and neoxanthin. The crucial step is the oxidative cleavage of 9-cis-violaxanthin (B1234195) or 9-cis-neoxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) to yield the C15 aldehyde, this compound.

This compound Biosynthesis Pathway cluster_glycolysis Glycolysis cluster_mep MEP Pathway cluster_carotenoid Carotenoid Biosynthesis cluster_this compound This compound Formation Pyruvate Pyruvate IPP_DMAPP IPP / DMAPP Pyruvate->IPP_DMAPP Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->IPP_DMAPP GGPP Geranylgeranyl-PP IPP_DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Neoxanthin Neoxanthin Violaxanthin->Neoxanthin This compound This compound Violaxanthin->this compound NCED Neoxanthin->this compound NCED Labeled_Precursors Labeled Precursors (e.g., ¹³CO₂, D₂O) Labeled_Precursors->Pyruvate Labeled_Precursors->Glyceraldehyde-3-P This compound Chemical Synthesis beta_Ionone β-Ionone Epoxy_alcohol Epoxy alcohol intermediate beta_Ionone->Epoxy_alcohol Several steps Epoxy_ketone 4-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethylcyclohexyl)-but-3-en-2-one Epoxy_alcohol->Epoxy_ketone Oxidation This compound This compound Epoxy_ketone->this compound Wittig-Horner Reaction Labeled_Phosphonate Labeled Triethyl phosphonoacetate (e.g., ¹³C₂, D₃) Labeled_Phosphonate->this compound Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Biosynthesis Biosynthesis Extraction Extraction Biosynthesis->Extraction Chemical_Synthesis Chemical_Synthesis Chemical_Synthesis->Extraction Chromatography HPLC / Flash Chromatography Extraction->Chromatography LC_MS LC-MS Chromatography->LC_MS NMR NMR Chromatography->NMR Purity_Check Purity Assessment LC_MS->Purity_Check NMR->Purity_Check

Application of Xanthoxin in plant cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Xanthoxin is a pivotal intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), a key regulator of plant development and stress responses. As a C15 carotenoid-derived aldehyde, this compound is a direct precursor to abscisic aldehyde, which is subsequently oxidized to form ABA.[1][2] The conversion of this compound to abscisic aldehyde is catalyzed by the enzyme ABA2, a short-chain dehydrogenase/reductase.[1][2] This enzymatic step is crucial in the ABA biosynthetic pathway, which primarily occurs in the cytoplasm.[3]

In plant cell culture, the application of exogenous this compound serves as a powerful tool to manipulate endogenous ABA levels and study the downstream physiological and molecular responses. By providing a direct precursor, researchers can bypass the earlier, often rate-limiting steps of ABA biosynthesis, allowing for a more focused investigation of the later stages of the pathway and the effects of increased ABA production.[4] This approach is particularly useful for studying ABA signaling, stress responses, and developmental processes in a controlled in vitro environment.

Experiments using ABA-deficient mutants, such as aba2, have been instrumental in elucidating the function of this compound.[4] Cell-free extracts from aba2 mutant plants show a significantly reduced ability to convert this compound to ABA, confirming the role of the ABA2 enzyme.[4] The use of such mutant cell cultures in combination with this compound treatment can provide valuable insights into the specific roles of ABA in various cellular processes.

The biological activity of this compound is primarily attributed to its conversion to ABA. Studies have shown that while ABA precursors can trigger ABA-like responses, their intrinsic bioactivity is limited.[5] Therefore, the observed effects of this compound in plant cell culture are generally considered to be mediated by the resulting increase in endogenous ABA concentration.

Quantitative Data Summary

The following tables summarize quantitative data related to the application of this compound. Disclaimer: As specific dose-response data for this compound in plant cell culture is limited in publicly available literature, the data presented in Tables 1 and 3 are illustrative examples based on typical responses observed for ABA precursors and should be optimized for specific cell lines and experimental conditions.

Table 1: Illustrative Dose-Response of this compound on Plant Cell Viability

Plant Cell LineThis compound Concentration (µM)Treatment Duration (hours)Viability Assay% Cell Viability (relative to control)
Arabidopsis thaliana (suspension culture)048MTT Assay100
148MTT Assay98 ± 3
1048MTT Assay95 ± 4
5048MTT Assay85 ± 5
10048MTT Assay70 ± 6
20048MTT Assay55 ± 7

Table 2: Kinetic Parameters of this compound Conversion

EnzymeSubstrateKm (µM)Source OrganismReference
ABA2This compound19Arabidopsis thaliana[1][2]

Table 3: Illustrative Quantitative Gene Expression Analysis in Arabidopsis thaliana Suspension Cells Treated with this compound

Gene NameGene IDFunctionFold Change (24h, 50 µM this compound)
RD29AAT5G52310Dehydration-responsive protein8.5 ± 1.2
RAB18AT5G66400ABA-responsive protein12.3 ± 2.1
ABI1AT4G26080Protein phosphatase 2C, negative regulator of ABA signaling3.2 ± 0.5
ABI2AT5G57050Protein phosphatase 2C, negative regulator of ABA signaling2.8 ± 0.4
NCED3AT3G144409-cis-epoxycarotenoid dioxygenase, key enzyme in ABA biosynthesis1.5 ± 0.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[6]

  • Ethanol (B145695) (100%), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solvent Selection: this compound has limited solubility in aqueous solutions. DMSO or ethanol are suitable solvents for preparing a concentrated stock solution.[7] It is recommended to keep the final solvent concentration in the cell culture medium below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[8]

  • Preparation of 10 mM Stock Solution in DMSO:

    • Weigh out 2.5 mg of this compound (Molecular Weight: 250.34 g/mol ).

    • Dissolve the this compound in 1 mL of sterile DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Protocol 2: Treatment of Plant Cell Suspension Cultures with this compound

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana)

  • Liquid culture medium (e.g., Murashige and Skoog medium)

  • This compound stock solution (10 mM in DMSO)

  • Sterile flasks for cell culture

  • Orbital shaker

Procedure:

  • Subculture Cells: Subculture the plant cells into fresh liquid medium 1-2 days prior to the experiment to ensure they are in the exponential growth phase.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in sterile culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.

  • Treatment:

    • Add the appropriate volume of the this compound working solutions or the vehicle control to the cell suspension cultures.

    • Incubate the cultures on an orbital shaker under standard growth conditions (e.g., 22-25°C, 120 rpm, 16h light/8h dark photoperiod).

  • Harvesting: Harvest the cells at various time points (e.g., 6, 12, 24, 48 hours) for downstream analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • This compound-treated and control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a known density of cells into a 96-well plate and allow them to acclimate.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 2.

  • MTT Incubation: After the desired treatment duration, add 10 µL of MTT solution to each well and incubate for 2-4 hours at the appropriate growth temperature.

  • Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Quantification of Endogenous ABA by LC-MS/MS

Materials:

  • This compound-treated and control cell samples (frozen in liquid nitrogen)

  • Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid)[9]

  • Internal standard (e.g., deuterated ABA, D6-ABA)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Homogenize the frozen cell samples in the extraction solvent containing the internal standard.

    • Centrifuge to pellet cell debris and collect the supernatant.[9]

  • Purification:

    • Partially purify the extract using SPE cartridges to remove interfering compounds.[10]

  • LC-MS/MS Analysis:

    • Analyze the purified samples using a validated LC-MS/MS method for the quantification of ABA and its metabolites.[10][11][12]

    • Use a calibration curve prepared with known concentrations of ABA standards.

  • Data Analysis: Quantify the ABA concentration in the samples based on the peak areas relative to the internal standard and the calibration curve.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • This compound-treated and control cell samples

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Gene-specific primers for ABA-responsive genes (e.g., RD29A, RAB18) and a reference gene (e.g., Actin)[13][14]

Procedure:

  • RNA Extraction: Extract total RNA from the cell samples using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a suitable master mix.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing to the expression of the reference gene.[13]

Visualizations

ABA_Biosynthesis_Pathway cluster_plastid Plastid Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin Xanthoxin_p This compound Neoxanthin->Xanthoxin_p NCED Xanthoxin_c This compound Xanthoxin_p->Xanthoxin_c Transport ABA_aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_aldehyde ABA2 ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3

Caption: Abscisic acid (ABA) biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Establish Plant Cell Suspension Culture treat Treat Cells with this compound (0-200 µM) and Vehicle Control start->treat stock Prepare this compound Stock Solution (10 mM in DMSO) stock->treat viability Cell Viability Assay (e.g., MTT) treat->viability lcms ABA Quantification (LC-MS/MS) treat->lcms qpcr Gene Expression Analysis (qRT-PCR) treat->qpcr

Caption: Experimental workflow for this compound application.

References

Measuring Xanthoxin Dehydrogenase Activity: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals interested in measuring the activity of Xanthoxin Dehydrogenase (XDH). Understanding the function of this key enzyme in the abscisic acid (ABA) biosynthetic pathway is crucial for advancements in plant biology and the development of novel agricultural products.

Introduction to this compound Dehydrogenase

This compound dehydrogenase (EC 1.1.1.288), also known as ABA2, is a critical enzyme in the biosynthesis of the plant hormone abscisic acid (ABA).[1][2] ABA plays a central role in regulating various aspects of plant growth and development, including seed dormancy, germination, and responses to environmental stress.[3][4] XDH catalyzes the NAD-dependent conversion of this compound to abscisic aldehyde, a pivotal step in the ABA biosynthetic pathway.[1][2][3][4][5] This enzyme belongs to the family of short-chain dehydrogenases/reductases and utilizes NAD+, but not NADP+, as a coenzyme.[3][4][6]

The activity of XDH is a key indicator of the rate of ABA biosynthesis and can be a target for chemical modulators aimed at influencing plant stress tolerance and development. This document outlines the primary methods for assaying XDH activity, including spectrophotometric and chromatographic techniques.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by this compound Dehydrogenase is a key step in the Abscisic Acid (ABA) biosynthetic pathway. The following diagram illustrates this relationship.

ABA_Biosynthesis cluster_key Legend This compound This compound Abscisic_Aldehyde Abscisic Aldehyde This compound->Abscisic_Aldehyde This compound Dehydrogenase (XDH/ABA2) NAD+ -> NADH ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA Abscisic Aldehyde Oxidase (AAO3) Key_Metabolite Metabolite Key_Hormone Plant Hormone Key_Enzyme Enzyme Reaction

Caption: Abscisic Acid Biosynthetic Pathway.

A typical experimental workflow for measuring this compound Dehydrogenase activity involves several key stages, from sample preparation to data analysis.

XDH_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Protein_Extraction Protein Extraction or Recombinant Protein Purification Reagent_Prep Preparation of Assay Buffer, Substrates, and Cofactors Reaction_Initiation Initiate Reaction: Combine Enzyme, Substrate, and Cofactors Protein_Extraction->Reaction_Initiation Reagent_Prep->Reaction_Initiation Incubation Incubate at Controlled Temperature (e.g., 25°C) Reaction_Initiation->Incubation Spectrophotometry Spectrophotometric Reading (A340 for NADH production) Incubation->Spectrophotometry HPLC_MS HPLC-MS Analysis (for product identification) Incubation->HPLC_MS Data_Processing Process Raw Data Spectrophotometry->Data_Processing HPLC_MS->Data_Processing Kinetic_Analysis Calculate Enzyme Kinetics (Km, Vmax) Data_Processing->Kinetic_Analysis

Caption: Experimental Workflow for XDH Activity Measurement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound Dehydrogenase activity, primarily based on studies of the recombinant ABA2 protein from Arabidopsis thaliana.

Table 1: Kinetic Parameters of Recombinant ABA2

ParameterValueSubstrateOrganismReference
Km19 µMThis compoundArabidopsis thaliana[1][3][4][7][8][9]
Initial Velocity (Vo)224 µM NADH·min-1·mg-1This compoundArabidopsis thaliana[7]

Table 2: Substrate and Cofactor Specificity

CompoundActivityNotesReference
This compoundSubstrateThe primary substrate for the enzyme.[3][4]
NAD+CoenzymeRequired for catalytic activity.[3][4]
NADP+No ActivityCannot replace NAD+ as a coenzyme.[3][4][6]
Ethanol, Isopropanol, Butanol, CyclohexanolNo ActivityThese short-chain alcohols are not oxidized by ABA2.[3][6][10]
3,5,5'-trimethylcyclohexanolLow ActivityOxidized with a high Km of 10 mM.[3][4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of this compound Dehydrogenase Activity

This protocol is adapted from studies on recombinant Arabidopsis thaliana ABA2 and measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.[3][5]

Materials:

  • Purified recombinant XDH (ABA2) or plant protein extract

  • This compound

  • NAD+

  • Assay Buffer: 100 mM K2HPO4, pH 7.2

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and determine its concentration. Note that this compound exists as a mixture of 2-cis, 4-trans and 2-trans, 4-trans isomers.[3]

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Prepare the assay buffer (100 mM K2HPO4, pH 7.2).

  • Set up the Reaction Mixture:

    • In a total volume of 1 mL (for a standard cuvette), combine the following:

      • 100 mM K2HPO4, pH 7.2

      • 100 µM NAD+

      • Desired concentration of this compound (e.g., for kinetic studies, concentrations can range from 10 to 100 µM).[7]

      • Purified enzyme (e.g., 10 ng/µL of recombinant ABA2).[3]

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C).[5]

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).

    • Determine the specific activity of the enzyme (µmol/min/mg of protein).

    • For kinetic analysis, plot the initial velocity (Vo) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[3]

Protocol 2: HPLC-Mass Spectrometry for Product Identification

This method is used to confirm the identity of the reaction product, abscisic aldehyde.[3][5][11]

Materials:

  • Completed reaction mixture from Protocol 1

  • Ethyl acetate (B1210297)

  • Abscisic aldehyde standard

  • HPLC system coupled with a mass spectrometer

Procedure:

  • Stop the Enzymatic Reaction: After a suitable incubation time (e.g., 20 minutes), stop the reaction. This can be achieved by adding a quenching solution or by immediate extraction.

  • Product Extraction:

    • Extract the reaction mixture twice with an equal volume of ethyl acetate.[5]

    • Combine the ethyl acetate fractions.

  • Sample Preparation:

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

    • Resuspend the dried residue in a suitable solvent for HPLC analysis (e.g., methanol/water).

  • HPLC-MS Analysis:

    • Inject the prepared sample, along with a standard for abscisic aldehyde, into the HPLC-MS system.

    • Separate the compounds using a suitable column and gradient.

    • Identify the reaction products by comparing their retention times and mass spectra with those of the authentic abscisic aldehyde standard. The expected products are 2-cis,4-trans-abscisic aldehyde and 2-trans,4-trans-abscisic aldehyde.[5][11]

Alternative and Complementary Assays

While the spectrophotometric assay is the most direct method for quantifying XDH activity, other techniques can be employed for specific applications.

  • Fluorometric Assays: For samples with very low XDH activity, fluorometric assays can offer significantly higher sensitivity (100-500 times more sensitive than spectrophotometric methods for related enzymes like xanthine (B1682287) oxidase).[12] These assays often use substrates that are converted into highly fluorescent products.

  • Coupled Enzyme Assays: In cases where direct measurement is challenging, the XDH reaction can be coupled to a second enzymatic reaction that produces a more easily detectable signal.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the reliable measurement of this compound Dehydrogenase activity. Accurate and consistent measurement of XDH function is essential for research in plant hormone biology and for the development of new technologies to enhance crop resilience and productivity.

References

Application Note & Protocol: Utilizing CRISPR-Cas9 to Interrogate the Xanthoxin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Functional Genomics of the Xanthoxin Pathway using CRISPR-Cas9

The this compound pathway is a critical component of abscisic acid (ABA) biosynthesis in higher plants.[1] ABA is a key phytohormone that regulates a wide array of physiological processes, including seed dormancy, germination, and responses to environmental stressors such as drought and salinity.[2] Understanding the genetic control of this pathway is paramount for developing crops with enhanced stress tolerance and improved agricultural productivity.[3][4]

The CRISPR-Cas9 system has emerged as a revolutionary tool for functional genomics, offering a precise, efficient, and versatile method for genome editing in plants.[4][5][6] Unlike traditional breeding or mutagenesis techniques, CRISPR-Cas9 allows for targeted gene knockouts, transcriptional regulation, and specific base editing, enabling researchers to elucidate the function of individual genes and regulatory networks with unprecedented accuracy.[7][8]

This document provides a comprehensive guide for researchers aiming to use CRISPR-Cas9 to study genes within the this compound pathway. Applications include:

  • Gene Function Validation: Creating loss-of-function mutants for key enzymes (e.g., NCED, ABA2) to confirm their role in the pathway.

  • Metabolic Engineering: Modulating gene expression to alter the flux through the pathway, potentially enhancing stress tolerance.[4]

  • Crop Improvement: Generating new plant varieties with desirable traits, such as drought resistance, by precisely editing pathway-related genes.[8]

The this compound Biosynthesis Pathway

The biosynthesis of ABA from carotenoid precursors involves several key enzymatic steps. The pathway begins in the plastid with the conversion of zeaxanthin (B1683548) to violaxanthin, which is then isomerized and cleaved by the key enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) to produce the C15 aldehyde, this compound.[9] this compound is then exported to the cytoplasm where it is converted in two steps to ABA. First, it is oxidized to abscisic aldehyde by a short-chain alcohol dehydrogenase encoded by the ABA2 gene.[2][10] Second, abscisic aldehyde is oxidized to ABA by an abscisic aldehyde oxidase (AAO).[9]

Xanthoxin_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Zeaxanthin Zeaxanthin Violaxanthin 9'-cis-Violaxanthin Zeaxanthin->Violaxanthin ZEP cis_Neoxanthin 9'-cis-Neoxanthin Violaxanthin->cis_Neoxanthin This compound This compound cis_Neoxanthin->this compound NCED (Rate-Limiting) Xanthoxin_cyto This compound This compound->Xanthoxin_cyto Transport Abscisic_Aldehyde Abscisic Aldehyde Xanthoxin_cyto->Abscisic_Aldehyde ABA2 ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA AAO3

Figure 1: The Abscisic Acid (ABA) biosynthesis pathway originating from carotenoids.

Data Presentation: Summarizing Quantitative Results

Effective data presentation is crucial for interpreting genome editing outcomes. All quantitative data should be summarized in clear, structured tables.

Table 1: Key Target Genes in the this compound Pathway

Gene Name Abbreviation Function Organism Example
Zeaxanthin epoxidase ZEP Converts zeaxanthin to violaxanthin[9] Arabidopsis thaliana
9-cis-epoxycarotenoid dioxygenase NCED Cleaves 9'-cis-neoxanthin to form this compound[9] Solanum lycopersicum
Abscisic acid deficient 2 ABA2 Converts this compound to abscisic aldehyde[2][10] Arabidopsis thaliana

| Abscisic aldehyde oxidase 3 | AAO3 | Oxidizes abscisic aldehyde to ABA[9] | Arabidopsis thaliana |

Table 2: Example Mutation Analysis of NCED Gene in T1 Tomato Lines

Plant Line Target Site Mutation Type Mutation Size Predicted Effect
nced-1 Exon 1 Deletion -7 bp Frameshift, premature stop
nced-2 Exon 1 Insertion +1 bp (T) Frameshift, premature stop
nced-3 Exon 1 Deletion -11 bp Frameshift, premature stop

| Wild Type | Exon 1 | None | N/A | Full-length protein |

Table 3: Hypothetical Quantitative Metabolite Analysis in nced Mutant vs. Wild Type (WT)

Plant Line This compound (ng/g FW) Abscisic Aldehyde (ng/g FW) ABA (ng/g FW)
Wild Type 15.2 ± 1.8 8.9 ± 1.1 45.7 ± 5.2
nced-1 1.1 ± 0.3 < LOD* 3.1 ± 0.9
nced-2 1.5 ± 0.4 < LOD* 4.5 ± 1.3

*LOD: Limit of Detection

CRISPR-Cas9 Experimental Workflow

The process of generating and analyzing edited plants involves several distinct stages, from initial design to final validation.[7] A well-planned workflow is essential for success.

CRISPR_Workflow cluster_transform A Target Gene Selection (e.g., NCED, ABA2) B sgRNA Design & Off-Target Analysis A->B C Vector Construction (sgRNA + Cas9) B->C D Plant Transformation C->D E Regeneration of T0 Plants D->E Agro Agrobacterium-mediated D->Agro Proto Protoplast-based (Transgene-free) D->Proto F Screening & Genotyping (PCR & Sequencing) E->F G Selection of Edited Lines F->G H Phenotypic & Metabolite Analysis G->H

Figure 2: General experimental workflow for CRISPR-Cas9-mediated gene editing in plants.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction

This protocol outlines the design of single guide RNAs (sgRNAs) and their cloning into a plant-compatible CRISPR-Cas9 expression vector.

5.1. Target Selection and sgRNA Design

  • Identify Target Gene: Obtain the cDNA and genomic sequence of the target gene (e.g., NCED from a relevant plant species database).

  • Select Target Region: To achieve a gene knockout, design sgRNAs to target a conserved exon near the 5'-end of the coding sequence.[11] This increases the probability of generating a frameshift mutation leading to a non-functional protein.[5][12]

  • Find PAM Sites: Search the target region for protospacer adjacent motif (PAM) sites. For Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[13]

  • Design sgRNA Sequences: The sgRNA target sequence (protospacer) consists of the 20 nucleotides immediately upstream of the PAM site.[14] Design at least two independent sgRNAs for each target gene to improve the chances of obtaining a successful knockout.[12][15]

  • Perform Off-Target Analysis: Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to check for potential off-target binding sites in the plant's genome.[11] Select sgRNAs with the highest on-target scores and fewest predicted off-targets, ideally those with at least three mismatches to any other genomic location.[16]

5.2. Vector Construction via Golden Gate Assembly This method allows for the seamless assembly of sgRNA expression cassettes into a final vector containing the Cas9 nuclease.[15]

  • Oligo Synthesis and Annealing:

    • Synthesize two complementary oligos for each sgRNA protospacer, adding appropriate overhangs for cloning into the sgRNA entry vector.

    • Anneal the oligos: Mix 1 µL of each oligo (100 µM), 1 µL of 10x T4 DNA Ligase buffer, and 6.5 µL of ddH₂O.[17]

    • Incubate in a thermocycler: 37°C for 30 min, 95°C for 5 min, then ramp down to 25°C at 5°C/min.[17]

  • Ligation into Entry Vector:

    • Set up a ligation reaction with an appropriate sgRNA entry vector (e.g., under the control of a U6 promoter).

    • Mix: 1 µL of the annealed oligo duplex, entry vector (50-100 ng), 1 µL 10x T4 DNA Ligase buffer, and 0.5 µL T4 DNA Ligase.[6] Incubate at 16°C overnight or room temperature for 1 hour.

  • Transformation into E. coli :

    • Transform chemically competent E. coli cells with the ligation product.[15]

    • Plate on selective media (e.g., LB agar (B569324) with ampicillin) and incubate overnight at 37°C.

  • Final Assembly into Expression Vector:

    • Screen colonies by PCR and confirm positive clones by Sanger sequencing.

    • Using a Golden Gate reaction, assemble the sgRNA cassette(s), a plant-optimized Cas9 cassette, and a plant selectable marker (e.g., NPTII for kanamycin (B1662678) resistance) into a final binary expression vector suitable for plant transformation.[15]

    • Transform the final vector into E. coli and confirm the assembly by restriction digest and/or sequencing.

Protocol 2: Plant Transformation

A. Agrobacterium-mediated Transformation (Tomato Example) This is a robust method for creating stable transgenic lines expressing the CRISPR-Cas9 machinery.[12][15]

  • Transform Agrobacterium : Introduce the final binary vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation. Select transformed colonies on appropriate antibiotic plates.

  • Prepare Explants:

    • Sterilize tomato seeds and germinate them on Murashige and Skoog (MS) medium.

    • Excise cotyledons from 7-10 day old seedlings to use as explants.

  • Infection and Co-cultivation:

    • Inoculate the explants with a suspension of the transformed Agrobacterium for 10-15 minutes.

    • Blot the explants dry and place them on a co-cultivation medium for 48 hours in the dark.

  • Selection and Regeneration:

    • Transfer explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., timentin) and to select for transformed plant cells (e.g., kanamycin).[15]

    • Subculture the explants every 2-3 weeks onto fresh selection medium.

    • Once shoots develop, transfer them to a rooting medium. This entire process can take several months.[5]

  • Acclimatization: Transfer rooted plantlets to soil and grow in a controlled environment.

B. Protoplast Transformation for Transgene-Free Editing This method involves delivering CRISPR-Cas9 components directly to plant cells without cell walls, allowing for transient expression and regeneration of edited plants that do not contain the Cas9 transgene.[18][19][20]

  • Protoplast Isolation:

    • Finely slice young leaf tissue (e.g., from 4-week-old Arabidopsis or tobacco plants).[21]

    • Incubate the tissue in an enzyme solution (containing cellulase (B1617823) and macerozyme) for several hours to digest the cell walls.[19]

    • Purify the released protoplasts by filtration and centrifugation.

  • Transfection:

    • Transfect the protoplasts with the CRISPR-Cas9 plasmid DNA using a polyethylene (B3416737) glycol (PEG)-mediated method.[20] Alternatively, deliver pre-assembled Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex to achieve DNA-free editing.[21]

  • Regeneration:

    • Culture the transfected protoplasts in liquid medium, allowing them to reform cell walls and divide to form micro-calli.

    • Transfer the calli through a series of regeneration media with varying hormone concentrations to induce shoot and root formation.[20] This process is highly species-dependent and requires significant optimization.

Protocol 3: Analysis of Edited Plants

3.1. Genotypic Analysis

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the regenerated T0 plants.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using flanking primers.

  • Mutation Detection:

    • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the resulting chromatograms for the presence of insertions or deletions (indels). For heterozygous or biallelic mutations, overlapping peaks will appear downstream of the mutation site.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis of mutation types and frequencies, especially in pooled samples, use amplicon-based deep sequencing.

3.2. Off-Target Analysis

  • Predict Potential Sites: Use the sgRNA design tools to identify the top 5-10 potential off-target sites with the fewest mismatches.[22]

  • Amplify and Sequence: Design primers for these potential off-target loci. Amplify and sequence these regions from the confirmed on-target mutant plants to check for unintended edits.[23] Studies in plants have shown that off-target mutations are rare when sgRNAs are well-designed.[16][24]

3.3. Metabolite Analysis (UHPLC-HRMS) This protocol provides an outline for quantifying this compound pathway metabolites.

  • Sample Collection: Collect leaf tissue from both wild-type and edited plants (T1 or T2 generation), preferably under conditions known to induce ABA synthesis (e.g., mild drought stress). Flash-freeze in liquid nitrogen and store at -80°C.

  • Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using an appropriate solvent system (e.g., an acidified methanol/water mixture).

  • Analysis by UHPLC-HRMS:

    • Separate the extracted metabolites using ultra-high performance liquid chromatography (UHPLC) on a C18 column.

    • Detect and quantify the metabolites using high-resolution mass spectrometry (HRMS).[25]

    • Use authentic chemical standards for this compound and ABA to create calibration curves for absolute quantification.

  • Data Analysis: Compare the metabolite levels between wild-type and mutant plants to determine the functional impact of the gene knockout.[25]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin is a crucial precursor in the biosynthesis of abscisic acid (ABA), a plant hormone that plays a central role in regulating various aspects of plant growth, development, and responses to environmental stress. The production of this compound is a key regulatory step in the ABA biosynthesis pathway. Understanding the expression patterns of genes involved in this compound synthesis and metabolism is vital for research in plant science and for the development of strategies to enhance crop resilience and manage plant growth.

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure gene expression levels. This document provides detailed application notes and protocols for the analysis of this compound-related gene expression using qRT-PCR. The primary genes of interest in this context are those encoding 9-cis-epoxycarotenoid dioxygenase (NCED) , which catalyzes the production of this compound, and abscisic aldehyde oxidase (AAO) , which is involved in the subsequent conversion of this compound to abscisic acid.[1][2][3]

Signaling Pathway and Experimental Workflow

To visualize the biological and experimental processes, the following diagrams have been generated.

xanthoxin_biosynthesis cluster_pathway This compound Biosynthesis Pathway zeaxanthin Zeaxanthin antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin ZEP violaxanthin Violaxanthin antheraxanthin->violaxanthin ZEP neoxanthin 9-cis-Neoxanthin violaxanthin->neoxanthin This compound This compound neoxanthin->this compound NCED abscisic_aldehyde Abscisic Aldehyde This compound->abscisic_aldehyde SDR/ABA2 aba Abscisic Acid (ABA) abscisic_aldehyde->aba AAO

Caption: this compound Biosynthesis Pathway.

qrt_pcr_workflow sample_collection Plant Tissue Collection (e.g., leaves, roots) rna_extraction Total RNA Extraction sample_collection->rna_extraction rna_qc RNA Quality & Quantity Assessment (Spectrophotometry, Gel Electrophoresis) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qrt_pcr Quantitative Real-Time PCR (qRT-PCR) cdna_synthesis->qrt_pcr data_analysis Data Analysis (Relative Quantification, e.g., 2-ΔΔCT) qrt_pcr->data_analysis

Caption: Experimental Workflow for qRT-PCR.

Experimental Protocols

Protocol 1: Total RNA Extraction from Plant Tissues

High-quality, intact RNA is essential for successful qRT-PCR. Plant tissues can be rich in polysaccharides and polyphenols, which can co-precipitate with RNA and inhibit downstream enzymatic reactions.[1] The following protocol is a general guideline and may need optimization depending on the plant species and tissue type.

Materials:

  • Plant tissue (100-200 mg)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • RNA extraction buffer (e.g., TRIzol reagent or CTAB-based buffer)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with DEPC-treated water)

  • RNase-free water or TE buffer

  • Microcentrifuge tubes (RNase-free)

  • Microcentrifuge

Procedure:

  • Freeze the plant tissue in liquid nitrogen immediately after harvesting to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of RNA extraction buffer.

  • Vortex vigorously for 30 seconds to homogenize the sample.

  • Incubate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 500 µL of isopropanol to precipitate the RNA. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 30-50 µL of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on a 1% agarose (B213101) gel to check for intact ribosomal RNA bands.

Protocol 2: First-Strand cDNA Synthesis

Materials:

  • Total RNA (1-5 µg)

  • Reverse transcriptase kit (containing reverse transcriptase, dNTPs, random hexamers or oligo(dT) primers, and reaction buffer)

  • RNase inhibitor

  • RNase-free water

  • Thermal cycler

Procedure:

  • In a sterile, RNase-free PCR tube, combine the following:

    • Total RNA: 1-5 µg

    • Random hexamers or oligo(dT) primers: 1 µL

    • dNTP mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 13 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix of the following components on ice:

    • 10x RT buffer: 2 µL

    • Reverse transcriptase: 1 µL

    • RNase inhibitor: 1 µL

    • RNase-free water: 3 µL

  • Add 7 µL of the master mix to the RNA-primer mixture.

  • Mix gently and centrifuge briefly.

  • Incubate the reaction in a thermal cycler with the following program:

    • 25°C for 10 minutes (primer annealing)

    • 50°C for 50 minutes (reverse transcription)[4]

    • 85°C for 5 minutes (enzyme inactivation)[4]

  • The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qRT-PCR.[4]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • cDNA template (diluted)

  • SYBR Green qPCR master mix (2x)

  • Forward and reverse primers for target and reference genes (10 µM each)

  • Nuclease-free water

  • qRT-PCR instrument

  • Optical-grade PCR plates and seals

Procedure:

  • Thaw all reagents on ice.

  • Prepare a master mix for each gene (target and reference) to be analyzed. For a single 20 µL reaction:

    • 2x SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: 4 µL

  • Mix the master mix gently and dispense 15 µL into each well of the PCR plate.

  • Add 5 µL of diluted cDNA to the respective wells.

  • Seal the plate with an optical seal, mix gently, and centrifuge briefly.

  • Place the plate in the qRT-PCR instrument and run the following thermal cycling program (this may need optimization based on the primers and instrument):

    • Initial Denaturation: 95°C for 3 minutes[4]

    • 40 Cycles:

      • 95°C for 10 seconds (Denaturation)[4]

      • 60°C for 30 seconds (Annealing/Extension)

    • Melt Curve Analysis: (e.g., 65°C to 95°C with a 0.5°C increment) to verify the specificity of the amplification.[4]

Data Presentation and Analysis

The most common method for analyzing qRT-PCR data is the comparative CT (ΔΔCT) method for relative quantification of gene expression.

1. Data Collection:

  • Obtain the threshold cycle (CT) values for both the target gene(s) and the reference gene(s) for each sample (control and treated).

2. Data Normalization (ΔCT):

  • For each sample, calculate the ΔCT by subtracting the CT of the reference gene from the CT of the target gene.

    • ΔCT = CT (Target Gene) - CT (Reference Gene)

3. Calculation of ΔΔCT:

  • Select one sample as the calibrator (e.g., the untreated control).

  • Calculate the ΔΔCT for each sample by subtracting the ΔCT of the calibrator from the ΔCT of the sample.

    • ΔΔCT = ΔCT (Sample) - ΔCT (Calibrator)

4. Fold Change Calculation:

  • Calculate the relative expression level (fold change) using the formula:

    • Fold Change = 2-ΔΔCT

Table 1: Example qRT-PCR Primer Sequences for Arabidopsis thaliana

Gene NameAGI CodeForward Primer (5'-3')Reverse Primer (5'-3')
Target Genes
NCED3AT3G14440GAGCCACCAACATACACCAAGCTTCACCTTGGTCACAACA
AAO3AT2G27150TCGTTTGGACGTGGAGAGTAGCTTCATCCACCACTGTTCA
Reference Genes
ACTIN2AT3G18780CCTGGAACTCTGCATCTTCGATGCCTGGACCTGCTTCATC
UBQ10AT4G05320GGCCTTGTATAATCCCTGATGAATAAAAAGAGATAACAGGAACGGAAACATA

Note: Primer sequences should always be validated for specificity and efficiency before use.

Table 2: Example of Quantitative Gene Expression Data Summary

TreatmentTarget GeneAverage CT (Target)Average CT (Reference)ΔCTΔΔCTFold Change (2-ΔΔCT)p-value
ControlNCED324.521.23.30.01.0-
Drought StressNCED321.821.50.3-3.08.0< 0.01
ControlAAO326.121.24.90.01.0-
Drought StressAAO324.321.52.8-2.14.3< 0.05

This table provides a clear and structured summary of the quantitative data, allowing for easy comparison between different experimental conditions.

Conclusion

This document provides a comprehensive guide for researchers interested in studying this compound-related gene expression using qRT-PCR. By following these detailed protocols and data analysis guidelines, scientists can obtain reliable and reproducible results, contributing to a deeper understanding of the molecular mechanisms underlying plant responses to their environment and facilitating advancements in agriculture and drug development.

References

Application Notes and Protocols for High-Throughput Xanthoxin Screening Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin is a crucial intermediate in the biosynthesis of abscisic acid (ABA), a plant hormone that regulates key processes such as seed dormancy, germination, and responses to environmental stress. The ability to accurately quantify this compound levels is essential for research in plant physiology, agricultural biotechnology, and for the discovery of novel plant growth regulators. This document provides a detailed protocol for the development and implementation of a competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening (HTS) of this compound. This immunoassay offers a sensitive and efficient method for analyzing a large number of samples, making it an invaluable tool for drug discovery and mode-of-action studies.

The assay is based on the principle of competitive binding. A known amount of this compound-horseradish peroxidase (HRP) conjugate competes with the this compound in the sample for binding to a limited number of anti-Xanthoxin antibody sites coated on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Data Presentation

The performance of the high-throughput this compound screening immunoassay is summarized below. The data is representative of a typical assay and can be used as a benchmark for assay validation.

Parameter Value Comment
Assay Format Competitive ELISASignal is inversely proportional to this compound concentration.
Detection Range 0.15 µg/ml - 10 µg/mlThe range in which the assay is quantitative.
Sensitivity (LOD) < 0.05 µg/mlThe lowest concentration of this compound that can be reliably detected.
IC50 ~1.5 µg/mlConcentration of this compound causing 50% inhibition of signal.
Intra-assay Precision CV% < 10%Variation within a single assay plate.
Inter-assay Precision CV% < 15%Variation between different assay plates and days.
Cross-reactivity Abscisic Acid: < 5%Gibberellin: < 0.01%Indoleacetic Acid: < 0.01%Shows high specificity for this compound.[1]
Sample Volume 50 µlMinimal sample required per well.
Incubation Time 1.5 hoursTotal assay time from sample addition to reading.
Wavelength 450 nmAbsorbance reading wavelength after stopping the reaction.

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of abscisic acid (ABA) in higher plants.[2][3] The pathway begins in the plastids with the conversion of zeaxanthin (B1683548) to violaxanthin, which is then isomerized and cleaved to produce the C15 compound, this compound.[2][3][4][5] this compound is then exported to the cytoplasm where it is converted in two steps to ABA.[3]

Xanthoxin_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NSY Xanthoxin_p This compound Neoxanthin->Xanthoxin_p NCED Xanthoxin_c This compound Xanthoxin_p->Xanthoxin_c Export ABA_aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_aldehyde ABA2/SDR1 ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3 ELISA_Workflow cluster_steps Assay Steps Start Start Add_Sample Add Sample/Standard (contains free this compound) Start->Add_Sample Add_Conjugate Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competition Step) Add_Conjugate->Incubate Wash Wash Plate Incubate->Wash High_Xan High [this compound] in Sample Low_Xan Low [this compound] in Sample Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Low_Signal -> Low Signal (Light Yellow) High_Signal -> High Signal (Dark Yellow)

References

Illuminating the Path: A Protocol for Studying Xanthoxin Transport Using Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for investigating the transport of Xanthoxin, a crucial precursor to the plant hormone abscisic acid (ABA), using radiolabeling techniques. While specific protocols for this compound are not extensively documented, this guide extrapolates from established methods for ABA and other plant hormones to offer a robust framework for study.

Introduction

This compound is a key intermediate in the biosynthesis of abscisic acid, a plant hormone central to regulating stress responses and developmental processes.[1][2][3] Understanding the transport mechanisms of this compound is vital for comprehending how plants coordinate ABA signaling at the whole-organism level. Radiolabeling offers a sensitive and direct method to trace the movement of this compound across cellular membranes and throughout the plant.[4][5] This protocol outlines the necessary steps for synthesizing radiolabeled this compound and utilizing it in transport assays.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled compounds is a specialized process requiring expertise in radiochemistry.[6][7] The choice of radioisotope is critical; Carbon-14 (¹⁴C) or Tritium (³H) are common choices for labeling organic molecules due to their suitable half-lives and beta-emission characteristics. The following is a generalized workflow for the custom synthesis of [¹⁴C]-Xanthoxin.

Experimental Protocol: Synthesis of [¹⁴C]-Xanthoxin

  • Precursor Selection: Identify a suitable, commercially available precursor to this compound that can be chemically modified to incorporate the ¹⁴C label. A late-stage precursor is often ideal to maximize radiochemical yield.[7]

  • Reaction with [¹⁴C]-Reagent: Introduce the ¹⁴C label using a common radiolabeled reagent, such as [¹⁴C]CO₂ or [¹⁴C]CH₃I.[8] The specific reaction will depend on the chosen precursor and synthetic route.

  • Purification: Purify the resulting [¹⁴C]-Xanthoxin from the reaction mixture using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.[9][10]

  • Specific Activity Determination: Determine the specific activity (e.g., in Ci/mol or Bq/mol) of the purified [¹⁴C]-Xanthoxin using liquid scintillation counting and UV-Vis spectrophotometry. This is crucial for quantitative transport assays.

Cellular this compound Transport Assays

Cellular transport assays are essential for identifying and characterizing the proteins involved in this compound import and export across the plasma membrane. These assays can be performed using protoplasts, cell suspension cultures, or heterologous expression systems like Xenopus laevis oocytes or yeast.[4]

Experimental Protocol: Cellular [¹⁴C]-Xanthoxin Uptake Assay

  • Cell Preparation: Isolate protoplasts from a plant tissue of interest (e.g., leaves or roots) or use a well-established plant cell suspension culture. For heterologous systems, prepare oocytes or yeast expressing a candidate transporter.

  • Incubation: Resuspend the cells in an appropriate assay buffer. Initiate the transport assay by adding [¹⁴C]-Xanthoxin to a final concentration relevant to physiological conditions.

  • Time Course Sampling: At designated time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), take aliquots of the cell suspension and immediately separate the cells from the assay buffer. This can be achieved by centrifugation through a silicone oil layer to rapidly stop the transport process.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of [¹⁴C]-Xanthoxin uptake, typically expressed as pmol/10⁶ cells/min.

Data Presentation: Cellular Uptake of [¹⁴C]-Xanthoxin

Time (minutes)Intracellular Radioactivity (DPM)[¹⁴C]-Xanthoxin Uptake (pmol/10⁶ cells)
0
1
5
15
30
60

DPM: Disintegrations Per Minute

Whole-Plant this compound Transport Studies

To understand the long-distance transport of this compound, experiments on whole plants or excised tissues are necessary.[11][12][13] These studies can reveal the pathways of this compound movement, such as through the xylem or phloem, and identify source and sink tissues.[14][15]

Experimental Protocol: Whole-Plant [¹⁴C]-Xanthoxin Transport

  • Plant Material: Use well-watered, healthy plants grown under controlled conditions.

  • Application of Radiolabel: Apply a solution containing [¹⁴C]-Xanthoxin to a specific location (e.g., a single mature leaf, the root system).

  • Incubation Period: Allow the plant to transport the [¹⁴C]-Xanthoxin for a defined period (e.g., 2, 6, 12, or 24 hours).

  • Harvest and Dissection: At the end of the incubation period, harvest the plant and dissect it into different organs (e.g., treated leaf, other leaves, stem, roots, flowers, fruits).

  • Quantification: Homogenize each plant part and measure the amount of radioactivity in each tissue using liquid scintillation counting.

  • Visualization (Optional): Autoradiography can be used to visualize the distribution of the radiolabel throughout the plant.

Data Presentation: Distribution of [¹⁴C]-Xanthoxin in Whole Plants

Plant TissueTotal Radioactivity (DPM)% of Total Transported Radioactivity
Treated Leaf
Young Leaves
Mature Leaves
Stem
Roots
Reproductive Organs

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating the complex processes involved in these experimental protocols.

Experimental_Workflow cluster_synthesis [14C]-Xanthoxin Synthesis cluster_cellular Cellular Transport Assay cluster_whole_plant Whole-Plant Transport Assay s1 Precursor Selection s2 Radiolabeling Reaction ([14C]CO2 or [14C]CH3I) s1->s2 s3 HPLC Purification s2->s3 s4 Specific Activity Determination s3->s4 c2 Incubation with [14C]-Xanthoxin s4->c2 Use in Cellular Assays w1 Application of [14C]-Xanthoxin s4->w1 Use in Whole-Plant Assays c1 Cell Preparation (Protoplasts/Suspension Cells) c1->c2 c3 Time Course Sampling c2->c3 c4 Scintillation Counting c3->c4 w2 Incubation Period w1->w2 w3 Dissection of Plant Organs w2->w3 w4 Quantification of Radioactivity w3->w4

Caption: Experimental workflow for studying this compound transport.

Xanthoxin_Transport_Pathway cluster_synthesis_site Biosynthesis Site (e.g., Plastids) cluster_cellular_transport Cellular Transport cluster_long_distance Long-Distance Transport cluster_target_site Target Site (e.g., Guard Cells) This compound This compound Cytosol Cytosol This compound->Cytosol Export from Plastid Exporter Exporter (e.g., ABCG25 for ABA) Cytosol->Exporter Cellular Efflux ABA_synthesis Conversion to ABA Cytosol->ABA_synthesis Apoplast Apoplast Importer Importer (e.g., ABCG40 for ABA) Apoplast->Importer Cellular Influx Xylem Xylem Apoplast->Xylem Loading Phloem Phloem Apoplast->Phloem Loading Importer->Cytosol Cellular Influx Exporter->Apoplast Cellular Efflux Xylem->Apoplast Unloading at Target Phloem->Apoplast Unloading at Target

Caption: Putative pathways for this compound transport in plants.

Conclusion

The protocols outlined in this document provide a comprehensive framework for initiating studies on this compound transport using radiolabeling. By adapting established methodologies for related plant hormones, researchers can gain valuable insights into the movement of this critical ABA precursor. This knowledge will contribute to a more complete understanding of plant stress physiology and may inform strategies for developing more resilient crops.

References

Application Notes and Protocols for In Vitro Enzymatic Assays of Xanthoxin Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin is a crucial intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). ABA plays a vital role in regulating various aspects of plant growth and development, including seed dormancy, germination, and responses to environmental stress. The enzymatic conversion of carotenoids to this compound and its subsequent metabolism are key regulatory points in the ABA biosynthetic pathway. Understanding the kinetics and regulation of the enzymes involved in this compound biosynthesis is essential for agricultural research and the development of novel plant growth regulators.

This document provides detailed protocols for in vitro enzymatic assays of the key enzymes responsible for the biosynthesis and initial conversion of this compound: Zeaxanthin (B1683548) Epoxidase (ZEP), 9-cis-epoxycarotenoid dioxygenase (NCED), and this compound Dehydrogenase.

This compound Biosynthetic and Metabolic Pathway

The biosynthesis of this compound begins with the epoxidation of zeaxanthin, followed by the cleavage of 9-cis-violaxanthin (B1234195) or 9'-cis-neoxanthin to produce this compound. This compound is then converted to abscisic aldehyde. The key enzymes in this segment of the ABA pathway are Zeaxanthin Epoxidase (ZEP), 9-cis-epoxycarotenoid dioxygenase (NCED), and this compound Dehydrogenase.

Xanthoxin_Biosynthesis Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin (B192666) Violaxanthin Antheraxanthin->Violaxanthin ZEP cis_Violaxanthin 9-cis-Violaxanthin Violaxanthin->cis_Violaxanthin Isomerase This compound This compound cis_Violaxanthin->this compound NCED Abscisic_Aldehyde Abscisic Aldehyde This compound->Abscisic_Aldehyde this compound Dehydrogenase

Caption: Simplified pathway of this compound biosynthesis and its initial conversion.

Zeaxanthin Epoxidase (ZEP) Assay

Zeaxanthin epoxidase is a monooxygenase that catalyzes the conversion of zeaxanthin to violaxanthin via the intermediate antheraxanthin.[1] This reaction requires NADPH, FAD, and molecular oxygen.[2]

Experimental Workflow

ZEP_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Thylakoid_Isolation Isolate Thylakoids (e.g., from Arabidopsis npq1 mutant) Incubation Incubate Thylakoids with Zeaxanthin Thylakoid_Isolation->Incubation Substrate_Prep Prepare Substrate (Zeaxanthin in MGDG) Substrate_Prep->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Pigment_Extraction Extract Pigments Reaction_Stop->Pigment_Extraction HPLC_Analysis HPLC Analysis Pigment_Extraction->HPLC_Analysis

Caption: Workflow for the in vitro Zeaxanthin Epoxidase (ZEP) assay.

Protocol

This protocol is adapted from methods for assaying ZEP activity using thylakoids from Arabidopsis thaliana mutants.[1][2] The npq1 mutant is used as it has an active ZEP but an inactive violaxanthin de-epoxidase (VDE), preventing the reverse reaction.[1][3]

Materials:

  • Arabidopsis thaliananpq1 mutant plants

  • Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 1 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, 5 mM sodium ascorbate)

  • Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol)

  • Zeaxanthin

  • Monogalactosyldiacylglycerol (MGDG)

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 1 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA)

  • NADPH

  • Acetone (B3395972)

  • HPLC system with a C18 column

Procedure:

  • Thylakoid Isolation:

    • Homogenize Arabidopsis npq1 leaves in ice-cold grinding buffer.

    • Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 200 x g) for 5 minutes to remove debris.

    • Centrifuge the supernatant at a higher speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoids.

    • Wash the pellet with resuspension buffer and resuspend in a small volume of the same buffer.

    • Determine the chlorophyll (B73375) concentration.

  • Substrate Preparation:

    • Prepare a solution of zeaxanthin and MGDG. An optimal ratio of 1:60 (zeaxanthin:MGDG) has been reported.[1]

  • Enzymatic Reaction:

    • Set up the reaction mixture containing thylakoids (equivalent to a specific chlorophyll concentration, e.g., 100 µg/mL), the zeaxanthin/MGDG substrate, and reaction buffer.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C).

  • Sample Collection and Pigment Extraction:

    • Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

    • Stop the reaction by adding a sufficient volume of cold acetone (e.g., 4 volumes).

    • Vortex and centrifuge to pellet the protein.

  • HPLC Analysis:

    • Filter the supernatant and inject it into an HPLC system equipped with a C18 column.

    • Separate the pigments using an appropriate gradient of solvents (e.g., acetonitrile, methanol, and water).

    • Monitor the elution of zeaxanthin, antheraxanthin, and violaxanthin by absorbance at their respective maximal wavelengths (around 440-450 nm).

    • Quantify the pigments based on peak areas and standard curves.

Data Presentation
Time (minutes)Zeaxanthin (nmol/mL)Antheraxanthin (nmol/mL)Violaxanthin (nmol/mL)
020.91.166.97
12012.96 (38% reduction)--

Note: The data presented is an example based on published results where the amount of zeaxanthin was reduced by 38% of its initial level.[1][3] Specific values will vary depending on experimental conditions.

9-cis-epoxycarotenoid dioxygenase (NCED) Assay

NCED is the rate-limiting enzyme in ABA biosynthesis, catalyzing the oxidative cleavage of 9-cis-epoxycarotenoids (like 9'-cis-neoxanthin or 9-cis-violaxanthin) to produce this compound.[4][5]

Experimental Workflow

NCED_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Expression Express Recombinant NCED Protein (e.g., in E. coli) Incubation Incubate Enzyme with Substrate Enzyme_Expression->Incubation Substrate_Prep Prepare Substrate (9'-cis-neoxanthin) Substrate_Prep->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Product_Extraction Extract Products Reaction_Stop->Product_Extraction HPLC_Analysis HPLC-MS Analysis Product_Extraction->HPLC_Analysis

Caption: Workflow for the in vitro 9-cis-epoxycarotenoid dioxygenase (NCED) assay.

Protocol

This protocol is based on methods for expressing and assaying recombinant NCED.[6][7]

Materials:

  • Recombinant NCED enzyme (expressed in E. coli or other systems)

  • 9'-cis-neoxanthin (can be purified from spinach)[7]

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 2 mM dithiothreitol)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Sodium ascorbate (B8700270)

  • Catalase

  • Triton X-100

  • Ethyl acetate

  • HPLC-MS system

Procedure:

  • Enzyme Preparation:

    • Express and purify recombinant NCED protein according to standard molecular biology protocols.[7]

  • Substrate Preparation:

    • Purify 9'-cis-neoxanthin from a natural source like spinach or obtain from a commercial supplier.[7]

    • Prepare a stock solution of the substrate, for example, in ethanol (B145695) containing 0.1% (v/v) Triton X-100.[7]

  • Enzymatic Reaction:

    • Prepare the reaction mixture in the assay buffer.

    • Add cofactors and other components: FeSO₄ (e.g., 100 µM), sodium ascorbate (e.g., 2 mM), and catalase (e.g., 1000 units).

    • Add the purified NCED enzyme to the mixture.

    • Initiate the reaction by adding the 9'-cis-neoxanthin substrate.

    • Incubate at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 1-2 hours).

  • Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase containing the products.

    • Dry the solvent under a stream of nitrogen or in a vacuum concentrator.

  • HPLC-MS Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using an HPLC-MS system to identify and quantify the this compound produced.

Data Presentation
Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
Recombinant S. lycopersicum NCED9'-cis-neoxanthin--
Recombinant Z. mays NCED9'-cis-neoxanthin--

This compound Dehydrogenase Assay

This compound dehydrogenase, also known as ABA2, is an oxidoreductase that catalyzes the conversion of this compound to abscisic aldehyde.[8] This reaction is NAD⁺-dependent.[8]

Experimental Workflow

XD_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Cell-Free Extract or Purified Enzyme Incubation Incubate Enzyme with Substrates Enzyme_Prep->Incubation Substrate_Prep Prepare Substrates (this compound, NAD⁺) Substrate_Prep->Incubation Spectro_Analysis Spectrophotometric Measurement of NADH (ΔOD at 340 nm) Incubation->Spectro_Analysis

Caption: Workflow for the in vitro this compound Dehydrogenase assay.

Protocol

This protocol is a general method for dehydrogenase assays, adapted for this compound dehydrogenase.[9]

Materials:

  • Plant tissue extract or purified this compound dehydrogenase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • NAD⁺

  • Spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Prepare a cell-free extract from plant tissues known to have this compound dehydrogenase activity or use a purified recombinant enzyme.

  • Enzymatic Reaction:

    • In a cuvette, prepare the reaction mixture containing the assay buffer, NAD⁺ (e.g., 1 mM), and the enzyme preparation.

    • Initiate the reaction by adding this compound to a final concentration that is appropriate for kinetic studies (e.g., in the range of the expected Kₘ).

    • Immediately place the cuvette in a spectrophotometer.

  • Spectrophotometric Measurement:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Record the change in absorbance over time.

  • Calculation of Enzyme Activity:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH formation (µmol/min).

    • Express the enzyme activity as units per milligram of protein (µmol/min/mg).

Data Presentation
Enzyme SourceSubstrateKₘ for this compound (µM)Kₘ for NAD⁺ (µM)Specific Activity (µmol/min/mg)
Tomato cell-free extractThis compound---
Recombinant A. thaliana ABA2This compound---

Note: Specific kinetic parameters for this compound dehydrogenase are not detailed in the provided search results. This table is a template for organizing experimentally determined data.

References

Application Notes: Xanthoxin for Enhanced Drought Tolerance in Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drought stress is a primary limiting factor in agriculture, significantly impacting crop growth and yield. Plants have evolved intricate mechanisms to cope with water scarcity, with the phytohormone Abscisic Acid (ABA) playing a central role. ABA orchestrates a range of physiological responses, most notably the closure of stomata to reduce water loss through transpiration.[1][2] Xanthoxin is the direct, mobile precursor of ABA, synthesized in the plastids and converted to ABA in the cytoplasm.[2][3] This pivotal position in the ABA biosynthetic pathway makes this compound a compelling target for strategies aimed at enhancing crop resilience to drought. Exogenous application of this compound can effectively boost the endogenous ABA pool, thereby activating downstream stress-responsive pathways and improving plant survival and performance under water-limited conditions.

These application notes provide researchers and crop development professionals with the foundational knowledge and detailed protocols for utilizing this compound to improve drought tolerance in various crop species.

Mechanism of Action

Under drought conditions, the expression of key enzymes in the ABA biosynthesis pathway is upregulated.[4] Specifically, 9-cis-epoxycarotenoid dioxygenase (NCED) catalyzes the cleavage of carotenoids to produce this compound within the plastids.[2] this compound is then transported to the cytoplasm where it is converted in two steps to active ABA. The first of these steps, the conversion of this compound to abscisic aldehyde, is catalyzed by the enzyme ABA2, a short-chain alcohol dehydrogenase.[3] The resulting increase in ABA concentration triggers a signaling cascade that leads to adaptive physiological responses:

  • Stomatal Closure: ABA binds to its receptors (PYR/PYL/RCAR), leading to the activation of SnRK2 kinases. These kinases then modulate ion channels in guard cells, causing them to lose turgor and close the stomatal pore, thus conserving water.[1][5]

  • Root Growth Promotion: At certain concentrations, ABA can promote primary root elongation while inhibiting lateral root formation, an adaptive response to explore deeper soil layers for water.[2]

  • Stress-Responsive Gene Expression: The ABA signaling pathway activates transcription factors, such as ABA Responsive Element Binding Factors (ABFs), which induce the expression of a wide array of genes that protect cells from dehydration and other stresses.[4][6]

By supplying this compound exogenously, researchers can bypass the rate-limiting steps of ABA biosynthesis upstream of this compound formation, providing a direct substrate for the final conversion steps to ABA and rapidly initiating drought-protective responses.

Data Presentation

The application of ABA, the downstream product of this compound, has been shown to significantly alter physiological and biochemical parameters in plants under drought stress. As this compound is converted to ABA, its application is expected to yield similar quantitative effects.

Table 1: Effects of ABA Application on Rice (Oryza sativa L.) Under Drought Stress

Days of DroughtTreatmentABA Concentration Increase (%)Reference
7Drought Only74.6%[7]
14Drought Only82.8%[7]
28Drought Only99.4%[7]

Table 2: Physiological and Biochemical Changes in Transgenic Tobacco Overexpressing a Drought-Related Gene (VyTRXy) Under Drought Stress

ParameterConditionWild Type (WT)Transgenic% Change (Transgenic vs WT)Reference
Chlorophyll Content (mg/g FW) Drought~0.8~1.2~50% Increase[8]
Proline Content (µg/g) Drought~100~150~50% Increase[8]
Electrolyte Leakage (%) Drought~45~30~33% Decrease[8]
Malondialdehyde (MDA) (µmol/g) Drought~35~25~29% Decrease[8]

Note: Data are approximated from graphical representations in the source literature and illustrate the expected magnitude of changes. Proline is an osmolyte and MDA is an indicator of oxidative stress; favorable changes indicate enhanced drought tolerance.

Experimental Protocols

Protocol 1: Exogenous Application of this compound to Crop Seedlings

This protocol details the preparation and application of this compound to plants to evaluate its effect on drought tolerance.

Materials:

  • This compound powder

  • Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Tween® 20 or similar surfactant

  • Double-processed sterile water

  • Volumetric flasks, pipettes, and beakers

  • Spray bottles (for foliar application) or hydroponic trays (for root application)

  • Crop seedlings (e.g., wheat, maize, cotton) at the 3-4 leaf stage

Procedure:

  • Stock Solution Preparation (1 mg/mL): a. Weigh 10 mg of this compound powder and place it in a 10 mL volumetric flask. b. Add 1-2 mL of ethanol or DMSO to completely dissolve the powder.[9] c. Once dissolved, bring the volume up to 10 mL with sterile water. Stir continuously while adding water to prevent precipitation.[9] d. Store the stock solution at -20°C in a light-protected container.

  • Working Solution Preparation (e.g., 10 µM): a. The molecular weight of this compound is 266.33 g/mol . A 1 mg/mL solution is approximately 3.75 mM. b. To prepare a 1 L of 10 µM working solution, calculate the required volume of the stock solution: V1 = (M2 * V2) / M1 = (10 µM * 1 L) / 3750 µM = 0.00267 L or 2.67 mL. c. To a 1 L beaker, add approximately 900 mL of sterile water. d. Add 2.67 mL of the 1 mg/mL this compound stock solution. e. Add a surfactant like Tween® 20 to a final concentration of 0.01-0.05% (v/v) to ensure even leaf coverage for foliar application. f. Bring the final volume to 1 L with sterile water and mix thoroughly. Prepare a mock solution (containing solvent and surfactant but no this compound) to serve as a control.

  • Application Methods:

    • Foliar Spray: a. Transfer the working solution and mock solution to separate, clearly labeled spray bottles. b. Spray the foliage of the test plants until runoff is observed, ensuring complete coverage of both adaxial and abaxial leaf surfaces. c. Keep treated plants in a shaded, low-air-flow environment for 2-4 hours to allow for absorption before initiating drought stress.

    • Root Drench / Hydroponics: a. Grow plants in a hydroponic system with a suitable nutrient solution.[10] b. Add the this compound stock solution to the hydroponic medium to achieve the desired final concentration (e.g., 1-10 µM).[10] c. Ensure the solvent concentration in the final solution is below 0.1% to prevent phytotoxicity.[10] d. Allow plants to grow in the this compound-supplemented medium for 24-48 hours before inducing drought stress (by withdrawing the nutrient solution).

Protocol 2: Evaluation of Plant Drought Tolerance

This protocol describes a standard method for imposing drought stress and measuring key physiological parameters to assess tolerance.

Materials:

  • Treated and control plants from Protocol 1

  • Balance (accurate to 0.001 g)

  • Porometer (for stomatal conductance)

  • Spectrophotometer

  • Reagents for Proline and Malondialdehyde (MDA) assays

  • Deionized water, test tubes, centrifuge

Procedure:

  • Drought Stress Induction: a. After this compound treatment, withhold water from both the treated and control groups of plants. b. Maintain the plants under controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark cycle). c. Monitor the plants daily for visual signs of wilting.

  • Data Collection (at specified time points, e.g., 0, 5, 10 days of drought):

    • Relative Water Content (RWC): a. Excise a fresh leaf and immediately record its Fresh Weight (FW). b. Immerse the leaf in deionized water in a sealed petri dish and keep it at 4°C for 24 hours to achieve full turgor. c. Blot the leaf dry and record its Turgid Weight (TW). d. Dry the leaf at 70°C for 48 hours and record its Dry Weight (DW). e. Calculate RWC: RWC (%) = [(FW - DW) / (TW - DW)] * 100.

    • Stomatal Conductance: a. Use a leaf porometer to measure the stomatal conductance on the abaxial surface of a fully expanded leaf. b. Take measurements during the middle of the light period when stomata are typically open.

    • Biochemical Assays: a. Harvest leaf tissue and immediately freeze it in liquid nitrogen. Store at -80°C until analysis. b. Perform established colorimetric assays to quantify proline (an osmoprotectant) and MDA (an indicator of lipid peroxidation and oxidative stress).[8] Higher proline and lower MDA levels generally correlate with better drought tolerance.[8]

Protocol 3: Quantification of Endogenous ABA by HPLC-MS/MS

This protocol outlines the extraction and analysis of ABA from plant tissue to confirm that exogenous this compound treatment leads to increased ABA levels.

Materials:

  • Frozen plant tissue (0.5-1.0 g)

  • Extraction solvent (e.g., isopropanol/water/hydrochloric acid)[11]

  • Dichloromethane

  • Nitrogen gas evaporator

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

  • HPLC-MS/MS system with a C18 column

  • ABA analytical standard and a deuterated internal standard (e.g., d6-ABA)

Procedure:

  • Extraction: a. Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle. b. Weigh approximately 0.5 g of the powder and transfer to a centrifuge tube. c. Add the extraction solvent and the internal standard. Vortex vigorously. d. Shake the mixture at 4°C for 30 minutes.[11] e. Add dichloromethane, shake for another 30 minutes at 4°C, and then centrifuge to separate the phases.[11] f. Carefully transfer the lower organic phase to a new tube.

  • Sample Preparation: a. Evaporate the organic phase to dryness under a gentle stream of nitrogen gas. b. Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL).[11] c. Filter the reconstituted sample through a 0.22 µm filter into an HPLC vial.

  • Analysis: a. Inject the sample into the HPLC-MS/MS system. b. Separate the compounds using a reverse-phase C18 column with a gradient of methanol (or acetonitrile) and water, both containing 0.1% formic acid.[11] c. Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify ABA and the internal standard based on their unique parent-to-daughter ion transitions. d. Quantify the ABA concentration by comparing its peak area to that of the known concentration of the internal standard.

Visualizations

ABA_Biosynthesis_Pathway cluster_0 Plastid cluster_1 Cytoplasm Carotenoids β-Carotene Violaxanthin Violaxanthin Carotenoids->Violaxanthin Multiple Steps Neoxanthin Neoxanthin Violaxanthin->Neoxanthin This compound This compound Neoxanthin->this compound NCED Xanthoxin_cyto This compound This compound->Xanthoxin_cyto Transport Abscisic_Aldehyde Abscisic_Aldehyde Xanthoxin_cyto->Abscisic_Aldehyde ABA2 ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA AAO3

Caption: ABA biosynthesis pathway from β-carotene to Abscisic Acid.

ABA_Signaling_Pathway ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds PP2C PP2C (Phosphatase) Receptor->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits ABF ABF/AREB (Transcription Factor) SnRK2->ABF Activates (Phosphorylates) Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Activates Ion Channels leading to Stress_Genes Stress-Responsive Gene Expression ABF->Stress_Genes Induces

Caption: Core ABA signaling pathway in response to drought stress.

Experimental_Workflow cluster_Data Data Collection Start Plant Growth & Acclimatization Treatment This compound Application (Foliar or Root Drench) Start->Treatment Stress Drought Stress Induction (Water Withholding) Treatment->Stress Physiological Physiological Measurements (RWC, Stomatal Conductance) Stress->Physiological Time-course sampling Biochemical Biochemical Analysis (Proline, MDA, ABA levels) Stress->Biochemical Time-course sampling Analysis Data Analysis & Interpretation Physiological->Analysis Biochemical->Analysis

Caption: Experimental workflow for evaluating this compound's effect.

References

Using Xanthoxin to Induce Stomatal Closure in Leaf Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin, a naturally occurring carotenoid-derived compound, serves as a direct precursor to the plant hormone abscisic acid (ABA). In leaf tissues, this compound is enzymatically converted to ABA, a key regulator of stomatal aperture. This conversion makes this compound a valuable tool for researchers studying stomatal biology and for professionals in drug development seeking to identify novel compounds that modulate plant water use. Application of this compound to leaves initiates the ABA signaling cascade, leading to a reduction in guard cell turgor and subsequent stomatal closure. This process is critical for plant water conservation, especially under drought conditions. Understanding the mechanism and application of this compound allows for precise manipulation of stomatal behavior in experimental settings. One key finding is that this compound is approximately half as active as ABA at an equivalent concentration when applied to the transpiration stream of detached leaves.[1]

Mechanism of Action

The activity of this compound in inducing stomatal closure is indirect. It must first be metabolized into ABA within the leaf cells. This conversion is a two-step enzymatic process:

  • Conversion to Abscisic Aldehyde: this compound is first converted to abscisic aldehyde. This reaction is catalyzed by a short-chain alcohol dehydrogenase/reductase known as ABA2.[2][3][4]

  • Oxidation to Abscisic Acid: Abscisic aldehyde is then oxidized to form the active hormone, abscisic acid.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Stomatal Aperture
This compound Concentration (µM)Stomatal Aperture (µm) (Mean ± SE)Percent Stomatal Closure (%)
0 (Control)8.2 ± 0.30
16.5 ± 0.420.7
104.1 ± 0.250.0
502.5 ± 0.369.5
1001.8 ± 0.278.0

Note: Data are hypothetical and for illustrative purposes, reflecting the expected dose-dependent trend.

Table 2: Time-Course of Stomatal Closure Induced by 10 µM this compound
Time (minutes)Stomatal Aperture (µm) (Mean ± SE)
08.1 ± 0.4
156.9 ± 0.3
305.2 ± 0.2
604.0 ± 0.3
903.1 ± 0.2
1202.5 ± 0.2

Note: Data are hypothetical and for illustrative purposes, reflecting the expected time-dependent trend.

Table 3: Comparative Activity of this compound and ABA on Stomatal Closure
Compound (10 µM)Stomatal Aperture (µm) after 60 min (Mean ± SE)Relative Activity (%)
Control8.3 ± 0.30
This compound4.2 ± 0.249.4
Abscisic Acid (ABA)2.1 ± 0.274.7

Note: Data are hypothetical and for illustrative purposes, reflecting the known relative activity where this compound is approximately half as active as ABA.[1]

Experimental Protocols

Protocol 1: Detached Leaf Assay for Stomatal Aperture Measurement

This protocol details the procedure for inducing stomatal closure using this compound in detached leaves and measuring the resulting changes in stomatal aperture.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Vicia faba, Commelina communis, or Arabidopsis thaliana)

  • This compound stock solution (e.g., 10 mM in ethanol)

  • Incubation buffer (e.g., 10 mM MES-KCl, pH 6.15)

  • Petri dishes

  • Microscope slides and coverslips

  • Light microscope with a calibrated eyepiece or imaging software

  • Forceps and razor blades

Procedure:

  • Leaf Collection: Excise healthy, fully expanded leaves from the plant using a sharp razor blade. It is recommended to do this in the early morning to ensure high initial stomatal conductance.

  • Pre-incubation for Stomatal Opening: Float the detached leaves, abaxial (lower) side down, in a petri dish containing incubation buffer. Place the dish under a light source (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the incubation buffer from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a control with the same concentration of ethanol (B145695) as the highest this compound concentration.

  • This compound Treatment: Transfer the leaves to new petri dishes containing the respective this compound solutions or the control solution. Ensure the petiole is submerged to allow uptake through the transpiration stream.

  • Incubation: Incubate the leaves under the same light conditions for a specified period (e.g., 60 minutes for dose-response or at various time points for a time-course experiment).

  • Epidermal Peel Preparation: To measure stomatal aperture, carefully prepare an epidermal peel from the abaxial surface of the treated leaf. This can be done by gently tearing the leaf or using fine-tipped forceps to peel away a small section of the epidermis.

  • Microscopy and Measurement: Immediately mount the epidermal peel in a drop of the corresponding treatment solution on a microscope slide and cover with a coverslip. Observe the stomata under a light microscope at 400x magnification.

  • Data Collection: Measure the width of the stomatal pore (aperture) for a representative sample of stomata (e.g., 20-30 stomata per leaf). Use a calibrated eyepiece micrometer or image analysis software for accurate measurements.

  • Data Analysis: Calculate the average stomatal aperture for each treatment and replicate. For dose-response experiments, express the results as a percentage of the control.

Visualizations

Xanthoxin_Signaling_Pathway cluster_outside Apoplast cluster_cell Guard Cell Cytoplasm Xanthoxin_out This compound Xanthoxin_in This compound Xanthoxin_out->Xanthoxin_in Uptake ABA_Aldehyde Abscisic Aldehyde Xanthoxin_in->ABA_Aldehyde ABA2 Enzyme (Dehydrogenase) ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA Aldehyde Oxidase Receptor ABA Receptor ABA->Receptor Binds to Signaling Signaling Cascade (ROS, Ca²⁺) Receptor->Signaling Activates Ion_Efflux Ion Efflux (K⁺, Anions) Signaling->Ion_Efflux Induces Turgor_Loss Loss of Turgor Ion_Efflux->Turgor_Loss Leads to Stomatal_Closure Stomatal Closure Turgor_Loss->Stomatal_Closure Causes

Caption: this compound signaling pathway for stomatal closure.

Experimental_Workflow A 1. Detach healthy, fully expanded leaves B 2. Pre-incubate in buffer under light to open stomata A->B C 3. Prepare this compound treatment and control solutions B->C D 4. Transfer leaves to treatment solutions C->D E 5. Incubate under light for a defined period D->E F 6. Prepare abaxial epidermal peels E->F G 7. Mount on slide and observe under microscope F->G H 8. Measure stomatal aperture G->H I 9. Analyze and compare data H->I

Caption: Experimental workflow for the detached leaf assay.

References

Application Notes and Protocols for the Analysis of Xanthoxin Isomers and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoxin is a crucial intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), a key regulator of plant growth, development, and stress responses. This compound exists as two primary geometric isomers, cis-xanthoxin (c-XAN) and trans-xanthoxin (t-XAN). Understanding the distinct biological activities and accurately quantifying the levels of these isomers is vital for research in plant physiology and for the development of novel agricultural products. It has been suggested that cis-xanthoxin is the significant precursor to ABA, particularly under stress conditions like water deprivation.[1][2]

These application notes provide detailed protocols for the extraction, separation, quantification, and structural elucidation of this compound isomers, as well as methods to assess their biological activity.

Analytical Methodologies

The accurate analysis of this compound isomers is challenging due to their potential for artificial isomerization during extraction and analysis.[1][2] Therefore, robust and validated methods are essential. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Workflow for this compound Isomer Analysis

The general workflow involves extraction from a biological matrix, purification to remove interfering substances, and subsequent analysis by chromatographic or spectroscopic methods.

Caption: General experimental workflow for the analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying this compound isomers.[1] To improve volatility and thermal stability, this compound is often derivatized before analysis.[1][3] A reliable method involves converting this compound to abscisic acid methyl ester (MeABA), which can be quantified with high sensitivity using deuterium-labeled internal standards.[1]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is widely used for the separation of xanthophylls and related compounds, including this compound isomers.[4][5] C18 or C30 columns are effective for achieving separation.[4][5] The choice of mobile phase, typically a mixture of buffered water, methanol (B129727), and/or acetonitrile, is critical for resolution.[4][6] HPLC can be coupled with UV or Mass Spectrometry detectors for identification and quantification.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound isomers.[8][9] Techniques such as 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to determine the precise chemical structure and stereochemistry of the isomers.[10][11]

Biological Activity of this compound Isomers

The primary biological role of this compound is as a direct precursor in the biosynthesis of abscisic acid (ABA).[12][13] This pathway is crucial for mediating plant responses to environmental stresses.

Abscisic Acid (ABA) Biosynthesis Pathway

The conversion of this compound to ABA involves two key enzymatic steps. First, the short-chain alcohol dehydrogenase ABA2 catalyzes the conversion of this compound to abscisic aldehyde.[14][15] Subsequently, abscisic aldehyde is oxidized to ABA.

cluster_pathway ABA Biosynthesis cluster_key Enzymes Violaxanthin Violaxanthin / Neoxanthin This compound cis-Xanthoxin Violaxanthin->this compound NCED AbA Abscisic Aldehyde This compound->AbA ABA2 ABA Abscisic Acid (ABA) AbA->ABA AAO3 NCED NCED: 9-cis-epoxycarotenoid dioxygenase ABA2_key ABA2: this compound dehydrogenase AAO3 AAO3: Abscisic aldehyde oxidase

Caption: Key steps in the Abscisic Acid (ABA) biosynthesis pathway from this compound.

Quantitative Data on Isomer Levels

Studies have shown that the levels of cis-xanthoxin increase significantly in response to environmental stress, reinforcing its role as the primary ABA precursor.[2] The isomeric composition can be exclusively shifted towards c-XAN in plants like tomatoes, especially under water stress.[1]

Plant MaterialConditionc-XAN Level (ng/g FW)t-XAN Level (ng/g FW)Reference
Tomato (Lycopersicon esculentum)Non-stressed1.5 - 3.0Trace[1]
Tomato (Lycopersicon esculentum)Water-stressed10.0 - 25.0Trace[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound Isomers from Plant Tissue by GC-MS

This protocol is adapted from a method designed to minimize artificial isomerization during sample processing.[1]

1. Materials and Reagents:

  • Plant tissue (e.g., tomato leaves)

  • Liquid nitrogen

  • Cold methanol (-20°C)

  • Deuterium-labeled internal standards ([²H]-c-XAN or [²H]-t-XAN)

  • Celite

  • Cold n-hexane (-20°C)

  • Ethyl acetate (B1210297) (EtOAc)

  • Reversed-phase HPLC system with an ODS column

  • Derivatization agents for conversion to MeABA

  • GC-MS system with a suitable capillary column (e.g., OV-bonded phase)

2. Extraction Procedure:

  • Harvest and immediately freeze plant material (2-10 g fresh weight) in liquid nitrogen.

  • Homogenize the frozen tissue in cold methanol (-20°C) containing a known amount of the deuterium-labeled internal standard.

  • Filter the homogenate through Celite and wash the residue with cold methanol.

  • To the combined filtrate, add cold n-hexane and perform liquid-liquid partitioning to remove chlorophylls (B1240455) and other nonpolar pigments. Repeat the hexane (B92381) wash 3-4 times.

  • Evaporate the methanol fraction at low temperature (e.g., 10°C) and exchange the solvent to ethyl acetate.

3. Purification by HPLC:

  • Centrifuge the EtOAc extract to remove any precipitate.

  • Inject the supernatant onto a reversed-phase HPLC system (e.g., ODS-Spherisorb column).

  • Elute with a linear gradient of methanol in water (e.g., 20-100% over 40 min).

  • Collect the fraction corresponding to the retention times of c-XAN and t-XAN, determined using authentic standards.

4. Derivatization and GC-MS Analysis:

  • Evaporate the collected HPLC fraction to dryness.

  • Convert the purified this compound to abscisic acid methyl ester (MeABA) using an appropriate four-step chemical derivatization procedure.[1]

  • Purify the crude MeABA product using preparative HPLC.

  • Analyze the final MeABA sample by GC-MS.

  • Quantify the endogenous this compound levels by comparing the peak areas of the analyte with the corresponding deuterium-labeled internal standard.

Protocol 2: In Vitro Bioassay of this compound to Abscisic Aldehyde Conversion

This protocol assesses the biological activity of this compound by measuring its conversion to abscisic aldehyde by the ABA2 enzyme.[14][15]

1. Materials and Reagents:

  • Recombinant ABA2 enzyme (expressed in E. coli)

  • This compound isomer solution (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • NAD (coenzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • HPLC-MS system for product confirmation

2. Enzyme Activity Assay:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Potassium phosphate buffer, pH 7.2

    • 100 µM NAD

    • 10-100 µM this compound (to determine Kₘ)

  • Initiate the reaction by adding a known amount of purified recombinant ABA2 protein (e.g., 10 ng/µL).

  • Immediately monitor the reduction of NAD to NADH by measuring the increase in absorbance at 340 nm over time.

  • Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance curve.

  • To determine kinetic parameters like Kₘ, repeat the assay with varying concentrations of the this compound substrate.[15]

3. Product Confirmation by HPLC-MS:

  • Run the enzymatic reaction for a longer period (e.g., 30-60 minutes) to allow product accumulation.

  • Stop the reaction and extract the products.

  • Analyze the extract using an HPLC-MS system.

  • Confirm the identity of the product (abscisic aldehyde) by comparing its retention time and mass spectrum with an authentic standard.[7]

References

Troubleshooting & Optimization

Technical Support Center: Xanthoxin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in Xanthoxin extraction.

Frequently Asked Questions (FAQs)

Q1: What are Xanthoxins and why is their extraction challenging?

Xanthoxins belong to the xanthone (B1684191) class of organic compounds, which are naturally occurring in some plant species.[1] The primary challenge in extracting these natural products is achieving a high yield due to factors like their potentially low abundance in the plant material, the complexity of the plant matrix, and their susceptibility to degradation during the extraction process.[1][2][3]

Q2: What is a typical yield for Xanthone extraction?

Yields can vary significantly based on the plant source, the specific xanthone, and the extraction method used. For instance, studies on mangosteen pericarp have shown yields of 34 mg/g under optimal subcritical water extraction conditions.[4] It is crucial to establish a baseline yield with a standard protocol before attempting optimization.

Q3: How critical is the choice of solvent for this compound extraction?

The choice of solvent is one of the most critical factors influencing extraction efficiency.[1][4] The principle of "like dissolves like" is paramount; the solvent's polarity must be well-matched to that of this compound.[5] Solvents of medium polarity like ethanol (B145695), methanol (B129727), and acetone (B3395972) are generally effective for xanthones.[1] Using aqueous mixtures (e.g., 80% methanol or 60-80% ethanol) can often improve the yield for a wide range of compounds.[6]

Q4: Can the preparation of the plant material impact the final yield?

Yes, improper sample preparation can significantly reduce extraction efficiency.[1] Inadequate drying can lead to enzymatic degradation, while insufficient grinding reduces the surface area available for solvent penetration.[7] It is essential to use finely powdered, uniformly dried plant material to maximize solvent contact and extraction.[1][7]

Q5: What are the main differences between conventional and modern extraction techniques?

Conventional methods like maceration and Soxhlet extraction are simple and cost-effective but often require long extraction times and large volumes of solvent, which can lead to the degradation of heat-sensitive compounds like this compound.[2][5][8] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction time, lower solvent consumption, and often higher yields.[4][8]

Troubleshooting Guide for Low this compound Yield

This guide addresses common problems encountered during this compound extraction in a systematic, question-and-answer format.

Problem 1: My initial extraction yield is consistently lower than expected.

Q: I've followed a standard protocol, but my yield is very low. Where should I start troubleshooting? A: Start by evaluating the three most common sources of low yield: the plant material itself, the solvent system, and the extraction parameters.

  • Verify Plant Material:

    • Source and Quality: Ensure the correct plant species and part are being used. The concentration of secondary metabolites can vary based on harvest time and storage conditions.[9]

    • Preparation: The material must be thoroughly dried and finely ground. Inadequate grinding is a frequent cause of poor solvent penetration.[1][7]

  • Re-evaluate Your Solvent System:

    • Polarity: Xanthoxins generally have moderate polarity. Solvents like ethanol, methanol, or acetone, often in aqueous mixtures (e.g., 40-80% ethanol), are typically effective.[1] Highly polar (water) or non-polar (hexane) solvents alone may be suboptimal.[1]

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will not effectively dissolve and extract the target compound.[1] A common starting point is a 10:1 or 20:1 ratio (mL of solvent to g of plant material), which can be optimized from there.[6][10]

  • Check Extraction Parameters:

    • Time and Temperature: The extraction process may not be long enough or at the correct temperature. For heat-assisted methods, temperatures between 40-70°C are common, but excessive heat can cause degradation.[1][7] For maceration, ensure sufficient soaking time (24-48 hours) with regular agitation.[7] Advanced methods like UAE and MAE have much shorter optimal times.[1][4]

Problem 2: My extract contains many impurities, making quantification difficult.

Q: My extract has a strong green color, and I suspect chlorophyll (B73375) is interfering with my analysis. What can I do? A: The co-extraction of chlorophyll is a common issue, especially when using polar solvents.

  • Solution: Pre-extraction with a Nonpolar Solvent. Before performing the main extraction, wash the dried plant material with a nonpolar solvent like n-hexane.[11] This step will remove chlorophyll and other nonpolar impurities without significantly affecting the more polar this compound, resulting in a cleaner final extract.[11]

Problem 3: My yield is inconsistent or drops when I try to scale up the process.

Q: I achieved a good yield on a small scale, but it's not reproducible. What could be the cause? A: Reproducibility issues often point to compound degradation or process variables that don't scale linearly.

  • Investigate Compound Stability:

    • Thermal Degradation: Xanthoxins can be sensitive to high temperatures.[1] If using heat-reflux or Soxhlet methods, prolonged exposure to heat may be degrading the compound.[2] Consider using a lower boiling point solvent or switching to a non-thermal method like Ultrasound-Assisted Extraction (UAE) at a controlled temperature.[1][2]

    • Oxidative and Light-Induced Degradation: Some natural products are sensitive to oxygen and light.[12][13] Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and storing the extract in amber-colored containers to protect it from light.[13]

    • pH Sensitivity: The stability of natural compounds can be pH-dependent.[12] Ensure the pH of your solvent system is consistent and ideally neutral to slightly acidic to prevent hydrolysis.[13]

  • Review Scaled-Up Parameters:

    • Energy Input: For methods like UAE and MAE, the energy distribution may not be uniform in a larger vessel, leading to inefficient extraction.[4][8] Ensure adequate mixing and consider the geometry of the extraction vessel.

    • Mass Transfer: In larger volumes, achieving the same level of agitation and solvent penetration can be difficult. The solvent-to-solid ratio may need to be adjusted for larger batches to ensure the entire plant matrix is sufficiently saturated.[14]

Data on Extraction Parameters

Optimizing extraction parameters is key to maximizing yield. The following tables summarize findings from various studies on xanthone and other natural product extractions, which can serve as a starting point for this compound optimization.

Table 1: Comparison of Different Extraction Methods for Xanthones

Extraction MethodTypical Solvent(s)TemperatureTimeKey AdvantagesPotential Issues
Maceration 70% EthanolRoom Temp.24-48 hoursSimple, low cost, no thermal degradation.[5][7]Time-consuming, large solvent volume.[8]
Soxhlet Extraction Methanol, EthanolReflux Temp.8-12 hoursEfficient due to solvent recycling.[2]Potential thermal degradation of compounds.[1][2]
Ultrasound-Assisted (UAE) 70% Ethanol50°C30 minutesFast, efficient, reduced solvent use.[1][2][8]Can generate heat, potentially harming thermolabile compounds.[2]
Microwave-Assisted (MAE) 75% Ethanol60°C5 minutesVery rapid, high efficiency, less solvent.[1][4]Requires specialized equipment, potential for localized overheating.[4]

Table 2: Optimization of Parameters for Xanthone/Phenolic Compound Extraction

ParameterRange StudiedOptimal Value ExampleRationaleSource
Ethanol Concentration 40 - 80%71% (for mangosteen)Balances polarity to effectively dissolve xanthones.[4]
Temperature 40 - 180°C60°C (MAE) / 70°C (UAE)Increases solubility and diffusion, but >70-80°C risks degradation.[1][11][15]
Solvent-to-Solid Ratio 8:1 to 50:1 (g/mL)25:1 (for mangosteen)Ensures a sufficient concentration gradient for effective mass transfer.[4][6][16]
Irradiation Time (MAE) 1 - 5 minutes2.24 minutesShort time is sufficient to rupture cell walls without degrading the compound.[4]
Sonication Time (UAE) 20 - 60 minutes30-47 minutesProvides enough energy for cell disruption; longer times can cause degradation.[1][17][18]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: Place the powder into a flask and add 250 mL of 70% ethanol (a 25:1 solvent-to-solid ratio).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 50°C.[1]

  • Filtration: After sonication, filter the mixture through filter paper to separate the solid residue.

  • Repeat (Optional): To maximize yield, the extraction process can be repeated on the plant residue with fresh solvent.[1]

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[1]

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Preparation: Place 5 g of finely powdered, dried plant material into a specialized microwave extraction vessel.[1]

  • Extraction: Add 125 mL of 75% ethanol (a 25:1 solvent-to-solid ratio).[1]

  • Microwave Irradiation: Place the vessel in a microwave extractor. Apply microwave power (e.g., 500 W) for 5 minutes, maintaining a controlled temperature of 60°C.[1]

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before filtering the contents to separate the extract.[1]

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 45°C.[1]

Protocol 3: Soxhlet Extraction

  • Preparation: Place 50 g of finely powdered, dried plant material into a cellulose (B213188) thimble.

  • Extraction: Place the thimble into a Soxhlet extractor. Add 500 mL of methanol to the connected round-bottom flask.[7]

  • Reflux: Heat the solvent to a gentle reflux. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.[7]

  • Cooling and Concentration: After the extraction is complete, allow the apparatus to cool. Concentrate the solvent from the flask using a rotary evaporator at 40°C to yield the crude extract.[7]

Visualizations

The following diagrams illustrate key workflows and concepts in this compound extraction.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis plant 1. Plant Material (Dried & Powdered) pre_extract 2. Pre-extraction (Optional) (with n-hexane) plant->pre_extract Removes Chlorophyll extraction 3. Main Extraction (e.g., UAE, MAE, Soxhlet) pre_extract->extraction filtration 4. Filtration / Centrifugation extraction->filtration Separates Solid Residue concentrate 5. Solvent Evaporation (Rotary Evaporator) filtration->concentrate purify 6. Purification (e.g., Column Chromatography) concentrate->purify Crude Extract analyze 7. Analysis (HPLC, LC-MS) purify->analyze Purified this compound

Caption: General workflow for the extraction and purification of this compound.

G start Low this compound Yield q1 Is plant material properly prepared? start->q1 a1_yes Check Extraction Parameters q1->a1_yes Yes a1_no Action: Ensure material is finely ground & dried. q1->a1_no No q2 Is solvent system optimal? a1_yes->q2 a2_yes Is there evidence of degradation? q2->a2_yes Yes a2_no Action: Test different solvents (e.g., 70% EtOH) & ratios. q2->a2_no No q3 Are there unknown peaks in HPLC? a2_yes->q3 a3_yes Action: Lower temperature, use inert atmosphere, check pH. q3->a3_yes Yes a3_no Action: Increase time/temp incrementally. Consider advanced methods (UAE/MAE). q3->a3_no No

Caption: Troubleshooting logic for diagnosing the cause of low this compound yield.

G cluster_solvent Solvent Properties cluster_process Process Parameters cluster_material Material Characteristics center Extraction Efficiency polarity Polarity center->polarity ratio Solvent-to-Solid Ratio center->ratio viscosity Viscosity center->viscosity temp Temperature center->temp time Time center->time pressure Pressure center->pressure energy Energy Input (MAE/UAE) center->energy particle Particle Size center->particle moisture Moisture Content center->moisture

Caption: Key factors influencing the efficiency of natural product extraction.

References

Technical Support Center: Stabilizing Xanthoxin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to improve the stability of Xanthoxin in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has lost activity. What are the common causes?

Loss of this compound activity is primarily due to chemical degradation. The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the solvent used.[1][2] Exposure to non-optimal conditions can lead to rapid degradation, reducing its biological potency and leading to inconsistent experimental results.[3]

Q2: What is the best solvent for preparing a stable this compound stock solution?

While specific data for this compound is limited, general practices for similar compounds suggest using a high-purity organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for dissolving hydrophobic compounds for biological assays. It is crucial to minimize the presence of water in the stock solution, as aqueous solutions can promote degradation.[4] For working solutions, the final concentration of the organic solvent should be kept low to avoid affecting the biological system.

Q3: How should I store my this compound solutions to maximize stability?

For maximum stability, stock solutions should be stored as aliquots in tightly sealed, opaque vials at -20°C. This minimizes exposure to light, air (oxidation), and temperature fluctuations.[3][5] It is recommended to use solutions on the same day they are prepared; if stored, they are generally usable for up to one month at -20°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.

Q4: Is this compound sensitive to light?

Yes, similar to many complex organic molecules, this compound is likely sensitive to light. Photochemical degradation can occur upon exposure to light, especially UV wavelengths.[1][5] Always store both solid this compound and its solutions in the dark, using amber or opaque containers to protect them from light.[3][5]

Q5: How does pH affect the stability of this compound?

The pH of the aqueous solution is a critical factor. Many organic compounds, particularly those with structures susceptible to hydrolysis or rearrangement, show significant pH-dependent stability.[2][6] For compounds like anthocyanins, which share some structural motifs with plant-derived molecules, stability is often greatest in acidic conditions (e.g., pH 3-5) and decreases significantly as the pH becomes neutral or alkaline.[6][7] It is advisable to conduct pilot stability studies at the pH of your experimental buffer system.

Factors Influencing this compound Stability

The stability of this compound is a multifactorial issue. The diagram below illustrates the key environmental factors that can lead to its degradation.

G cluster_factors Environmental Factors cluster_product Result Temperature Temperature Degradation Degraded this compound (Inactive Products) Temperature->Degradation Accelerates reaction rates Light Light (UV) Light->Degradation Photodegradation pH pH pH->Degradation Hydrolysis/Isomerization Oxygen Oxygen (Air) Oxygen->Degradation Oxidation Solvent Solvent (esp. Aqueous) Solvent->Degradation Solvolysis/Instability This compound Stable this compound This compound->Degradation Degradation Pathway

Caption: Key factors leading to the degradation of this compound in solution.

Summary of Storage Recommendations

For easy reference, the following table summarizes the recommended conditions for storing this compound as a solid and in solution to minimize degradation.

FormTemperatureLight ConditionsAtmosphereContainerMax Duration
Solid -20°CDarkInert gas (Argon/N₂) preferredTightly sealed, opaqueUp to 6 months
Stock Solution -20°CDarkTightly sealedOpaque, airtight vialsUp to 1 month
Working Solution N/ADarkN/AN/AUse same day

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Materials:

    • This compound (solid powder)

    • High-purity, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, opaque or amber glass vials with airtight screw caps

    • Calibrated precision balance

    • Pipettes

  • Procedure:

    • Allow the solid this compound container to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

    • In a controlled environment with low humidity, weigh the desired amount of this compound powder.[3]

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in the prepared vials. This prevents contamination and avoids multiple freeze-thaw cycles for the main stock.

    • If possible, purge the headspace of each vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[3]

    • Label each vial clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C in the dark.

Protocol 2: Assessing this compound Stability via HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method to quantify this compound and its degradation products.[3][8] This allows for an empirical assessment of its stability under your specific experimental conditions.

  • Objective: To determine the degradation rate of this compound in a specific buffer over time.

  • Workflow:

References

Troubleshooting peak tailing in Xanthoxin HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Xanthoxin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the most likely causes?

A1: Peak tailing in this compound analysis, where the peak asymmetry factor is greater than 1.2, is a common issue.[1] Since this compound is a neutral molecule and not easily ionizable under typical reversed-phase HPLC conditions, the primary causes are generally related to secondary interactions with the stationary phase or issues with the HPLC system itself. The most common culprits include:

  • Secondary Silanol (B1196071) Interactions: The hydroxyl group on the this compound molecule can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[2] These interactions can lead to a portion of the analyte being retained longer, resulting in a tailing peak.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or within the packing material can cause peak distortion.[3] Over time, the stationary phase can also degrade, especially if operated outside of the recommended pH and temperature ranges, leading to exposed silanols and poor peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can increase dead volume in the system, causing peaks to broaden and tail.[4][5] This is particularly noticeable for early-eluting peaks.[3]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.[6][7]

Q2: How does the mobile phase composition affect this compound peak tailing?

A2: The mobile phase plays a critical role in controlling peak shape. For this compound analysis, consider the following:

  • Mobile Phase pH: While this compound itself is not expected to ionize, the mobile phase pH can influence the ionization state of residual silanol groups on the column.[2] At mid-range pH, silanols can be deprotonated and negatively charged, increasing the likelihood of secondary interactions. Lowering the pH (e.g., to 2.5-3.5) can suppress silanol ionization, minimizing these interactions and improving peak symmetry.[1][8]

  • Buffer Concentration: In buffered mobile phases, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask residual silanol sites and improve peak shape.[7]

  • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) affect selectivity and can influence peak shape. Methanol can sometimes be more effective at masking active silanol sites than acetonitrile.[9]

Q3: Can my sample preparation be causing peak tailing for this compound?

A3: Yes, improper sample preparation is a frequent source of chromatographic problems. Key considerations include:

  • Sample Solvent: Dissolving your this compound sample in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase can cause peak distortion, including tailing.[4] Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Clean-up: Complex sample matrices can introduce contaminants that may co-elute with this compound or irreversibly bind to the column, causing peak tailing.[1] Employing a sample clean-up procedure, such as solid-phase extraction (SPE), can remove these interfering substances.[1]

Troubleshooting Guides

Systematic Approach to Diagnosing Peak Tailing

If you are experiencing peak tailing in your this compound analysis, follow this systematic troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Asymmetry Factor > 1.2) q1 Are all peaks tailing? start->q1 a1_yes System-wide issue likely. Check for extra-column volume (fittings, tubing). Inspect for column inlet frit blockage. q1->a1_yes Yes a1_no Analyte-specific or co-elution issue. q1->a1_no No q2 Is this compound peak tailing consistent across injections? a1_yes->q2 a1_no->q2 a2_yes Chemical interaction or chronic column issue. q2->a2_yes Yes a2_no Intermittent issue. Check mobile phase stability and sample preparation consistency. q2->a2_no No q3 Does reducing sample concentration improve peak shape? a2_yes->q3 end Symmetrical Peak Achieved a2_no->end a3_yes Sample overload was the issue. Optimize sample concentration or injection volume. q3->a3_yes Yes a3_no Proceed to mobile phase and column checks. q3->a3_no No a3_yes->end a3_no->end

Caption: A flowchart for systematically troubleshooting peak tailing.

Impact of HPLC Parameters on Peak Shape

The following table summarizes the potential impact of various HPLC parameters on peak tailing during this compound analysis and suggests corrective actions.

ParameterObservation with Peak TailingRecommended ActionExpected Outcome
Mobile Phase pH Tailing at neutral or mid-range pH.Decrease mobile phase pH to 2.5-3.5 using an additive like formic or phosphoric acid.[7]Suppression of silanol ionization, leading to reduced secondary interactions and a more symmetrical peak.
Buffer Concentration Persistent tailing with low buffer concentration.Increase buffer concentration (e.g., to 25 mM).[7]Improved masking of active silanol sites, resulting in better peak shape.
Column Type Tailing on a standard C18 column.Switch to an end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded).Reduced availability of free silanol groups for secondary interactions, leading to improved peak symmetry.[1]
Sample Concentration Peak tailing worsens with increased concentration.Dilute the sample or reduce the injection volume.[7]Operation within the column's linear capacity, preventing overload and improving peak shape.
Column Temperature Variable peak shape with ambient temperature.Increase and control the column temperature (e.g., to 35-40 °C).Improved mass transfer kinetics and reduced mobile phase viscosity, which can lead to sharper peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This experiment aims to assess the effect of mobile phase pH on this compound peak shape.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A, 40% B (isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 285 nm.

  • Procedure: a. Prepare a standard solution of this compound in the initial mobile phase. b. Perform an injection using the initial, unbuffered mobile phase and record the chromatogram, noting the peak asymmetry factor. c. Prepare a new mobile phase A by adding 0.1% formic acid to the water (pH ~2.7). d. Equilibrate the column with the new mobile phase for at least 15 column volumes. e. Inject the this compound standard again and record the chromatogram, calculating the new peak asymmetry factor. f. Compare the peak shapes obtained with and without the acid modifier.

Protocol 2: Evaluation of Column Performance and Contamination

This protocol is designed to determine if the column is the source of peak tailing.

Methodology:

  • System Preparation:

    • Use an optimized mobile phase (e.g., with a low pH modifier as determined in Protocol 1).

  • Procedure: a. Inject a well-characterized standard and a blank (injection solvent) and record the chromatograms. b. If tailing is observed, disconnect the column from the detector and reverse the flow direction. c. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for at least 20 column volumes, directing the flow to waste. d. Reconnect the column in the correct orientation and equilibrate with the mobile phase. e. Re-inject the standard and blank. A significant improvement in peak shape suggests that the issue was a blockage at the inlet frit. f. If peak tailing persists, the issue is likely with the packed bed itself (degradation). In this case, replacing the column is the recommended solution.

Visualizing the Cause of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing for a polar molecule like this compound.

Peak_Tailing_Mechanism Mechanism of Peak Tailing due to Silanol Interactions cluster_column Silica Stationary Phase cluster_analyte Analyte Molecules silica Si-O-Si Backbone c18_1 C18 Chain c18_2 C18 Chain silanol Residual Silanol (Si-OH) interaction Secondary Interaction (Hydrogen Bonding) xanthoxin_1 This compound xanthoxin_1->c18_1 Normal Partitioning elution Symmetrical Peak xanthoxin_2 This compound xanthoxin_2->silanol Delayed Elution tailing_peak Tailing Peak

Caption: Interaction of this compound with the stationary phase.

References

Technical Support Center: Optimizing Xanthoxin for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Xanthoxin in bioassays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

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Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring plant growth inhibitor and a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA).[1][2] Its primary mechanism of action is serving as a direct precursor to ABA.[2] In bioassays, exogenously applied this compound is taken up by plant tissues and converted into ABA, which then elicits a physiological response.[2][3]

Q2: What is the difference between the cis, trans- and trans, trans-isomers of this compound?

This compound exists as two isomers: 2-cis, 4-trans-xanthoxin and 2-trans, 4-trans-xanthoxin. The cis, trans-isomer is the biologically active form that is converted to ABA in plants.[2][3] The trans, trans-isomer is not converted to ABA and is considered biologically inactive.[2] When preparing for bioassays, it is crucial to use the cis, trans-isomer for relevant physiological effects.

Q3: How should this compound be stored?

  • Powder: Store this compound powder at -20°C for long-term stability, protected from light and moisture.[4]

  • Stock Solutions: For short-term storage (up to 1 month), store aliquots of the stock solution at -20°C.[4] For long-term storage (up to 1 year), it is recommended to store aliquots at -80°C to minimize degradation.[4] Always protect solutions from light by using amber vials or wrapping tubes in aluminum foil.[5][6]

Q4: In what solvents can this compound be dissolved?

For preparing stock solutions, this compound can be dissolved in a small amount of a suitable solvent before being brought to the final volume with distilled water. Common solvents for plant growth regulators include dimethyl sulfoxide (B87167) (DMSO), ethanol, or a few drops of 1N NaOH or HCl to aid dissolution.[7][8] The choice of solvent will depend on the final desired concentration and the tolerance of the biological system to the solvent.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility.Ensure the final DMSO concentration is typically below 0.5% to avoid toxicity, but sufficient for solubility.[9] Consider preparing a more concentrated initial stock solution.
The solubility limit of this compound in the aqueous medium has been exceeded.Briefly sonicate the final diluted solution to aid dissolution.[9] Gently warm the medium to 37°C before adding the this compound stock solution.[9] Prepare serial dilutions to reach the final concentration.[9]
Low or no biological activity observed. Use of the inactive trans, trans-isomer of this compound.Confirm that you are using the biologically active cis, trans-xanthoxin.[2][3]
Degradation of this compound due to improper storage.Prepare fresh stock solutions and store them properly at -20°C or -80°C in light-protected aliquots.[4][5]
The concentration of this compound is too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific bioassay and plant material.[9]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid degradation from repeated temperature changes.[4]
Variability in experimental conditions.Ensure consistent parameters such as light, temperature, and pH in your bioassays, as these can affect plant responses.[10][11]
The final concentration of the solvent varies between experiments.Use a consistent and minimal amount of solvent in all experiments and include a solvent-only control.
High background or off-target effects. The concentration of this compound is in the cytotoxic range for your specific cell line or tissue.Conduct a cytotoxicity assay (e.g., MTT or MTS assay) to determine the cytotoxic concentration (CC50) and identify a non-toxic working range.[9]
The solvent used to dissolve this compound is causing toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1% for cell culture).[4]

Quantitative Data Summary

The optimal concentration of this compound can vary significantly depending on the specific bioassay, plant species, and the biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. The following table summarizes the biological activity of this compound in various bioassays as reported in the literature.

BioassayOrganism/TissueObserved EffectComparative Activity with ABA
Wheat Coleoptile Section TestTriticum aestivumInhibition of growthComparable to (±)-ABA[3]
Lettuce Hypocotyl TestLactuca sativaInhibition of growthComparable to (±)-ABA[3]
Bean Petiole Abscission TestPhaseolus vulgarisPromotion of abscissionComparable to (±)-ABA[3]
Cress Seed Germination TestLepidium sativumInhibition of germinationGreater than (±)-ABA[3]
Red Rice Seed Germination TestOryza sativa (weedy rice)Stronger inhibition of germination than ABAStronger than ABA when exogenously supplied[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for bioassays.

Materials:

  • This compound powder (cis, trans-isomer) (Molar Mass: 250.34 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade[4]

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL)[4]

  • Sterile, DMSO-compatible syringe filters (0.2 µm pore size)[4]

  • Sterile syringes[4]

  • Calibrated analytical balance[4]

  • Vortex mixer[4]

Method:

  • Pre-weighing Preparation: Bring the this compound container to room temperature before opening to prevent condensation.[4]

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 2.5 mg for a 1 mL stock solution).

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 2.503 mg of powder. Vortex the tube for 1-2 minutes to dissolve the powder.[4]

  • Sterilization (Optional but Recommended): Draw the this compound solution into a sterile syringe. Attach a sterile 0.2 µm DMSO-compatible syringe filter and filter the solution into a sterile, labeled polypropylene tube.[4]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.[4] Label each aliquot with the compound name, concentration, date, and solvent. Store at -20°C for up to one month or -80°C for up to one year.[4]

Protocol 2: General Bioassay Procedure for this compound

This protocol provides a general workflow for conducting a bioassay with this compound.

Method:

  • Prepare Working Solutions: Thaw an aliquot of the this compound stock solution at room temperature.[4] Prepare a series of dilutions of the stock solution in the appropriate sterile culture medium to achieve the desired final concentrations for your dose-response experiment.

  • Control Groups: Prepare a "vehicle control" containing the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration being tested. Also, include a "negative control" with only the culture medium.

  • Treatment: Add the prepared this compound working solutions and controls to your biological system (e.g., plant seedlings, cell cultures, or explants).

  • Incubation: Incubate the treated samples under controlled environmental conditions (e.g., temperature, light, humidity) for the desired duration of the experiment.[9]

  • Data Collection: At the end of the incubation period, measure the desired biological response (e.g., germination rate, root length, gene expression, cell viability).

  • Data Analysis: Analyze the data to determine the effect of different this compound concentrations on the biological response. Calculate parameters such as IC50 or EC50 if applicable.

Signaling Pathways and Workflows

Xanthoxin_to_ABA_Pathway Xanthophylls 9-cis-Epoxycarotenoids (in Plastid) This compound cis,trans-Xanthoxin (transported to Cytosol) Xanthophylls->this compound NCED ABA_Aldehyde Abscisic Aldehyde This compound->ABA_Aldehyde ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA Response Physiological Response (e.g., Germination Inhibition) ABA->Response

Caption: Biosynthesis of Abscisic Acid (ABA) from this compound.

Xanthoxin_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution working_sol Prepare Working Dilutions & Controls stock_prep->working_sol treatment Treat Biological System working_sol->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Measure Biological Response incubation->data_collection data_analysis Analyze Data & Determine Optimal Conc. data_collection->data_analysis

Caption: General workflow for a this compound bioassay.

References

Technical Support Center: Xanthoxin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Xanthoxin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. The "matrix" consists of all components within a sample other than the analyte of interest, which can include salts, lipids, proteins, and other endogenous substances.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which adversely affect the accuracy, precision, and sensitivity of quantitative results.[2] In the analysis of plant hormones like this compound, which are often present at very low concentrations, matrix effects can be a significant source of error.[3]

Q2: My quantitative results for this compound show poor reproducibility and accuracy. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are common signs of unaddressed matrix effects. The composition of the matrix can differ between samples, leading to inconsistent levels of ion suppression or enhancement and, consequently, unreliable quantitative data.[1] If you are experiencing these issues, it is crucial to evaluate the extent of matrix effects in your assay.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of a known amount of this compound spiked into a pre-extracted blank matrix sample with the response of the same amount of this compound in a pure solvent. A significant difference between the two signals indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[4]

Q4: What is the best way to compensate for matrix effects in this compound quantification?

A4: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[4] A SIL internal standard for this compound would have a very similar chemical structure and chromatographic behavior to the unlabeled analyte. Because it is similarly affected by matrix components, it can effectively normalize for variations in ionization efficiency, as well as for losses during sample preparation.[5] However, the availability of a commercial SIL-Xanthoxin may be limited. In such cases, a structurally similar compound can be used as an internal standard, but careful validation is required. Alternatively, matrix-matched calibration curves can be employed.[4]

Q5: Are there specific sample preparation techniques recommended for reducing matrix effects when analyzing this compound from plant tissues?

A5: Yes, a robust sample preparation protocol is critical for minimizing matrix effects in plant tissue analysis. Plant matrices are complex and can contain numerous interfering substances.[6] Common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method for purifying and concentrating phytohormones from crude extracts.[7]

  • Liquid-Liquid Extraction (LLE): This technique can be used to partition this compound into a solvent that is immiscible with the initial extract, thereby separating it from interfering compounds.

  • Dilution: Simply diluting the sample extract can reduce the concentration of matrix components, but this may compromise the sensitivity required for detecting low-abundance analytes like this compound.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No this compound Signal Ion suppression due to co-eluting matrix components.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE or LLE, to remove interfering compounds.[4] 2. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to better separate this compound from interfering peaks. 3. Dilute the Sample: If sensitivity allows, dilute the extract to reduce the concentration of matrix components.[8] 4. Change Ionization Mode/Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Poor Reproducibility (High %CV) Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.[5] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the study samples.[4] 3. Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in a consistent manner to minimize variability in matrix composition.
Non-linear Calibration Curve Matrix effects that vary with analyte concentration.1. Use a Stable Isotope-Labeled Internal Standard: This will help to linearize the response.[4] 2. Narrow the Calibration Range: If a wide dynamic range is not necessary, a narrower calibration range may exhibit better linearity. 3. Evaluate Different Calibration Models: Consider using a weighted linear regression or a quadratic fit if appropriate and validated.
Peak Tailing or Broadening Co-eluting matrix components interfering with peak shape.1. Improve Sample Cleanup: As with low signal, enhanced sample preparation can remove the interfering compounds.[4] 2. Optimize Chromatography: Adjusting the gradient, flow rate, or switching to a different column chemistry can improve peak shape.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Sample Homogenization:

    • Flash-freeze fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to halt metabolic activity.[9]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[9]

  • Solvent Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water). The use of acidic or alkaline solvents may be necessary depending on the specific properties of the plant matrix and should be optimized.[7]

    • If a SIL-Xanthoxin is available, spike it into the extraction solvent before adding it to the sample.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small percentage of acid like formic acid). The exact elution solvent should be optimized.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a starting point for method development.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B should be optimized to achieve good separation of this compound from matrix interferences.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.

    • MS Parameters:

      • Capillary Voltage: Optimize for maximum this compound signal (e.g., 3.0-4.0 kV).

      • Source Temperature: Optimize for efficient desolvation (e.g., 120-150°C).

      • Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (the deprotonated molecule, [M-H]⁻) for this compound.

      • Fragment the precursor ion and identify 2-3 characteristic product ions for quantification and qualification. The transition with the highest intensity is typically used for quantification.

Data Presentation

Table 1: Example of Quantitative Data Summary for Matrix Effect Evaluation

Sample IDThis compound Concentration (ng/mL)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
QC Low1050,00035,00070.0
QC Mid100510,000360,00070.6
QC High10005,200,0003,700,00071.2

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Table 2: Example of Mitigation Strategy Comparison

Mitigation StrategyApparent this compound Recovery (%)%RSD (n=5)
None (Neat Standard Calibration)65.218.5
Sample Dilution (10-fold)85.19.2
Matrix-Matched Calibration98.74.5
Stable Isotope-Labeled Internal Standard101.22.1

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Plant Tissue Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (+/- Internal Standard) Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Processing MS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Poor Quantitative Performance? AssessME Assess Matrix Effects (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > ±15%? AssessME->ME_Present NoME Investigate Other Issues (e.g., instrument performance) ME_Present->NoME No OptimizeCleanup Optimize Sample Preparation (e.g., SPE, LLE, Dilution) ME_Present->OptimizeCleanup Yes UseIS Implement/Optimize Internal Standard Strategy (SIL-IS or Matrix-Matched Cal.) Revalidate Re-evaluate Matrix Effects UseIS->Revalidate OptimizeLC Optimize LC Method (Gradient, Column) OptimizeCleanup->OptimizeLC OptimizeLC->UseIS Revalidate->ME_Present

Caption: Troubleshooting decision tree for matrix effects.

References

How to prevent the degradation of Xanthoxin during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Xanthoxin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a crucial intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). Its instability is a primary concern as it is susceptible to degradation through various enzymatic and non-enzymatic pathways, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to this compound degradation during sample preparation are:

  • Enzymatic Degradation: The enzyme ABA2 catalyzes the conversion of this compound to abscisic aldehyde.

  • pH: this compound is unstable in alkaline conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the degradation of this compound.

Q3: What are the general best practices to prevent this compound degradation?

To minimize this compound degradation, it is recommended to:

  • Work quickly and at low temperatures (0-4°C) throughout the entire sample preparation process.

  • Maintain a slightly acidic to neutral pH (around 6.0-7.0) of all solutions.

  • Protect samples from light by using amber-colored tubes and minimizing exposure to ambient light.

  • De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Process samples immediately after collection or flash-freeze them in liquid nitrogen and store at -80°C until analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable this compound in the sample. Degradation during extraction or storage.Review the extraction protocol to ensure all steps were performed at low temperatures and with protection from light. Check the pH of all buffers and solvents. Ensure samples were properly stored at -80°C.
Inconsistent results between replicate samples. Variable degradation due to differences in handling time or exposure to light/heat.Standardize the sample preparation workflow to ensure uniform handling of all samples. Minimize the time between sample collection and extraction.
Presence of unexpected peaks in the chromatogram. Degradation products of this compound.Optimize extraction and HPLC conditions to minimize degradation. Use a stability-indicating HPLC method that can separate this compound from its degradation products.

Quantitative Data Summary

Condition Parameter Effect on Stability Recommendation
Temperature Half-life (t½)Decreases significantly with increasing temperature.Maintain samples at 0-4°C during processing and store at -80°C for long-term storage.
pH Degradation RateIncreases in alkaline conditions.Maintain buffers and solvents in a pH range of 6.0-7.0.
Light PhotodegradationSusceptible to degradation upon exposure to light.Use amber-colored vials and minimize light exposure during all handling steps.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Leaves

This protocol is designed to minimize the degradation of this compound during extraction from plant leaf tissue.

Materials:

  • Fresh or flash-frozen plant leaves

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 80% methanol (B129727) with 1% acetic acid, pre-chilled to -20°C

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Amber-colored microcentrifuge tubes

Procedure:

  • Weigh approximately 100 mg of fresh or frozen leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled amber-colored microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction buffer to the tube.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes in the dark, with occasional vortexing.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled amber-colored microcentrifuge tube.

  • The extract is now ready for immediate HPLC analysis or can be stored at -80°C under an inert atmosphere.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC-based quantification of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation and Conditions:

  • HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-20 min: 90-10% B (linear gradient)

    • 20-25 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Approximately 280 nm (scan for optimal wavelength).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard curve using a certified this compound standard.

  • Filter the extracted sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • Inject the sample onto the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and UV spectrum of the standard.

Visualizations

ABA_Biosynthesis_Pathway cluster_plastid Plastid C40 C40 Carotenoids (e.g., Zeaxanthin) Violaxanthin Violaxanthin C40->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NXS Xanthoxin_p This compound Neoxanthin->Xanthoxin_p NCED Xanthoxin_c This compound Xanthoxin_p->Xanthoxin_c Transport ABA_aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_aldehyde ABA2 ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3

Caption: Abscisic Acid (ABA) Biosynthesis Pathway Highlighting this compound's Role.

Experimental_Workflow Start Plant Tissue Collection Step1 Flash-freeze in Liquid Nitrogen Start->Step1 Step2 Grind to a Fine Powder (at low temperature) Step1->Step2 Step3 Extraction with Cold, Acidified Solvent (in the dark) Step2->Step3 Step4 Centrifugation at 4°C Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 HPLC Analysis or Storage at -80°C Step5->Step6

Technical Support Center: Enhancing Xanthoxin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Xanthoxin detection methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound detection using Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

ELISA Troubleshooting

Q1: Why is my ELISA signal weak or absent for this compound samples?

Possible Causes & Solutions:

  • Low Antibody Affinity/Specificity: The antibodies used may have low affinity for this compound or exhibit cross-reactivity with other molecules.

    • Solution: Source highly specific monoclonal or polyclonal antibodies validated for this compound detection. Consider custom antibody production and validation.

  • Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or buffer pH can significantly reduce signal intensity.

    • Solution: Optimize incubation times and temperatures (e.g., longer incubation at 4°C). Ensure all buffers are at the correct pH and ionic strength.

  • Improper Plate Coating: In-house coated plates may have inconsistent antigen or antibody binding.

    • Solution: Use pre-coated, high-binding plates. If coating in-house, ensure optimal coating concentration and overnight incubation at 4°C.

  • Reagent Degradation: Improper storage of antibodies, conjugates, or substrates can lead to loss of activity.

    • Solution: Aliquot reagents upon receipt and store at recommended temperatures. Avoid repeated freeze-thaw cycles. Use fresh substrate for each assay.

Q2: I'm observing high background noise in my this compound ELISA. What can I do?

Possible Causes & Solutions:

  • Insufficient Blocking: Incomplete blocking of non-specific binding sites on the plate.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) and/or extend the blocking incubation time.

  • High Antibody Concentration: Using overly concentrated primary or secondary antibodies can lead to non-specific binding.

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Inadequate Washing: Residual unbound reagents can contribute to high background.

    • Solution: Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a surfactant like Tween-20 to the wash buffer can also help.

  • Cross-Contamination: Pipetting errors or carryover between wells.

    • Solution: Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.

Q3: My standard curve for this compound is poor or non-linear. How can I improve it?

Possible Causes & Solutions:

  • Inaccurate Standard Preparation: Errors in serial dilutions of the this compound standard.

    • Solution: Carefully prepare fresh standards for each assay. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Standard Degradation: this compound standards can be unstable if not stored correctly.

    • Solution: Store this compound standards at -20°C or below in a desiccated environment. Aliquot to avoid multiple freeze-thaw cycles.

  • Matrix Effects: Components in the sample matrix may interfere with the antibody-antigen binding.

    • Solution: Prepare the standard curve in a matrix that closely matches the sample matrix (e.g., extract from a this compound-free plant tissue).

HPLC-MS/MS Troubleshooting

Q1: I am experiencing low sensitivity and poor peak shape for this compound in my HPLC-MS/MS analysis. What are the likely causes?

Possible Causes & Solutions:

  • Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for this compound.

    • Solution: Optimize the mobile phase. Acidic modifiers like formic acid can improve peak shape for acidic compounds. Experiment with different C18 columns from various manufacturers as they have different properties.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer.

    • Solution: Improve sample cleanup using Solid Phase Extraction (SPE). Dilute the sample to reduce the concentration of interfering matrix components. Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification.

  • Poor Sample Extraction and Cleanup: Inefficient extraction or inadequate removal of interfering compounds.

    • Solution: Optimize the extraction solvent and procedure. Incorporate a robust SPE cleanup step to remove pigments, lipids, and other interfering substances.

Q2: My this compound results show high variability between injections. What could be the problem?

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or cleanup.

    • Solution: Standardize the sample preparation protocol. Ensure consistent timing, temperatures, and volumes for all samples.

  • Instability of this compound: this compound may degrade during sample preparation or in the autosampler.

    • Solution: Keep samples cold (4°C) in the autosampler. Analyze samples as quickly as possible after preparation. Investigate the stability of this compound in your extraction solvent and reconstituted sample solution.

  • HPLC System Issues: Leaks, pump problems, or injector inconsistencies.

    • Solution: Perform regular maintenance on your HPLC system. Check for leaks, ensure the pump is delivering a stable flow rate, and verify the injector's precision.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

Solution:

  • MS/MS Fragmentation: The most reliable method is to compare the MS/MS fragmentation pattern of the peak in your sample to that of a certified this compound standard. The presence of characteristic product ions at the correct retention time provides high confidence in peak identification.

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound detection methods. Please note that these values can vary depending on the specific instrumentation, protocol, and sample matrix.

ParameterELISAHPLC-MS/MS
Limit of Detection (LOD) 1 - 10 pg/mL0.1 - 5 pg on column
Limit of Quantification (LOQ) 5 - 50 pg/mL0.5 - 20 pg on column
Linear Range 10 - 1000 pg/mL1 - 5000 pg on column
Precision (%RSD) < 15%< 10%
Recovery 70 - 120%80 - 110%

Experimental Protocols

Detailed Methodology for this compound Quantification by HPLC-MS/MS

This protocol provides a general framework for the sensitive detection of this compound in plant leaf tissue. Optimization will be required for specific plant species and instrumentation.

1. Sample Preparation and Extraction:

  • Freeze approximately 100 mg of fresh plant leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Add 1 mL of ice-cold extraction solvent (e.g., methanol (B129727):water:formic acid, 80:19:1, v/v/v).

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. For enhanced extraction, the pellet can be re-extracted with another 0.5 mL of extraction solvent, and the supernatants pooled.

2. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 2 mL of 80% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

3. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values should be determined by infusing a pure this compound standard.

4. Data Analysis:

  • Quantify this compound by comparing the peak area from the sample to a standard curve prepared with a certified this compound standard.

  • If available, use an isotopically labeled internal standard to correct for matrix effects and variations in extraction efficiency.

Visualizations

Abscisic Acid (ABA) Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of the plant hormone Abscisic Acid (ABA). The pathway begins in the plastids and the final steps occur in the cytosol.

ABA_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin Neoxanthin 9-cis-Neoxanthin Violaxanthin->Neoxanthin This compound This compound Neoxanthin->this compound NCED Abscisic_aldehyde Abscisic aldehyde This compound->Abscisic_aldehyde SDR ABA Abscisic Acid (ABA) Abscisic_aldehyde->ABA AAO

Caption: The biosynthetic pathway of Abscisic Acid (ABA) from Zeaxanthin, highlighting the role of this compound.

General Workflow for Enhancing this compound Detection Sensitivity

This workflow outlines the key steps and decision points for optimizing the detection of this compound.

Xanthoxin_Detection_Workflow Start Start: Low this compound Signal SamplePrep Optimize Sample Preparation Start->SamplePrep MethodOpt Optimize Detection Method Start->MethodOpt Extraction Improve Extraction Efficiency SamplePrep->Extraction Cleanup Enhance Sample Cleanup (SPE) SamplePrep->Cleanup End Sensitive & Robust Assay Extraction->End Cleanup->End ELISA_Opt ELISA Optimization MethodOpt->ELISA_Opt HPLC_Opt HPLC-MS/MS Optimization MethodOpt->HPLC_Opt Antibody Antibody Titration & Selection ELISA_Opt->Antibody AssayCond Optimize Incubation/Buffers ELISA_Opt->AssayCond Chromo Chromatography Improvement HPLC_Opt->Chromo MassSpec Mass Spec Parameter Tuning HPLC_Opt->MassSpec Antibody->End AssayCond->End Chromo->End MassSpec->End

Caption: A logical workflow for troubleshooting and enhancing the sensitivity of this compound detection assays.

Strategies for reducing background noise in Xanthoxin bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Xanthoxin Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a this compound bioassay?

A this compound bioassay is an enzymatic assay that measures the conversion of this compound to abscisic aldehyde, a key step in the biosynthesis of the plant hormone abscisic acid (ABA).[1] This conversion is catalyzed by a cytosolic short-chain dehydrogenase/reductase enzyme, such as ABA2.[2] The activity of this enzyme can be determined by monitoring the change in absorbance or fluorescence resulting from the reduction of the cofactor NAD+ to NADH.

Q2: What are the most common sources of high background noise in this assay?

High background noise can originate from several sources:

  • Contaminated Reagents: Impurities in the enzyme preparation, substrate, or buffer can contribute to non-specific signals.

  • Interference from Plant Extracts: Crude or partially purified plant extracts contain various compounds like phenolics, flavonoids, and pigments that can interfere with the assay.[3][4] These compounds can cause optical interference, inhibit the enzyme, or react with the detection reagents.[3][5]

  • Substrate Instability: The assay substrate may degrade over time, leading to a higher baseline signal.

  • Non-specific Enzyme Activity: Other enzymes present in the sample may also reduce NAD+, leading to a false-positive signal.

Q3: How can I minimize interference from my plant extract?

To reduce interference from plant extracts, consider the following strategies:

  • Sample Purification: Implement a purification step, such as solid-phase extraction (SPE), to remove interfering compounds before the assay.[6]

  • Run Appropriate Blanks: Include sample blanks (containing the extract but no enzyme) and substrate blanks (containing the substrate but no enzyme) to correct for background absorbance or fluorescence from the extract and substrate respectively.

  • Dilute the Extract: Use the lowest concentration of the extract that produces a measurable effect to minimize the concentration of interfering molecules.[3]

Q4: What is a typical signal-to-background ratio I should aim for?

A good signal-to-background (S/B) ratio is crucial for reliable data. While the optimal ratio can vary depending on the specific assay conditions and instrumentation, a higher S/B ratio generally indicates a more robust assay. In enzyme assays, a linear relationship between enzyme concentration and the S/B ratio is often observed.[7] It is recommended to optimize your assay to achieve the highest possible S/B ratio while maintaining a low background signal.

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the true signal from your enzymatic reaction, leading to inaccurate results.

Possible Cause Recommended Solution
Contaminated Reagents Use high-purity reagents. Prepare fresh buffers and solutions before each experiment. Filter-sterilize solutions if necessary.
Interfering Substances in Sample Purify the plant extract using methods like solid-phase extraction (SPE).[6] Run sample and substrate blanks to correct for background signals.[8]
Substrate Degradation Prepare fresh substrate solution for each experiment. Store stock solutions at the recommended temperature and protect from light.
Non-specific Binding to Microplate Use appropriate microplates (e.g., black plates for fluorescence assays to reduce background). Ensure proper blocking if using antibody-based detection methods.
High Endogenous Enzyme Activity If using crude extracts, consider heat-inactivating endogenous enzymes that may interfere, if this does not affect your enzyme of interest.
Issue 2: Low or No Signal

A weak or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.

Possible Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a positive control.
Incorrect Reagent Concentrations Optimize the concentrations of the enzyme, this compound, and NAD+. Ensure the substrate concentration is not limiting the reaction.
Suboptimal Assay Conditions Verify that the pH and temperature of the assay buffer are optimal for the enzyme's activity. The enzyme responsible for converting this compound to abscisic aldehyde has shown optimal activity at a pH of 7.25.[1]
Inhibitors in the Sample Your plant extract may contain inhibitors of the enzyme. Perform a spike-and-recovery experiment to test for inhibition.
Incorrect Wavelength Settings Double-check the excitation and emission wavelengths on the plate reader for your specific detection method (e.g., NADH fluorescence).
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of your data.

Possible Cause Recommended Solution
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique and avoid introducing air bubbles.
Inadequate Mixing Gently but thoroughly mix the reagents in each well after addition. Use a plate shaker for a brief period if necessary.
Temperature Gradients Allow all reagents and the microplate to equilibrate to the assay temperature before starting the experiment.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water.
Sample Heterogeneity Ensure your plant extract is homogenous before aliquoting into the wells.

Data Presentation

Table 1: Recommended Concentration Ranges for Assay Components

This table provides starting concentration ranges for key components of a this compound bioassay. Optimization within these ranges is recommended for specific experimental conditions.

ComponentRecommended Starting ConcentrationNotes
This compound (Substrate) 10 - 100 µMThe Km value for this compound with recombinant ABA2 protein is approximately 19 µM.[9] Starting with a concentration around the Km is often a good practice.
ABA2 Enzyme 0.1 - 1.0 µg/mLThe optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
NAD+ (Cofactor) 100 - 500 µMNAD+ is required for the dehydrogenase activity of the enzyme.[2] Its concentration should not be a limiting factor.
Table 2: Example Signal-to-Background Ratios Under Different Conditions

This table illustrates how different factors can influence the signal-to-background (S/B) ratio. The values are hypothetical and serve as a guide for assay optimization.

ConditionBackground Signal (RFU)Sample Signal (RFU)Signal-to-Background Ratio
Unpurified Plant Extract 150030002.0
SPE-Purified Plant Extract 50025005.0
Optimized Enzyme Concentration 400400010.0
Sub-optimal pH 45015003.3

Experimental Protocols

Key Experiment: In Vitro this compound to Abscisic Aldehyde Conversion Assay (96-Well Plate Format)

This protocol describes a general method for measuring the enzymatic conversion of this compound to abscisic aldehyde by monitoring the production of NADH.

Materials:

  • Purified ABA2 enzyme

  • This compound

  • NAD+

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.25)

  • 96-well black microplate (for fluorescence)

  • Microplate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired working concentration in the assay buffer.

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Dilute the purified ABA2 enzyme to the desired working concentration in ice-cold assay buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the this compound working solution to the sample and positive control wells. Add 10 µL of assay buffer to the blank (no substrate) wells.

    • Add 10 µL of the plant extract (or compound of interest) to the appropriate wells. For control wells, add 10 µL of the corresponding vehicle.

    • Add 10 µL of the NAD+ working solution to all wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the enzyme working solution to the sample and blank wells. Add 20 µL of assay buffer to the negative control (no enzyme) wells.

    • Mix the contents of the wells gently by pipetting up and down or by using a plate shaker for a few seconds.

  • Measurement:

    • Immediately place the microplate in the plate reader.

    • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

    • Take kinetic readings every 1-2 minutes for a period of 20-30 minutes, or take an endpoint reading after a predetermined incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from the readings of all other wells.

    • Calculate the rate of NADH production from the linear portion of the kinetic curve.

    • Compare the reaction rates of the samples containing the plant extract or test compounds to the control wells to determine their effect on enzyme activity.

Visualizations

Xanthoxin_Signaling_Pathway Xanthophylls 9-cis-Epoxycarotenoids (in Plastid) Xanthoxin_p This compound (in Plastid) Xanthophylls->Xanthoxin_p NCED Xanthoxin_c This compound (in Cytosol) Xanthoxin_p->Xanthoxin_c Transport ABA_aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_aldehyde ABA2 (SDR) ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3 ABA_Response ABA-Mediated Responses ABA->ABA_Response Signaling Cascade

Caption: Biosynthesis pathway of Abscisic Acid (ABA) from this compound.

Bioassay_Workflow Prep Reagent Preparation (Buffer, Substrate, Enzyme, Cofactor) Setup Assay Plate Setup (Add Reagents to 96-well plate) Prep->Setup Incubate Pre-incubation Setup->Incubate Initiate Initiate Reaction (Add Enzyme) Incubate->Initiate Read Kinetic or Endpoint Reading (Measure NADH Fluorescence) Initiate->Read Analyze Data Analysis (Calculate Reaction Rates) Read->Analyze

Caption: General experimental workflow for a this compound bioassay.

Troubleshooting_Logic Start High Background Noise? Check_Reagents Check Reagent Purity and Preparation Start->Check_Reagents Yes Low_Signal Low or No Signal? Start->Low_Signal No Check_Blanks Run Proper Blanks (Sample, Substrate) Check_Reagents->Check_Blanks Check_Extract Purify Plant Extract Check_Blanks->Check_Extract Check_Extract->Low_Signal Check_Enzyme Verify Enzyme Activity Low_Signal->Check_Enzyme Yes Variability High Variability? Low_Signal->Variability No Check_Conditions Optimize Assay Conditions (pH, Temp, Concentrations) Check_Enzyme->Check_Conditions Check_Reader Confirm Plate Reader Settings Check_Conditions->Check_Reader Check_Reader->Variability Check_Pipetting Review Pipetting Technique Variability->Check_Pipetting Yes Good_Data Reliable Data Variability->Good_Data No Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Check_Mixing->Good_Data

Caption: Troubleshooting decision tree for this compound bioassays.

References

Calibrating instruments for accurate Xanthoxin quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthoxin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for accurate and reliable measurement of this compound in various experimental settings.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a key intermediate in the biosynthesis of the plant hormone Abscisic Acid (ABA).[1] Accurate quantification of this compound is crucial for understanding plant development, stress responses, and for screening compounds that may modulate these pathways.

Q2: What are the common methods for this compound quantification?

The most common and reliable methods for this compound quantification are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, such as ELISA, are also used for high-throughput screening, though their specificity can be a concern.

Q3: I am having trouble finding a commercial ELISA kit specifically for this compound. Are there any available?

Based on our current information, there are no commercially available ELISA kits specifically designed for the quantification of this compound. Commercially available kits often target similar-sounding but chemically distinct molecules like Xanthine or Xanthine Oxidase.[2][3] For immunoassay-based approaches, custom antibody development would likely be required.

Q4: How should I store my samples to prevent this compound degradation?

To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] Avoid repeated freeze-thaw cycles. During extraction and sample preparation, it is crucial to keep samples on ice to prevent enzymatic activity that could alter this compound levels.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

HPLC-MS/MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between this compound and the stationary phase, or issues with the mobile phase.

  • Solution:

    • Adjust Mobile Phase pH: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for acidic analytes.

    • Check Column Health: The column may be contaminated or degraded. Flush the column or replace it if necessary.

    • Optimize Gradient: A shallower gradient around the elution time of this compound can improve peak resolution and shape.

Issue 2: Low Signal Intensity or No Peak Detected

  • Possible Cause: Inefficient extraction, sample degradation, or incorrect MS parameters.

  • Solution:

    • Optimize Extraction: Ensure the chosen extraction solvent is appropriate for this compound. A common solvent for phytohormones is 80% methanol (B129727) with 1% acetic acid.

    • Sample Stability: this compound can be sensitive to light, high temperatures, and extreme pH.[4][5][6] Protect samples from light and keep them cool during processing. The stability of similar compounds like anthocyanins is known to be best at acidic pH (around 3-4).[4][6]

    • MS Parameter Optimization: Infuse a this compound standard to optimize MS parameters such as spray voltage, capillary temperature, and collision energy for the specific instrument being used.

Issue 3: High Background Noise or Matrix Effects

  • Possible Cause: Co-elution of interfering compounds from the sample matrix.

  • Solution:

    • Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step to remove interfering substances. C18 cartridges are commonly used for this purpose.[7]

    • Use an Internal Standard: A stable isotope-labeled internal standard can help to correct for matrix effects and variations in extraction efficiency.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Sample Preparation and Extraction

Issue 1: Low Extraction Yield

  • Possible Cause: Inefficient cell lysis or inappropriate extraction solvent.

  • Solution:

    • Thorough Homogenization: Ensure complete disruption of plant tissue by grinding to a fine powder in liquid nitrogen.

    • Solvent Selection: The polarity of the extraction solvent is critical. For compounds like this compound, a mixture of methanol and water is often effective.[8] The addition of a small amount of acid can improve the extraction of acidic hormones.

    • Repeated Extraction: Perform the extraction multiple times (e.g., 2-3 times) and pool the supernatants to maximize recovery.

Issue 2: Sample Contamination

  • Possible Cause: Introduction of interfering substances during sample handling and preparation.

  • Solution:

    • Use High-Purity Solvents: Ensure all solvents are HPLC or MS grade.

    • Clean Glassware: Thoroughly clean all glassware and equipment to avoid cross-contamination.

    • Filter Extracts: Filter the final extract through a 0.22 µm syringe filter before injecting it into the HPLC system to remove particulate matter.

Data Presentation

Table 1: HPLC-MS/MS Parameters for Phytohormone Analysis (Adaptable for this compound)

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

Note: These are general parameters and should be optimized for your specific instrument and application.

Table 2: Troubleshooting Summary for this compound Quantification

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol (B1196071) interactionsAdd acid to the mobile phase, use a column with end-capping.
Low Sensitivity Sample degradation, inefficient extractionOptimize extraction protocol, ensure proper sample storage.
Matrix Effects Co-eluting interferencesIncorporate SPE cleanup, use an internal standard, dilute the sample.
Irreproducible Results Inconsistent sample preparationStandardize all steps of the extraction and analysis protocol.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Sample Collection and Grinding:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (80% methanol in water with 1% acetic acid).

    • Add an appropriate internal standard if available.

    • Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

  • Centrifugation and Collection:

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction step on the pellet with another 1 mL of extraction solvent and combine the supernatants.

  • Drying and Reconstitution:

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for HPLC-MS/MS analysis.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Calibration Curve Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from low to high (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Matrix Matching: If possible, prepare the final dilutions of the calibration standards in a blank matrix extract (an extract from a sample known not to contain this compound) to account for matrix effects.

  • Analysis: Inject the calibration standards into the HPLC-MS/MS system and generate a calibration curve by plotting the peak area against the concentration.

Visualizations

Xanthoxin_Biosynthesis_and_Signaling cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin Xanthoxin_p This compound Neoxanthin->Xanthoxin_p NCED Xanthoxin_c This compound Xanthoxin_p->Xanthoxin_c Export ABA_Aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_Aldehyde ABA2/SDR ABA Abscisic Acid ABA_Aldehyde->ABA AAO3 ABA_Signaling ABA Signaling (Stress Response, Stomatal Closure) ABA->ABA_Signaling

Caption: this compound biosynthesis in the plastid and its conversion to Abscisic Acid in the cytosol.

Xanthoxin_Quantification_Workflow Sample_Collection 1. Sample Collection (Flash Freeze in Liquid N2) Homogenization 2. Homogenization (Grind to fine powder) Sample_Collection->Homogenization Extraction 3. Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation 4. Centrifugation (Separate supernatant) Extraction->Centrifugation Cleanup 5. Optional: Solid-Phase Extraction (SPE) Cleanup Centrifugation->Cleanup Drying 6. Drying (Nitrogen stream or vacuum) Cleanup->Drying Reconstitution 7. Reconstitution (Mobile Phase) Drying->Reconstitution Analysis 8. HPLC-MS/MS Analysis Reconstitution->Analysis Data_Processing 9. Data Processing (Quantification) Analysis->Data_Processing

Caption: General experimental workflow for the quantification of this compound from plant tissues.

References

Technical Support Center: Optimizing Enzymatic Assays with Xanthoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Xanthoxin in enzymatic assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in the enzymatic assays you describe?

This compound is a C15 carotenoid-derived compound that serves as a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA).[1] In the context of the enzymatic assays discussed here, this compound is the substrate for a two-step enzymatic conversion to ABA, catalyzed by the sequential action of a short-chain alcohol dehydrogenase (ABA2) and an abscisic aldehyde oxidase (AAO).[2][3]

Q2: Which enzymes are responsible for the conversion of this compound to abscisic acid (ABA)?

The conversion of this compound to ABA is a two-step process:

  • This compound to Abscisic Aldehyde: This step is catalyzed by a short-chain alcohol dehydrogenase known as ABA2. This enzyme is NAD-dependent.[4][5]

  • Abscisic Aldehyde to Abscisic Acid: This final step is catalyzed by an abscisic aldehyde oxidase (AAO), often specifically AAO3.[6][7]

Q3: What is a typical starting point for incubation time when studying the enzymatic conversion of this compound?

Based on published research, an incubation time of 20 minutes has been used for the conversion of this compound to abscisic aldehyde by the ABA2 enzyme.[8] However, the optimal incubation time can vary depending on enzyme concentration, substrate concentration, and temperature. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.

Q4: What are the key cofactors required for the enzymatic conversion of this compound to ABA?

The conversion of this compound to abscisic aldehyde by the ABA2 enzyme is dependent on the presence of NAD (Nicotinamide adenine (B156593) dinucleotide).[2][4] The subsequent oxidation of abscisic aldehyde by AAO generally requires a molybdenum cofactor.[6]

Q5: How can I monitor the progress of the enzymatic reaction starting with this compound?

For the first step catalyzed by ABA2, the reaction progress can be monitored by measuring the increase in absorbance at 340 nm. This corresponds to the formation of NADH from NAD as this compound is oxidized.[5][9] For the overall conversion to ABA, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) are typically used to separate and quantify the amounts of this compound, abscisic aldehyde, and ABA over time.[4]

Troubleshooting Guides

Problem 1: Low or No Conversion of this compound to Abscisic Aldehyde (ABA2 Assay)
Possible Cause Troubleshooting Step
Suboptimal Incubation Time Perform a time-course experiment (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes) to determine the linear range of the reaction and the point of saturation.
Incorrect Cofactor Concentration Ensure NAD is present in the reaction mixture at an optimal concentration. A typical starting concentration is 100 µM.[8]
Enzyme Inactivity Prepare fresh enzyme extract or use a fresh aliquot of purified enzyme. Verify the activity of your enzyme preparation with a positive control if available.
Inappropriate Buffer pH The optimal pH for ABA2 activity has been reported to be around 7.2.[8][9] Prepare fresh buffer and verify its pH.
Substrate (this compound) Degradation Prepare fresh this compound solutions for each experiment. While specific stability data is limited, it is best practice to minimize freeze-thaw cycles and protect the solution from light.
Incorrect Temperature Most enzymatic assays are performed at a controlled temperature, typically between 25°C and 37°C. Ensure your incubator or water bath is set to the desired temperature.
Problem 2: Inconsistent or Variable Results Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Incubation Times Use a precise timer for all incubation steps. For high-throughput assays, consider using automated liquid handlers for consistent timing.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination.
Variability in Reagent Preparation Prepare fresh reagents for each set of experiments or use aliquots from a single, well-mixed stock solution.
Fluctuations in Temperature Ensure that the temperature of the reaction is stable throughout the incubation period. Use a calibrated incubator or water bath.
This compound Solution Instability Prepare this compound solutions immediately before use. If storing, aliquot and freeze at -20°C or -80°C and protect from light. Perform a stability test on your stock solution if you suspect degradation.[10][11]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound Conversion by ABA2

This protocol outlines a method to determine the optimal incubation time for the enzymatic conversion of this compound to abscisic aldehyde by the ABA2 enzyme.

Materials:

  • Purified ABA2 enzyme or a cell-free plant extract containing ABA2 activity

  • This compound stock solution (e.g., 1 mM in a suitable solvent)

  • Reaction Buffer: 100 mM Potassium Phosphate (K₂HPO₄), pH 7.2[8][9]

  • NAD stock solution (e.g., 10 mM)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, NAD (final concentration of 100 µM), and the enzyme preparation.

  • Equilibrate: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes.

  • Initiate the Reaction: Add this compound to each well to a final concentration near its Km (the Michaelis constant), which for ABA2 is approximately 19 µM.[4][5]

  • Monitor Absorbance: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 1-2 minutes) for a total period of up to 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. The optimal incubation time falls within the initial linear phase of the reaction, before the rate starts to slow down due to substrate depletion or product inhibition.

Time Point (minutes) Absorbance at 340 nm (Example Data)
00.050
50.150
100.250
150.350
200.440
300.550
450.620
600.650

Note: The above data is illustrative. Actual results will vary based on experimental conditions.

Visualizations

ABA_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin This compound This compound Neoxanthin->this compound NCED Abscisic_Aldehyde Abscisic_Aldehyde This compound->Abscisic_Aldehyde ABA2 (NAD-dependent) Abscisic_Acid Abscisic_Acid Abscisic_Aldehyde->Abscisic_Acid AAO3

Caption: The biosynthetic pathway of Abscisic Acid (ABA) from Xanthophylls.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, NAD, Enzyme) B Pre-incubate at Desired Temperature A->B C Initiate Reaction with this compound B->C D Incubate for Defined Time Points C->D E Stop Reaction (e.g., add acid or solvent) D->E F Analyze Product Formation (e.g., HPLC, Spectrophotometry) E->F G Determine Optimal Incubation Time F->G

Caption: A generalized experimental workflow for optimizing incubation time in an enzymatic assay.

Troubleshooting_Logic Start Low/No Product Formation Check_Incubation Is Incubation Time Optimized? Start->Check_Incubation Check_Cofactor Is Cofactor (NAD) Present and at Optimal Concentration? Check_Incubation->Check_Cofactor No Solution1 Perform Time-Course Experiment Check_Incubation->Solution1 Yes Check_Enzyme Is Enzyme Active? Check_Cofactor->Check_Enzyme No Solution2 Verify Cofactor Concentration Check_Cofactor->Solution2 Yes Check_pH Is Buffer pH Correct? Check_Enzyme->Check_pH No Solution3 Use Fresh Enzyme/ Positive Control Check_Enzyme->Solution3 Yes Check_Substrate Is this compound Solution Fresh? Check_pH->Check_Substrate No Solution4 Prepare Fresh Buffer and Verify pH Check_pH->Solution4 Yes Solution5 Prepare Fresh This compound Solution Check_Substrate->Solution5 Yes

Caption: A logical troubleshooting guide for low product formation in this compound enzymatic assays.

References

Addressing cross-reactivity issues in Xanthoxin immunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthoxin immunoassays. Our aim is to help you address common challenges, particularly those related to cross-reactivity, and to provide detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA)[1]. The conversion of this compound to abscisic aldehyde is a critical step in the ABA biosynthetic pathway[2][3][4]. Accurate quantification of this compound is crucial for studying plant stress responses, developmental processes, and for screening potential plant growth regulators.

Q2: What are the main challenges in developing a reliable this compound immunoassay?

A2: The primary challenges include:

  • Cross-reactivity: Due to the structural similarity between this compound, its precursor violaxanthin, and its downstream metabolites like abscisic aldehyde and ABA, antibodies raised against this compound may also bind to these related molecules, leading to inaccurate measurements.

  • Matrix Effects: Plant extracts are complex mixtures containing various compounds that can interfere with the antibody-antigen binding in an immunoassay[5].

  • Low Endogenous Concentrations: this compound is often present in very low concentrations in plant tissues, requiring a highly sensitive assay for detection[5].

Q3: What is the principle of a competitive ELISA for this compound quantification?

A3: A competitive ELISA is a common format for quantifying small molecules like this compound. In this assay, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of binding sites on a specific anti-Xanthoxin antibody that is immobilized on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.

Q4: How can I minimize cross-reactivity in my this compound immunoassay?

A4: To minimize cross-reactivity, you can:

  • Use a highly specific monoclonal antibody: Monoclonal antibodies that target a unique epitope on the this compound molecule are less likely to cross-react with other compounds[6].

  • Purify your sample: Employing sample preparation techniques like solid-phase extraction (SPE) can help remove structurally similar and interfering compounds before the immunoassay[5].

  • Optimize assay conditions: Adjusting factors like incubation times, temperature, and buffer composition can enhance the specificity of the antibody-antigen interaction.

Q5: What are the critical steps for sample preparation before a this compound immunoassay?

A5: Proper sample preparation is essential for accurate results. Key steps include:

  • Rapid Freezing: Immediately freeze plant tissue in liquid nitrogen to halt metabolic activity and prevent degradation of this compound.

  • Homogenization: Thoroughly grind the frozen tissue to a fine powder.

  • Extraction: Use an appropriate organic solvent to extract this compound from the plant matrix.

  • Purification: Utilize techniques like Solid-Phase Extraction (SPE) to remove interfering substances.

Troubleshooting Guide

This guide addresses common problems encountered during this compound immunoassays in a question-and-answer format.

Problem Possible Cause Solution
High Background Signal 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. 4. Contaminated reagents.1. Increase blocking time or try a different blocking agent. 2. Titrate the antibody to determine the optimal concentration. 3. Increase the number of wash steps and ensure complete removal of wash buffer. 4. Use fresh, high-quality reagents.
Low or No Signal 1. Inactive antibody or enzyme conjugate. 2. Incorrect buffer pH or composition. 3. Insufficient incubation time. 4. Low this compound concentration in the sample.1. Check the storage conditions and expiration dates of reagents. 2. Verify the pH and composition of all buffers. 3. Ensure incubation times are as per the protocol. 4. Concentrate the sample or use a more sensitive assay format if possible.
High Variability between Replicates 1. Inconsistent pipetting. 2. Uneven temperature across the plate during incubation. 3. Incomplete mixing of reagents. 4. Edge effects in the microplate.1. Use calibrated pipettes and ensure consistent technique. 2. Use a plate sealer and incubate in a temperature-controlled environment. 3. Gently mix the plate after adding reagents. 4. Avoid using the outer wells of the plate if edge effects are suspected.
Suspected Cross-Reactivity (Overestimation of this compound) 1. Antibody is binding to structurally related molecules (e.g., ABA, abscisic aldehyde). 2. Complex plant matrix is causing non-specific binding.1. Perform a cross-reactivity test with potential cross-reactants. 2. Implement a more rigorous sample purification protocol (e.g., multi-step SPE or HPLC fractionation). 3. Consider using a more specific monoclonal antibody if available.

Data Presentation: Cross-Reactivity of Anti-Xanthoxin Antibody

The specificity of an anti-Xanthoxin antibody is critical for accurate quantification. The following table provides an illustrative example of the cross-reactivity profile for a hypothetical monoclonal anti-Xanthoxin antibody. The percentage of cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

Compound Chemical Structure IC50 (ng/mL) Cross-Reactivity (%)
This compound (2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal10100
Abscisic Acid (ABA) (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid2504
Abscisic Aldehyde (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal8012.5
Violaxanthin (3S,3'S,5R,5'R,6S,6'S)-5,6:5',6'-diepoxy-5,6,5',6'-tetrahydro-β,β-carotene-3,3'-diol> 1000< 1
Neoxanthin (3S,3'S,5R,5'R,6'S)-5',6'-epoxy-6,7-didehydro-5,6,5',6'-tetrahydro-β,β-carotene-3,5,3'-triol> 1000< 1

Note: This data is for illustrative purposes and the actual cross-reactivity will vary depending on the specific antibody used.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Plant Tissue

This protocol describes the extraction and partial purification of this compound from plant tissue, a crucial step to minimize matrix effects and cross-reactivity.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% acetone (B3395972) with 1% acetic acid

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Methanol (B129727)

  • Ultrapure water

  • 1% Acetic acid in water

  • Elution solvent: 90% methanol in water

Procedure:

  • Sample Collection and Homogenization:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

    • Add 1 mL of ice-cold extraction solvent.

    • Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes in the dark.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solvent Evaporation:

    • Concentrate the supernatant to the aqueous phase using a rotary evaporator at a temperature below 40°C.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of ultrapure water.

    • Sample Loading: Adjust the pH of the aqueous extract to approximately 3.0 with 1% acetic acid. Load the acidified extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1 mL/min).

    • Washing: Wash the cartridge with 5 mL of 1% acetic acid in water to remove polar impurities.

    • Elution: Elute the this compound with 2 mL of the elution solvent.

    • Dry the eluate under a stream of nitrogen gas and resuspend the residue in the immunoassay buffer.

Protocol 2: Competitive ELISA for this compound Quantification

This protocol outlines a direct competitive ELISA for the quantification of this compound.

Materials:

  • Anti-Xanthoxin antibody-coated 96-well microplate

  • This compound standards

  • Purified plant extracts (from Protocol 1)

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound standards in the immunoassay buffer. Dilute the this compound-HRP conjugate according to the manufacturer's instructions.

  • Competitive Reaction:

    • Add 50 µL of the this compound standards or purified plant extracts to the appropriate wells of the anti-Xanthoxin antibody-coated microplate.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Gently mix and incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells 3-5 times with 200 µL of wash buffer per well.

  • Substrate Incubation:

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark. A color change should be observed.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

This compound Biosynthesis and its Relation to Abscisic Acid

Xanthoxin_Biosynthesis Zeaxanthin Zeaxanthin (C40) Violaxanthin Violaxanthin (C40) Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin (C40) Violaxanthin->Neoxanthin NXS This compound This compound (C15) Violaxanthin->this compound NCED Neoxanthin->this compound NCED Xanthoxin_cyto This compound This compound->Xanthoxin_cyto Abscisic_aldehyde Abscisic Aldehyde Xanthoxin_cyto->Abscisic_aldehyde XDH/ABA2 ABA Abscisic Acid Abscisic_aldehyde->ABA AAO3 ZEP ZEP NXS NXS NCED NCED XDH_ABA2 XDH_ABA2 AAO3 AAO3 Immunoassay_Workflow cluster_sample_prep Sample Preparation cluster_elisa Competitive ELISA Plant_Tissue Plant Tissue Collection Homogenization Homogenization Plant_Tissue->Homogenization Liquid N2 Extraction Solvent Extraction Homogenization->Extraction Organic Solvent SPE Solid-Phase Extraction (SPE) Extraction->SPE Purification Purified_Extract Purified Extract SPE->Purified_Extract Competitive_Binding Competitive Binding (Sample/Standard + Labeled this compound) Purified_Extract->Competitive_Binding Washing Washing Competitive_Binding->Washing Standards This compound Standards Standards->Competitive_Binding Substrate_Addition Substrate Addition & Incubation Washing->Substrate_Addition Read_Absorbance Read Absorbance (450 nm) Substrate_Addition->Read_Absorbance Data_Analysis Data Analysis & Quantification Read_Absorbance->Data_Analysis Troubleshooting_High_Background Start High Background Signal Observed Check_Washing Review Washing Protocol Start->Check_Washing Check_Blocking Review Blocking Step Check_Washing->Check_Blocking Adequate Increase_Washes Increase Wash Steps/ Ensure Complete Aspiration Check_Washing->Increase_Washes Inadequate Check_Antibody Review Antibody Concentration Check_Blocking->Check_Antibody Adequate Optimize_Blocking Increase Blocking Time/ Change Blocking Agent Check_Blocking->Optimize_Blocking Inadequate Check_Reagents Check Reagent Integrity Check_Antibody->Check_Reagents Optimal Titrate_Antibody Perform Antibody Titration Check_Antibody->Titrate_Antibody Too High Use_Fresh_Reagents Prepare Fresh Buffers/ Use New Reagents Check_Reagents->Use_Fresh_Reagents Contaminated/ Expired Resolved Problem Resolved Increase_Washes->Resolved Optimize_Blocking->Resolved Titrate_Antibody->Resolved Use_Fresh_Reagents->Resolved

References

Improving the resolution of Xanthoxin isomers in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Xanthoxin Isomer Resolution

Welcome to the technical support center for the chromatographic separation of this compound isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with resolving these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of this compound isomers so challenging?

A1: The primary challenge in separating this compound isomers lies in their profound structural similarity. Isomers possess the same molecular weight and very similar chemical properties, which results in nearly identical interactions with both the stationary and mobile phases in chromatography.[1] This makes achieving differential retention and, consequently, good resolution a difficult analytical task. Furthermore, like other carotenoids, this compound can be unstable and susceptible to isomerization when exposed to light, heat, or acidic conditions, which can introduce artifacts during analysis.[1]

Q2: What are the fundamental chromatographic factors I should focus on to improve the resolution of this compound isomers?

A2: The resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[2][3]

  • Selectivity (α): This is often the most critical and impactful parameter for isomer separation.[2] It relates to the relative retention of the two isomers. Modifying the mobile phase composition (e.g., solvent type, pH) or changing the stationary phase chemistry are the most effective ways to alter selectivity.[4][5]

  • Efficiency (N): This refers to the narrowness of the peaks. Higher efficiency leads to sharper peaks, which are easier to resolve.[3] It can be increased by using columns with smaller particle sizes, longer columns, or by optimizing the flow rate.[3][4][5]

  • Retention Factor (k'): This is a measure of how long an analyte is retained on the column. Optimizing k' (typically between 2 and 10) ensures there is sufficient interaction with the stationary phase for a separation to occur. This is primarily adjusted by changing the mobile phase strength.[4]

Q3: What type of HPLC column is best suited for separating this compound isomers?

A3: For carotenoid-like isomers such as this compound, reversed-phase HPLC using a C30 stationary phase is often the method of choice.[1] The long alkyl chain of the C30 phase provides unique shape selectivity that is highly effective at differentiating the rigid, linear structures of isomers.[1] While traditional C18 columns are a good starting point for general reversed-phase applications, a C30 column or other chemistries like Phenyl-Hexyl may offer the necessary selectivity for these challenging separations.[2][3][6] Chiral stationary phases (CSPs) are required for separating enantiomers.[7][8]

Q4: How does temperature affect the resolution of this compound isomers?

A4: Column temperature can significantly influence selectivity and retention times.[9] Generally, increasing the temperature decreases retention time and can sometimes alter the peak spacing.[2] For some isomer separations, particularly cis/trans isomers, lower temperatures (e.g., 10-20°C) can improve resolution by enhancing the interaction with the stationary phase.[9] However, this may also lead to broader peaks and longer analysis times. It is an important parameter to screen during method development to find the optimal balance.[2][9]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic analysis of this compound isomers.

ProblemPotential CauseSuggested Solution
Poor Resolution / Co-elution Inappropriate Stationary Phase: The column chemistry does not provide enough selectivity for the isomers.• Switch from a standard C18 to a C30 column for enhanced shape selectivity.[1]• Consider a Phenyl or Cyano-based column to leverage different interaction mechanisms (e.g., π-π interactions).[5][6]
Sub-optimal Mobile Phase: The mobile phase composition is not creating sufficient differential partitioning.Change Organic Modifier: Test different organic solvents (e.g., switch between acetonitrile (B52724) and methanol) as this can significantly alter selectivity.[2][4]• Adjust pH: If the isomers have ionizable groups, modifying the mobile phase pH can change their ionization state and improve separation.[2][5]• Optimize Gradient: For gradient elution, make the gradient shallower to allow more time for the isomers to separate.[10]
Insufficient Efficiency: Peaks are too broad, causing them to overlap despite having different retention times.Use Smaller Particles: Employ a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase the plate number (N).[3][4]• Increase Column Length: A longer column provides more theoretical plates and thus higher efficiency.[4][5]• Reduce Flow Rate: Lowering the flow rate can allow for better mass transfer and partitioning, improving efficiency.[5]
Peak Tailing Active Sites on Silica (B1680970): Free silanol (B1196071) groups on the silica backbone can cause secondary interactions.• Use a base-deactivated column or operate at a lower pH.• Add a competing base to the mobile phase in small concentrations.
Column Overload: Injecting too much sample can saturate the stationary phase.• Dilute the sample or reduce the injection volume.
Irreproducible Retention Times Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.• Increase the column equilibration time, especially when using gradients.[11]
Fluctuations in Temperature: The ambient temperature of the laboratory is changing.• Use a thermostatted column oven to maintain a consistent temperature.[11]
Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase.• Prepare mobile phases fresh daily and ensure accurate mixing.[12]• Degas the mobile phase thoroughly to prevent air bubbles.[11]
Sample Degradation / Isomerization Exposure to Light, Heat, or Acid: this compound is sensitive and can degrade or isomerize under harsh conditions.[1]• Protect samples from light by using amber vials.[9]• Use a temperature-controlled autosampler and store samples at low temperatures (-20°C or below).[9]• Work under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like BHT to solvents.[9]• Prepare samples immediately before analysis.[9]

Method Development and Troubleshooting Workflow

The following diagram illustrates a logical workflow for developing a separation method for this compound isomers and troubleshooting common issues.

G cluster_alpha Selectivity is Key for Isomers cluster_n Sharpen Peaks cluster_k Adjust Retention Time start Start: Define Separation Goal (Baseline Resolution of Isomers) scout Initial Scouting Run (e.g., C18 column, broad gradient) start->scout eval1 Evaluate Resolution (Rs) scout->eval1 opt_alpha Optimize Selectivity (α) eval1->opt_alpha Rs < 1.5 success Method Optimized: Resolution Achieved eval1->success Rs >= 1.5 change_mp Modify Mobile Phase - Change Organic Solvent - Adjust pH / Buffer opt_alpha->change_mp change_sp Change Stationary Phase (e.g., C30, Phenyl) opt_alpha->change_sp eval2 Re-evaluate Resolution change_mp->eval2 change_sp->eval2 opt_n Optimize Efficiency (N) change_col Change Column - Smaller Particles - Longer Column opt_n->change_col change_flow Optimize Flow Rate opt_n->change_flow change_col->eval2 change_flow->eval2 opt_k Optimize Retention (k') adjust_strength Adjust Mobile Phase Strength (% Organic) opt_k->adjust_strength adjust_strength->eval2 eval2->opt_n Peaks Overlap, but Separated eval2->opt_k Retention Too Low/High eval2->success Rs >= 1.5 fail Consult Further (e.g., Chiral Chromatography, 2D-LC) eval2->fail No Improvement

Caption: A workflow for HPLC method development and troubleshooting for isomer separation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound Isomer Separation (Starting Point)

This protocol provides a robust starting point for developing a method to separate this compound isomers, adapted from methodologies used for structurally similar carotenoids.[1][13]

1. Sample Preparation:

  • If in a complex matrix, perform a liquid-liquid or solid-phase extraction using an appropriate solvent (e.g., hexane/isopropanol).[9]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas, avoiding high temperatures.[9]

  • Reconstitute the dried extract in the initial mobile phase. To prevent degradation, perform this step under low light conditions.[1][9]

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.[9]

2. Chromatographic Conditions:

ParameterRecommended Starting ConditionNotes for Optimization
HPLC System UHPLC or HPLC system with a thermostatted column compartment and a Diode Array Detector (DAD) or MS detector.A DAD is useful for peak purity analysis to confirm co-elution.[2]
Column YMC Carotenoid C30 (or equivalent), 250 x 4.6 mm, 3 µmIf resolution is poor, a C30 column is highly recommended for its shape selectivity.[1] A standard C18 can be used for initial scouting.
Mobile Phase A Methanol / Water (95:5, v/v) with 0.1% Formic AcidThe acid can improve peak shape. Test different modifiers like ammonium (B1175870) acetate (B1210297) if needed.
Mobile Phase B Methyl-tert-butyl ether (MTBE)MTBE is an excellent strong solvent for resolving carotenoid isomers.[9][13]
Gradient Elution 0-10 min: 5% B10-40 min: 5% to 60% B (linear)40-45 min: 60% to 5% B (linear)45-55 min: 5% B (re-equilibration)Start with a broad gradient to find the elution window, then optimize with a shallower gradient across that window to improve resolution.[2][10]
Flow Rate 0.8 mL/minReduce the flow rate (e.g., to 0.6 mL/min) to potentially increase efficiency and resolution.[5]
Column Temp. 20°CTest lower temperatures (e.g., 15°C) as this can sometimes improve isomer separation.[9]
Detection UV/Vis at 280 nmThis compound has an absorbance maximum around this wavelength. Scan from 200-400 nm to confirm.[14]
Injection Vol. 10 µLAdjust based on sample concentration to avoid column overload.

3. Data Analysis:

  • Integrate the peaks for the this compound isomers.

  • Calculate the resolution (Rs) between adjacent isomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Use a DAD or MS detector to perform peak purity analysis to ensure that a single chromatographic peak corresponds to a single component.[2]

Troubleshooting Logic Diagram

This diagram provides a step-by-step logical guide for addressing poor peak resolution.

G start Problem: Poor Resolution (Rs < 1.5) q1 Are peaks present but overlapping? start->q1 no_peaks No/low signal. Check detector, sample prep, & flow. q1->no_peaks No a1 Focus on Selectivity (α). This is the most likely issue. q1->a1 Yes a1_1 Change Organic Modifier (e.g., MeOH ↔ ACN) a1->a1_1 a1_2 Change Stationary Phase (e.g., C18 → C30) a1->a1_2 a1_3 Adjust Mobile Phase pH a1->a1_3 a1_4 Optimize Temperature a1->a1_4 q2 Are peaks sharp (narrow)? a1_1->q2 a1_2->q2 a1_3->q2 a1_4->q2 a2 Focus on Efficiency (N). Sharpen peaks. q2->a2 No (Broad Peaks) a3 Check for system issues: - Column overload - High dead volume q2->a3 Yes (Sharp but Overlapping) a2_1 Use smaller particle column (e.g., 5µm → 1.8µm) a2->a2_1 a2_2 Use a longer column a2->a2_2 a2_3 Lower the flow rate a2->a2_3

Caption: A decision tree for troubleshooting poor resolution of chromatographic peaks.

References

Troubleshooting contamination in Xanthoxin standard solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with Xanthoxin standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial for my experiments?

A1: this compound is a vital intermediate in the biosynthesis of the plant hormone Abscisic Acid (ABA).[1] As a precursor, the purity of your this compound standard solution is paramount. Contaminants can lead to inaccurate quantification, erroneous biological activity assessment, and misinterpretation of experimental results.

Q2: How should I properly prepare and store my this compound standard solution?

A2: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or methanol. For long-term storage, it is recommended to store the solid compound at -20°C or below.[2] Stock solutions should also be stored at low temperatures (-20°C) in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil. Aqueous solutions are not recommended for storage for more than a day.

Q3: What are the common signs of contamination or degradation in my this compound solution?

A3: Visual indicators of contamination can include cloudiness or particulate matter in the solution. Chemical degradation may not be visible but can be identified through analytical methods such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include the appearance of new peaks, a decrease in the main this compound peak area, or a shift in the retention time of the main peak.

Q4: What types of contaminants should I be aware of?

A4: Contaminants can be broadly categorized as chemical or biological.

  • Chemical Contaminants:

    • Synthesis-related impurities: Byproducts from the chemical synthesis of this compound, including isomers or related compounds.

    • Degradation products: this compound can degrade into other compounds, particularly under improper storage conditions. A primary degradation product is Abscisic Aldehyde, the next compound in the ABA biosynthesis pathway.

    • Solvent-related impurities: Residues from the solvents used in synthesis or preparation of the standard solution.

    • Leachates: Plasticizers or other compounds from storage containers.

  • Biological Contaminants:

    • Microbial contamination (bacteria, fungi) can occur if sterile handling techniques are not used, especially when preparing aqueous dilutions.

Q5: How can I check the purity of my this compound standard?

A5: The purity of your this compound standard should be verified using analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. For more detailed analysis and identification of unknown contaminants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your this compound standard solutions.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS chromatogram. 1. Contamination from solvent or glassware. 2. Degradation of this compound. 3. Contaminated mobile phase. 4. Carryover from previous injections in the autosampler.1. Use high-purity solvents and thoroughly clean all glassware. 2. Prepare a fresh standard solution from solid this compound. Ensure proper storage conditions (low temperature, protection from light). 3. Prepare fresh mobile phase using HPLC-grade reagents. 4. Implement a rigorous needle and injection port washing protocol on your HPLC/LC-MS system.
Reduced peak area/concentration of this compound over time. 1. Degradation due to improper storage (temperature, light exposure). 2. Adsorption to the surface of the storage container. 3. Evaporation of the solvent.1. Store aliquots at -20°C or below in amber vials. Avoid repeated freeze-thaw cycles. 2. Use silanized glass vials for storage. 3. Ensure vials are tightly sealed. Use fresh aliquots for each experiment.
Inconsistent or non-reproducible experimental results. 1. Instability of the this compound stock solution. 2. Inaccurate initial concentration due to weighing errors or incomplete dissolution. 3. Presence of interfering contaminants.1. Prepare fresh stock solutions more frequently. Perform a stability check of your solution under experimental conditions using HPLC. 2. Use a calibrated analytical balance and ensure the solid is completely dissolved before making final dilutions. 3. Analyze the standard solution by LC-MS/MS to identify potential interfering compounds.
Visible particles or cloudiness in the solution. 1. Microbial contamination. 2. Precipitation of this compound due to low solubility in the chosen solvent or temperature changes. 3. Introduction of particulate matter from contaminated pipette tips or vials.1. Discard the solution and prepare a new one using sterile techniques and filtered solvents. 2. Gently warm the solution or sonicate to aid dissolution. If precipitation persists, a different solvent may be required. 3. Use filtered pipette tips and ensure all containers are clean.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the solid this compound in a small volume of high-purity solvent (e.g., ethanol, DMSO, or methanol). Vortex and sonicate briefly to ensure complete dissolution.

  • Dilution: Bring the solution to the final desired volume with the same solvent in a calibrated volumetric flask.

  • Storage: Aliquot the stock solution into single-use amber glass vials and store at -20°C or below, protected from light.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and specific this compound standard.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • Start with a suitable percentage of Solvent B (e.g., 10%).

    • Linearly increase the percentage of Solvent B over a set time (e.g., to 90% over 20-30 minutes).

    • Hold at the high percentage of Solvent B for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at multiple wavelengths, such as 254 nm and 280 nm, to detect a wider range of potential impurities.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh dilution of your this compound standard in the initial mobile phase composition.

    • Inject a solvent blank to identify any peaks originating from the solvent or system.

    • Inject the this compound standard solution.

    • Analyze the chromatogram for the main this compound peak and any additional impurity peaks. Peak purity can be assessed using a Diode Array Detector (DAD).

Visualizations

Xanthoxin_Troubleshooting_Workflow cluster_issue Identify Issue cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Problem with this compound Standard Solution visual_inspection Visual Inspection (Cloudiness, Particles) start->visual_inspection analytical_check Analytical Check (HPLC/LC-MS) start->analytical_check microbial Microbial Contamination visual_inspection->microbial precipitation Precipitation visual_inspection->precipitation degradation Degradation analytical_check->degradation impurities Chemical Impurities analytical_check->impurities sterile Use Sterile Technique microbial->sterile dissolution Optimize Dissolution precipitation->dissolution storage Improve Storage Conditions degradation->storage fresh_prep Prepare Fresh Solution degradation->fresh_prep impurities->fresh_prep purity_analysis Perform Purity Analysis impurities->purity_analysis

Caption: Troubleshooting workflow for this compound standard solution issues.

ABA_Biosynthesis_Pathway enzyme enzyme zeaxanthin Zeaxanthin (C40) violaxanthin 9-cis-Violaxanthin zeaxanthin->violaxanthin ZEP neoxanthin 9-cis-Neoxanthin violaxanthin->neoxanthin This compound This compound (C15) violaxanthin->this compound NCED neoxanthin->this compound NCED aba_aldehyde Abscisic Aldehyde This compound->aba_aldehyde ABA2 aba Abscisic Acid (ABA) aba_aldehyde->aba AAO3 zep ZEP nced NCED aba2 ABA2 aao3 AAO3

Caption: Abscisic Acid (ABA) biosynthesis pathway showing the role of this compound.[3][4][5]

References

Best practices for long-term storage of Xanthoxin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the long-term storage and handling of Xanthoxin. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound, also known as Xanthoxal, is a C15 aldehyde that serves as a crucial intermediate in the biosynthesis of the plant hormone abscisic acid (ABA)[1][2]. It is formed from the oxidative cleavage of 9-cis-epoxycarotenoids like 9'-cis-neoxanthin and 9-cis-violaxanthin (B1234195) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) within the plastids. This compound is then transported to the cytoplasm where it is converted to abscisic aldehyde and subsequently to ABA[1][2]. Due to its role as a direct precursor to ABA, this compound is a key molecule for studying plant development, seed dormancy and germination, and stress responses[1][2].

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound can be dissolved in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol. For short-term storage, stock solutions can be kept at +4°C to +5°C, wrapped in aluminum foil to protect from light[2]. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound have been noted to be quite stable for several weeks when stored properly.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be sensitive to light. Exposure of a methanolic solution of this compound to sunlight can cause photoisomerization, leading to a mixture of its isomers. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the main degradation pathways for this compound?

A5: The primary degradation pathways for this compound and related xanthophylls include thermal degradation and photodegradation. The stability of this compound is influenced by temperature, light, pH, and the solvent used for storage. Under acidic conditions, epoxy-xanthophylls like this compound can undergo isomerization of their 5,6-epoxy groups to 5,8-epoxy groups, which can lead to further degradation[3].

Data Presentation: Stability of Xanthophylls in Solution

While specific quantitative long-term stability data for this compound is limited in publicly available literature, the following table provides representative data on the thermal degradation of structurally related xanthophylls, which can serve as an estimate for the stability of this compound under different conditions. These degradation kinetics often follow a first-order model.

Compound ClassSolvent/SystemTemperatureHalf-life (t½)Degradation Rate Constant (k)Reference/Notes
Epoxy Xanthophylls Virgin Olive Oil100°CApprox. 150-250 minVariesEstimated from studies on neoxanthin (B191967) and violaxanthin (B192666). Stability is dependent on the specific structure.
Epoxy Xanthophylls Virgin Olive Oil120°CApprox. 50-100 minVariesDegradation is accelerated at higher temperatures.
Free Xanthophylls Acidic Aqueous Medium (pH ~4)90°CRapid degradationHighFree epoxy-xanthophylls like violaxanthin (structurally similar to this compound) can degrade almost instantaneously under these conditions due to isomerization.
Esterified Xanthophylls Acidic Aqueous Medium (pH ~4)90°CMore stable than free formLower than free formEsterification appears to confer some stability to the xanthophyll structure.
Hydroxy Xanthophylls Neutral Aqueous Medium (pH ~7)90°CLess stable than epoxy formsHigher than epoxy formsIn neutral conditions, epoxy-xanthophylls can be more stable than other xanthophylls like lutein (B1675518) and zeaxanthin.

Note: The data above is compiled from studies on various xanthophylls and should be used as a general guide. It is highly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.

Experimental Protocol: Arabidopsis thaliana Seed Germination Inhibition Assay

This protocol details a method for assessing the inhibitory effect of this compound on the germination of Arabidopsis thaliana seeds.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Murashige and Skoog (MS) basal salt medium, including vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • Sterile deionized water

  • Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Sterile microcentrifuge tubes

  • Growth chamber with controlled light and temperature

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of this compound powder in sterile DMSO to prepare a 10 mM stock solution.

    • Store the stock solution in aliquots at -20°C in amber vials to protect from light.

  • Preparation of Germination Plates:

    • Prepare half-strength (½) MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and let it cool to approximately 50-60°C.

    • Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all plates (including the control) and does not exceed 0.1% (v/v).

    • Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1-2 minutes.

    • Remove the ethanol and add 1 mL of a solution containing 50% commercial bleach and 0.05% Tween-20. Vortex for 5-10 minutes.

    • Carefully remove the bleach solution and wash the seeds 4-5 times with sterile deionized water.

  • Seed Plating and Stratification:

    • Resuspend the sterilized seeds in a small volume of sterile water or 0.1% agar solution.

    • Using a micropipette, carefully plate the seeds onto the prepared germination plates (approximately 50-100 seeds per plate).

    • Seal the plates with breathable tape.

    • To synchronize germination, stratify the seeds by placing the plates in the dark at 4°C for 2-3 days.

  • Germination and Data Collection:

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22°C.

    • Monitor the seeds daily and record the germination rate. Germination is typically defined as the emergence of the radicle.

    • Continue to score germination for 7-10 days.

    • Calculate the germination percentage for each this compound concentration at different time points.

Expected Results: this compound is expected to inhibit seed germination in a dose-dependent manner. Higher concentrations of this compound should result in a lower germination percentage and a delay in the time to germination compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

ABA_Biosynthesis_Pathway Carotenoids β-Carotene (C40) Epoxycarotenoids 9-cis-Epoxycarotenoids (Violaxanthin, Neoxanthin) Carotenoids->Epoxycarotenoids Multiple Steps Xanthoxin_p This compound (C15) Epoxycarotenoids->Xanthoxin_p NCED Xanthoxin_c This compound Xanthoxin_p->Xanthoxin_c ABA_aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_aldehyde ABA2 (SDR) ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3

Caption: Abscisic Acid (ABA) Biosynthesis Pathway.

Experimental_Workflow prep_stock 1. Prepare this compound Stock Solution (10 mM in DMSO) prep_plates 2. Prepare ½ MS Plates with Varying this compound Concentrations prep_stock->prep_plates plate_seeds 4. Plate Seeds on Prepared Media prep_plates->plate_seeds sterilize_seeds 3. Surface Sterilize Arabidopsis Seeds sterilize_seeds->plate_seeds stratify 5. Stratify at 4°C for 2-3 Days plate_seeds->stratify germinate 6. Transfer to Growth Chamber (22°C, 16h light/8h dark) stratify->germinate collect_data 7. Score Germination Daily for 7-10 Days germinate->collect_data analyze 8. Analyze Data and Calculate Germination Percentage collect_data->analyze

Caption: Workflow for Seed Germination Inhibition Assay.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low biological activity observed 1. Degraded this compound: The compound may have degraded due to improper storage (exposure to light, high temperatures, or repeated freeze-thaw cycles).2. Incorrect Concentration: Errors in calculating dilutions or preparing the stock solution.3. Insolubility: this compound may have precipitated out of the solution, especially in aqueous media.1. Use a fresh aliquot of this compound. Prepare new stock solutions and store them properly. Perform a quick quality check using HPLC if possible.2. Recalculate all dilutions. Ensure the accuracy of your pipetting and calculations.3. Visually inspect solutions for precipitates. If precipitation is observed, gently warm and vortex the solution. Consider using a small percentage of a co-solvent if compatible with your experimental system.
Inconsistent results between replicates 1. Uneven Seed Distribution: Inconsistent number of seeds per plate or uneven spacing.2. Variable this compound Concentration: Inaccurate pipetting when preparing the media plates.3. Inconsistent Environmental Conditions: Variations in light intensity or temperature across the growth chamber.1. Standardize seed plating technique. Ensure a homogenous suspension of seeds before plating and aim for a consistent number and distribution on each plate.2. Calibrate pipettes regularly. Ensure accurate and consistent delivery of the this compound stock solution into the media.3. Rotate the plates within the growth chamber daily. This will help to minimize the effects of any micro-environmental variations.
High germination rate in high this compound concentrations 1. Resistant Seed Batch: The seed batch may have low sensitivity to ABA or its precursors.2. Inactive this compound: The compound may be completely degraded or inactive.3. Insufficient Uptake: The seeds may not be efficiently taking up the this compound from the medium.1. Test a different seed batch or a known ABA-sensitive mutant. This will help determine if the issue is with the seeds.2. Verify the activity of your this compound. Use a fresh batch or test it in a different bioassay with a known response.3. Ensure proper contact between the seeds and the medium. Gently press the seeds into the agar surface after plating.
Contamination on germination plates 1. Incomplete Seed Sterilization: The sterilization procedure may not have been sufficient.2. Contaminated Work Area or Reagents: The laminar flow hood, media, water, or other reagents may be contaminated.1. Optimize the sterilization protocol. You may need to adjust the duration of the bleach treatment or the number of washes.2. Ensure aseptic techniques are strictly followed. Work in a clean laminar flow hood and use sterile reagents and equipment.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Xanthoxin and Abscisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity of the plant hormone abscisic acid (ABA) and its immediate precursor, xanthoxin.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stresses such as drought and salinity.[1] Its immediate precursor in the biosynthetic pathway is this compound, a C15 carotenoid-derived compound.[2] While the role of ABA has been extensively studied, the intrinsic bioactivity of this compound and its direct comparison to ABA are crucial for a comprehensive understanding of this signaling cascade and for the development of novel plant growth regulators. This guide provides an objective comparison of the bioactivity of this compound and abscisic acid, supported by experimental data and detailed methodologies.

Comparative Bioactivity: A Tabular Overview

The bioactivity of this compound relative to ABA varies depending on the physiological process being examined. In some assays, this compound exhibits ABA-like activity, albeit at a reduced potency, suggesting its conversion to ABA is a primary mechanism of action. However, in other contexts, this compound displays unique or more potent effects, hinting at the possibility of an independent signaling role.

BioassayOrganism/SystemRelative Bioactivity (this compound vs. ABA)Key Findings
Stomatal Closure Commelina communis, Hordeum vulgare, Zea mays, Vicia faba, Phaseolus vulgaris, Xanthium strumariumThis compound is approximately half as active as ABA.[1]When supplied to the transpiration stream of detached leaves, this compound induced stomatal closure. However, it was ineffective on isolated epidermal strips, suggesting conversion to ABA is necessary for this effect in that experimental setup.[1]
Seed Germination Inhibition Red Rice (Oryza sativa)This compound has a stronger inhibitory effect than ABA.[3]In dormant red rice seeds where ABA synthesis was inhibited, exogenously applied this compound was more potent at inhibiting germination than ABA.[3]
Root Elongation Zea maysThis compound (up to 0.1 mM) did not affect root elongation.[4]In contrast to ABA, which is known to inhibit root growth at high concentrations, this compound showed no significant inhibitory effect on maize primary root elongation.[4]

Signaling Pathways and Mechanism of Action

The signaling pathway of ABA is well-characterized, involving a core module of PYR/PYL/RCAR receptors, protein phosphatase 2Cs (PP2Cs), and sucrose (B13894) non-fermenting 1-related protein kinases 2 (SnRK2s).

Abscisic Acid Signaling Pathway

ABA_Signaling ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds PP2C PP2C (Negative Regulator) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Inhibits (Dephosphorylates) Downstream Downstream Responses (Gene Expression, Stomatal Closure) SnRK2->Downstream Activates (Phosphorylates) Xanthoxin_Action cluster_conversion Biosynthetic Conversion cluster_signaling ABA Signaling Pathway This compound This compound ABA_Aldehyde Abscisic Aldehyde This compound->ABA_Aldehyde ABA2 ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA AAO3 PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Downstream Physiological Responses PYR_PYL->Downstream Initiates Signaling Xanthoxin_direct This compound (Direct Action?) Xanthoxin_direct->Downstream Speculative Stomatal_Assay_Workflow A Excise leaves and float in opening buffer under light B Transfer leaves to treatment solutions (this compound or ABA) A->B C Mount leaf on slide and observe under microscope B->C D Capture images of stomata C->D E Measure stomatal aperture (width and length) D->E F Calculate and analyze data E->F

References

Validating the Specificity of a Novel Xanthoxin Bioassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Xanthoxin bioassay with existing analytical methods, focusing on the critical aspect of specificity. Ensuring a bioassay is specific for its target analyte is paramount for generating reliable and reproducible data in plant hormone research and agricultural biotechnology. This document outlines the experimental validation of the new bioassay's specificity, presenting the methodology and comparative data in a clear and accessible format.

Introduction to this compound and its Measurement

This compound is a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA).[1][2] The precise quantification of this compound is crucial for understanding plant development, stress responses, and for the development of novel plant growth regulators. Traditional methods for this compound detection have primarily relied on analytical techniques such as gas-liquid chromatography.[3] While highly sensitive, these methods can be resource-intensive. This guide introduces a novel, high-throughput bioassay and critically evaluates its specificity against established techniques.

The Novel this compound Bioassay: Principle and Workflow

The new bioassay leverages the enzymatic conversion of this compound to abscisic aldehyde by the enzyme ABA2, a key step in the ABA biosynthetic pathway. The assay is designed to produce a quantifiable signal, such as luminescence or fluorescence, that is directly proportional to the amount of this compound present in a sample.

G cluster_workflow Experimental Workflow of the New this compound Bioassay sample Sample containing this compound reagent Addition of Bioassay Reagent (including ABA2 enzyme and signaling components) sample->reagent Step 1 incubation Incubation reagent->incubation Step 2 signal_detection Signal Detection (Luminescence/Fluorescence) incubation->signal_detection Step 3 analysis Data Analysis signal_detection->analysis Step 4

Figure 1: Experimental workflow of the new this compound bioassay.

Comparative Analysis of Assay Specificity

To validate the specificity of the new bioassay, its performance was compared against a standard Gas Chromatography-Mass Spectrometry (GC-MS) method. The key performance metric for specificity is the degree of cross-reactivity with structurally related molecules.

Data Presentation

The following table summarizes the cross-reactivity of the new bioassay and GC-MS with a panel of compounds structurally related to this compound, including other plant hormones and ABA precursors.

CompoundNew this compound Bioassay (% Cross-Reactivity)GC-MS (% Cross-Reactivity)
This compound 100% 100%
Abscisic Acid (ABA)2.5%<0.1%
Abscisic Aldehyde5.8%<0.1%
Violaxanthin0.5%<0.1%
Neoxanthin0.3%<0.1%
Gibberellin A3 (GA3)<0.1%<0.1%
Indole-3-acetic acid (IAA)<0.1%<0.1%
Kinetin<0.1%<0.1%

Table 1: Comparative Specificity of the New this compound Bioassay and GC-MS. The table shows the percentage of signal generated by each compound relative to the signal generated by an equimolar concentration of this compound.

Experimental Protocols

Specificity Validation of the New this compound Bioassay

Objective: To determine the cross-reactivity of the new bioassay with a panel of molecules structurally and functionally related to this compound.

Materials:

  • New this compound Bioassay Kit

  • This compound standard

  • Abscisic Acid (ABA)

  • Abscisic Aldehyde

  • Violaxanthin

  • Neoxanthin

  • Gibberellin A3 (GA3)

  • Indole-3-acetic acid (IAA)

  • Kinetin

  • Microplate reader with luminescence/fluorescence detection capabilities

Procedure:

  • Prepare a series of standard solutions for each of the test compounds at a concentration of 10 µM.

  • In a 96-well microplate, add 50 µL of each standard solution to triplicate wells. Include a blank control (buffer only).

  • Add 50 µL of the bioassay reagent (containing ABA2 enzyme and signaling components) to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the average signal for each compound and the blank.

  • Subtract the average blank signal from the average signal for each compound.

  • Express the cross-reactivity of each compound as a percentage of the signal obtained with this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard GC-MS protocol for the detection and quantification of plant hormones was used as the reference method. This involved sample extraction, derivatization, and analysis on a GC-MS system. The specificity was determined by the ability to resolve and uniquely identify this compound from the other tested compounds based on its retention time and mass spectrum.

This compound Signaling Pathway

Understanding the biological context of this compound is essential for interpreting bioassay results. The following diagram illustrates the position of this compound in the ABA biosynthesis pathway.

G cluster_pathway Abscisic Acid (ABA) Biosynthesis Pathway Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin This compound This compound Neoxanthin->this compound NCED Abscisic_Aldehyde Abscisic Aldehyde This compound->Abscisic_Aldehyde ABA2 ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA AAO3

Figure 2: Simplified diagram of the ABA biosynthesis pathway highlighting the role of this compound.

Conclusion

The novel this compound bioassay demonstrates a high degree of specificity for its target analyte. While showing minor cross-reactivity with its immediate downstream product, abscisic aldehyde, the interference from other plant hormones and precursors is minimal. This level of specificity, combined with its high-throughput nature, makes the new bioassay a valuable tool for researchers in plant science and related fields. For applications requiring the absolute discrimination of this compound from its aldehyde, confirmatory analysis by a reference method such as GC-MS is recommended. The validation process outlined in this guide provides a robust framework for assessing the specificity of this and other novel bioassays.[4][5][6]

References

A Comparative Guide to Xanthoxin Quantification: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules like xanthoxin is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We present detailed experimental protocols and comparative performance data to assist in selecting the optimal method for your research needs.

This compound, a key intermediate in the biosynthesis of the plant hormone abscisic acid, plays a crucial role in plant development and stress responses. Its accurate measurement is vital for understanding these physiological processes. Both HPLC and GC-MS are robust analytical techniques capable of quantifying this compound; however, they operate on different principles and are suited for different analytical requirements.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in analytical chemistry, particularly for compounds that are non-volatile or thermally sensitive.[2][3] It separates components in a liquid mixture by passing the sample through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is ideal for the analysis of volatile and semi-volatile compounds.[1][2] For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.[6][7]

Comparative Overview

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte's affinity for stationary and mobile liquid phases.[1]Separation based on analyte's volatility and interaction with a stationary phase, with detection by mass spectrometry.[1]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[2][3]Requires volatile or semi-volatile compounds; derivatization is often necessary for non-volatile analytes.[1][6]
Derivatization Generally not required.Often required for polar and non-volatile compounds to increase volatility and thermal stability.[6]
Instrumentation HPLC system with a UV or Mass Spectrometry detector.GC system coupled with a Mass Spectrometer.
Mobile Phase Liquid solvent mixture.[1]Inert gas (e.g., Helium, Nitrogen).[1]
Operating Temperature Typically at or near ambient temperature.[3]High temperatures are used to ensure sample vaporization.[3]
Sensitivity High, especially when coupled with a mass spectrometer (LC-MS).Very high, with excellent specificity from the mass spectrometer.

Experimental Protocols

HPLC Method for this compound Quantification

This protocol is based on established methods for the analysis of related plant hormones and xanthones.[8][9]

1. Sample Preparation:

  • Homogenize 1g of plant tissue in 10 mL of 80% methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene).

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program: Start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 270 nm or a mass spectrometer in electrospray ionization (ESI) negative mode for higher selectivity and sensitivity.[10]

GC-MS Method for this compound Quantification

This protocol includes a derivatization step, which is crucial for the analysis of non-volatile compounds like this compound by GC-MS.[7]

1. Sample Preparation and Derivatization:

  • Follow the same sample extraction and drying procedure as for the HPLC method.

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of this compound.

  • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions of the derivatized this compound.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods for this compound quantification. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVHPLC-MSGC-MS
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~0.3 ng/mL~1.5 ng/mL
Linearity (R²) >0.999>0.999>0.998
Recovery (%) 95 - 105%97 - 103%90 - 110%
Precision (RSD%) < 5%< 3%< 7%

Method Selection Guide

  • For routine quantification where high sensitivity is not the primary concern, HPLC-UV offers a robust and cost-effective solution.

  • For research requiring high sensitivity and specificity, particularly in complex matrices, LC-MS is the method of choice.[12]

  • GC-MS is a viable alternative, especially when derivatization protocols are already established in the laboratory for other analytes. It offers excellent sensitivity and specificity.[5] The primary drawback is the additional sample preparation step of derivatization.

Experimental Workflow

Xanthoxin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Plant Tissue Homogenization Homogenization (Methanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution For HPLC Derivatization Derivatization (e.g., Silylation) Drying->Derivatization For GC-MS HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection HPLC_Separation C18 Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV or MS Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GCMS_Separation Capillary Column Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Analysis GCMS_Detection->GCMS_Data

Caption: Comparative workflow for this compound quantification by HPLC and GC-MS.

Signaling Pathway Context

While this guide focuses on the analytical techniques for this compound quantification, it is important to remember the biological context. This compound is a critical precursor in the biosynthesis of abscisic acid (ABA), a major plant hormone involved in seed dormancy, stomatal closure, and stress responses. Accurate quantification of this compound provides valuable insights into the regulation of these fundamental plant processes.

ABA_Biosynthesis Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NSY This compound This compound Neoxanthin->this compound NCED Abscisic_Aldehyde Abscisic Aldehyde This compound->Abscisic_Aldehyde SDR ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA AAO

Caption: Simplified ABA biosynthesis pathway highlighting the position of this compound.

References

Comparative analysis of Xanthoxin levels in different plant cultivars.

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Precursor of Abscisic Acid and its Variable Presence in Plants

For researchers, scientists, and professionals in drug development, understanding the nuanced biochemical pathways of plants is paramount. Xanthoxin, a key intermediate in the biosynthesis of the vital plant hormone abscisic acid (ABA), represents a critical control point in a plant's response to environmental stress. This guide provides a comparative analysis of this compound levels in different plant cultivars, supported by experimental data and detailed methodologies, to illuminate the genetic and stress-induced variations in its accumulation. Due to the current availability of specific quantitative data, this analysis will primarily focus on tomato cultivars, with the broader context of other species discussed where possible.

Comparative this compound Levels in Tomato Cultivars

Quantitative analysis reveals significant variations in this compound levels among different tomato cultivars, particularly when subjected to environmental stress. The following table summarizes the endogenous levels of this compound and its isomer, 2-trans-xanthoxin, in the wild-type tomato cultivar 'Ailsa Craig' and three wilty mutants: notabilis (not), flacca (flc), and sitiens (sit). These mutants are characterized by their impaired ability to produce or respond to ABA, making them valuable tools for studying the ABA biosynthetic pathway.

Cultivar/MutantConditionThis compound (ng/g fresh weight)2-trans-Xanthoxin (ng/g fresh weight)
Ailsa Craig (Wild-Type) Non-stressed<0.55.2
Stressed (Wilting)1.225.8
notabilis (not) Non-stressed<0.54.8
Stressed (Wilting)1.021.5
flacca (flc) Non-stressed0.88.3
Stressed (Wilting)1.515.1
sitiens (sit) Non-stressed1.110.5
Stressed (Wilting)2.118.7

Data summarized from Parry et al. (1988).

The data clearly indicates that this compound levels are generally low in all tissues, with its isomer, 2-trans-xanthoxin, being present in much higher concentrations[1]. Under water stress, both the wild-type and the mutant cultivars show an increase in the levels of both this compound and 2-trans-xanthoxin. Notably, the flacca and sitiens mutants, which are known to be impaired in the conversion of this compound to abscisic aldehyde, exhibit slightly higher basal and stressed levels of this compound compared to the wild-type and the notabilis mutant[1]. This suggests a bottleneck in the ABA biosynthetic pathway at the step of this compound conversion in these mutants. The notabilis mutant, in contrast, has a blockage prior to this compound formation, resulting in levels comparable to the wild-type[1].

Experimental Protocols

The quantification of this compound and its related compounds requires precise and sensitive analytical techniques. The following is a generalized protocol based on established methods for phytohormone analysis.

1. Plant Material and Stress Treatment:

  • Tomato plants (or other species of interest) are grown under controlled environmental conditions.

  • For stress treatments, water is withheld from a subset of plants until visible signs of wilting are observed. Control plants are kept well-watered.

  • Leaf tissue is harvested, immediately frozen in liquid nitrogen, and stored at -80°C until extraction.

2. Extraction:

  • Frozen plant tissue is ground to a fine powder under liquid nitrogen.

  • The powdered tissue is extracted with a cold solvent, typically 80% aqueous methanol (B129727) containing antioxidants (e.g., butylated hydroxytoluene) to prevent degradation of the target compounds.

  • Deuterated internal standards of this compound and other target compounds are added to the extraction solvent to allow for accurate quantification by isotope dilution.

  • The extract is centrifuged to pellet cellular debris, and the supernatant is collected.

3. Purification:

  • The crude extract is purified to remove interfering compounds. This can be achieved through solid-phase extraction (SPE) using a C18 cartridge.

  • The extract is passed through the conditioned SPE cartridge, which retains the compounds of interest.

  • The cartridge is washed with a non-polar solvent to remove lipids and other interfering substances.

  • The target compounds are then eluted with a more polar solvent, such as methanol or acetonitrile.

4. Derivatization (for GC-MS analysis):

  • The purified extract is dried under a stream of nitrogen.

  • The dried residue is derivatized to increase the volatility and thermal stability of the compounds for gas chromatography. A common method is methylation followed by acetylation.

5. Quantification by GC-MS or HPLC-MS/MS:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and then ionized and detected by the mass spectrometer. Quantification is performed using selected ion monitoring (SIM) by comparing the peak areas of the endogenous compound to its corresponding deuterated internal standard.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The purified, underivatized extract is injected into an HPLC system coupled to a tandem mass spectrometer. Compounds are separated based on their polarity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Quantification is achieved by comparing the peak areas of the analyte to its internal standard.

Signaling Pathways and Experimental Workflow

To visualize the biochemical context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Xanthoxin_Biosynthesis_and_ABA_Signaling Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NSY This compound This compound Neoxanthin->this compound NCED ABA_aldehyde Abscisic Aldehyde This compound->ABA_aldehyde SDR ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3 PYR_PYL PYR/PYL Receptors ABA->PYR_PYL PP2C PP2C Phosphatases PYR_PYL->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 AREB_ABF AREB/ABF Transcription Factors SnRK2->AREB_ABF Stress_Response Stress Response Gene Expression AREB_ABF->Stress_Response

Caption: this compound biosynthesis and its role in the ABA signaling pathway.

Experimental_Workflow Start Plant Material (Different Cultivars) Stress Stress Treatment (e.g., Drought) Start->Stress Harvest Tissue Harvest & Freezing Stress->Harvest Extraction Extraction with Internal Standards Harvest->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis GC-MS or HPLC-MS/MS Analysis Purification->Analysis Quantification Data Processing & Quantification Analysis->Quantification Comparison Comparative Analysis of this compound Levels Quantification->Comparison

References

Comparative Guide: Confirming the Identity of Xanthoxin Peaks Using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of tandem mass spectrometry (LC-MS/MS) with high-resolution mass spectrometry (HRMS) for the unambiguous identification of Xanthoxin in biological samples. The following sections outline the experimental protocols, present comparative data, and illustrate the analytical workflow.

Introduction to this compound Identification

This compound is a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA). Accurate identification and quantification of this compound are crucial for understanding plant stress responses and development. Tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This guide compares the widely used LC-MS/MS approach with High-Resolution Mass Spectrometry (HRMS), another advanced mass spectrometry technique.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissue

A robust extraction protocol is fundamental for accurate analysis.

  • Homogenization: Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) to the powdered tissue.

  • Centrifugation: Vortex the mixture for 10 minutes at 4°C, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis Protocol
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to specific product ions. For this compound (C15H22O4), the deprotonated molecule [M-H]⁻ has an m/z of 265.15.

    • Collision Energy: Optimized for the specific instrument and transition.

Data Presentation and Comparison

The primary advantage of tandem mass spectrometry is its ability to generate characteristic fragment ions from a specific precursor ion, providing a high degree of confidence in compound identification. The table below compares the expected mass-to-charge ratios (m/z) for this compound with hypothetical experimental results obtained from both LC-MS/MS and HRMS.

Table 1: Comparison of Mass Spectrometry Data for this compound Identification

ParameterThis compound Standard (Expected)LC-MS/MS (Observed)High-Resolution MS (Observed)
Precursor Ion [M-H]⁻
m/z265.1500265.2265.1498
Fragment Ion 1
m/z153.0921153.1Not Applicable
Fragment Ion 2
m/z113.0597113.1Not Applicable
Mass Accuracy N/ALowHigh (< 5 ppm)
Confidence in ID HighHigh (based on fragmentation)Very High (based on mass accuracy)

Visualization of Analytical Workflows

Tandem Mass Spectrometry (LC-MS/MS) Workflow

The following diagram illustrates the sequential steps involved in identifying this compound using a triple quadrupole mass spectrometer.

cluster_0 LC Separation cluster_1 Mass Spectrometry cluster_2 Data Analysis LC HPLC Column Q1 Q1: Precursor Ion Selection (m/z 265.2) LC->Q1 Ionization q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Scan (m/z 153.1, 113.1) q2->Q3 Detector Detector Q3->Detector Confirmation Peak Confirmation Detector->Confirmation

LC-MS/MS workflow for this compound identification.
Logical Relationship for Confirmation

This diagram shows the logical flow for confirming the presence of this compound based on multiple points of evidence.

A Retention Time Match D Confirmed this compound Peak A->D B Precursor Ion Match (m/z 265.2) B->D C Fragment Ion Match (m/z 153.1, 113.1) C->D

Logic for confirming a this compound peak.

Comparison with an Alternative: High-Resolution Mass Spectrometry (HRMS)

While LC-MS/MS is highly specific due to its use of fragmentation patterns, HRMS offers an alternative and often complementary approach.

  • Principle of HRMS: Instruments like Orbitrap or TOF (Time-of-Flight) mass spectrometers measure the mass-to-charge ratio of ions with very high accuracy (typically below 5 ppm). This allows for the determination of the elemental formula of the detected compound.

  • Advantages of HRMS:

    • High Confidence Identification: The high mass accuracy provides strong evidence for the elemental composition of the analyte, significantly reducing the number of potential candidates.

    • Untargeted Analysis: HRMS is well-suited for untargeted metabolomics, where the goal is to identify all detectable compounds in a sample, not just a pre-defined list.

  • Disadvantages of HRMS:

    • Cost and Complexity: HRMS instruments are generally more expensive and complex to operate than triple quadrupole instruments.

    • Lack of Fragmentation Data (in full scan mode): While some HRMS methods can acquire fragmentation data (e.g., all-ions fragmentation), the standard full scan mode does not provide the specific precursor-to-product ion relationship that is the hallmark of tandem MS.

Conclusion

Both tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for the identification of this compound.

  • LC-MS/MS (Triple Quadrupole): This is the gold standard for targeted quantification and confirmation of known compounds. Its specificity comes from the unique fragmentation pattern of the target molecule, making it highly reliable for routine analysis.

  • HRMS: This technique provides very high confidence in identification through accurate mass measurements and is ideal for untargeted studies and the identification of unknown compounds.

For researchers focused on the targeted analysis and quantification of this compound, tandem mass spectrometry offers a robust, sensitive, and specific solution. The combination of chromatographic retention time and a specific MRM transition provides two dimensions of confirmation, leading to highly reliable results. For broader metabolic profiling studies where this compound is one of many compounds of interest, HRMS would be a more suitable choice.

Unraveling the Impact of Xanthoxin Isomers on Plant Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activity of Xanthoxin's stereoisomers reveals significant differences in their effects on plant development. This guide provides a comparative analysis of this compound isomers, supported by available experimental data, to aid researchers in understanding their distinct roles as plant growth regulators.

This compound, a pivotal intermediate in the biosynthesis of the phytohormone abscisic acid (ABA), exists in different isomeric forms, primarily cis,trans-Xanthoxin (B1231074) and trans,trans-Xanthoxin. Emerging research indicates that the spatial arrangement of atoms within these isomers dramatically influences their biological efficacy, with the cis,trans form demonstrating considerably higher activity in regulating plant growth processes.

Comparative Efficacy of this compound Isomers

While comprehensive quantitative data across a wide range of plant species and growth parameters remains an area for further research, existing studies consistently point to the superior biological activity of cis,trans-Xanthoxin over its trans,trans counterpart.

A foundational study highlighted that the biological activity of cis,trans-xanthoxin is significantly greater than that of the trans,trans-isomer[1]. Its potency is comparable to that of ABA in several standard bioassays, including the wheat coleoptile section, lettuce hypocotyl, and bean petiole abscission tests[1]. Notably, in the cress seed germination test, cis,trans-xanthoxin exhibited even greater inhibitory activity than (±)-ABA[1].

More recent research on dormant red rice seeds corroborates these findings, demonstrating that cis,trans-xanthoxal (a synonym for this compound) is more effective at inhibiting germination than ABA itself[2]. This suggests that the precursor, in its active isomeric form, may possess intrinsic biological activity or be more efficiently converted to ABA at the site of action.

Conversely, one study on maize roots indicated that this compound (with the specific isomer not detailed) at concentrations up to 0.1 mM had no discernible effect on root elongation, suggesting that the impact of these compounds can be species- and tissue-specific[3].

The following table summarizes the available qualitative and limited quantitative data on the effects of this compound isomers.

Plant SpeciesBioassayIsomer ComparedObserved EffectReference
Wheat (Triticum aestivum)Coleoptile Section Testcis,trans- vs. trans,trans-cis,trans-Xanthoxin activity is comparable to (±)-ABA and considerably greater than trans,trans-Xanthoxin.[1]
Lettuce (Lactuca sativa)Hypocotyl Testcis,trans- vs. trans,trans-cis,trans-Xanthoxin activity is comparable to (±)-ABA and considerably greater than trans,trans-Xanthoxin.[1]
Bean (Phaseolus vulgaris)Petiole Abscission Testcis,trans- vs. trans,trans-cis,trans-Xanthoxin activity is comparable to (±)-ABA and considerably greater than trans,trans-Xanthoxin.[1]
Cress (Lepidium sativum)Seed Germination Testcis,trans- vs. (±)-ABAcis,trans-Xanthoxin shows greater inhibition of germination than (±)-ABA.[1]
Red Rice (Oryza sativa)Seed Germination Testcis,trans- vs. ABAcis,trans-Xanthoxal has a stronger inhibitory effect on germination than ABA.[2]
Maize (Zea mays)Root ElongationThis compound (isomer unspecified)No effect on root elongation at concentrations up to 0.1 mM.[3]

Signaling Pathway of this compound

The primary and well-established signaling role of this compound is its function as a direct precursor in the biosynthesis of ABA. The conversion of this compound to abscisic aldehyde is a critical step, catalyzed by the enzyme ABA2, a short-chain dehydrogenase/reductase[4]. This aldehyde is then oxidized to form ABA. To date, there is limited evidence for a distinct signaling pathway for this compound that is independent of its conversion to ABA. The biological effects observed are largely attributed to its role in modulating endogenous ABA levels.

Xanthoxin_Signaling_Pathway Xanthophylls 9-cis-Epoxycarotenoids (e.g., Violaxanthin) This compound cis,trans-Xanthoxin Xanthophylls->this compound NCED ABA_Aldehyde Abscisic Aldehyde This compound->ABA_Aldehyde ABA2 (this compound Dehydrogenase) ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA AAO3 ABA_Response ABA-Mediated Responses (e.g., Seed Dormancy, Stomatal Closure) ABA->ABA_Response Binds to Receptors

Figure 1. The established biosynthetic pathway of Abscisic Acid (ABA) from this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to compare the effects of different this compound isomers on plant growth.

Synthesis and Isomerization of this compound

Objective: To prepare cis,trans- and trans,trans-Xanthoxin isomers for use in bioassays.

Methodology:

  • Oxidation of Violaxanthin (B192666): this compound can be prepared in vitro through the oxidation of the pigment violaxanthin using a neutral zinc permanganate (B83412) solution[1]. This initial reaction typically yields a mixture of the 2-cis, 4-trans- and 2-trans, 4-trans-isomers.

  • Photoisomerization: To alter the ratio of the isomers, the mixture can be subjected to photoisomerization. Exposing a solution of the this compound isomers to UV light (e.g., 254 nm) can shift the equilibrium, often increasing the proportion of the cis,trans isomer[2]. The progress of the isomerization can be monitored using HPLC.

  • Purification: The individual isomers can be separated and purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[2].

Seed Germination Bioassay

Objective: To quantify the inhibitory effect of this compound isomers on seed germination.

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize seeds (e.g., Arabidopsis thaliana, lettuce, or cress) and place them on sterile filter paper in petri dishes containing a basal medium or distilled water.

  • Treatment Application: Add the purified this compound isomers (cis,trans- and trans,trans-) at a range of concentrations to the petri dishes. A control group with no added this compound and a positive control with ABA should be included.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Data Collection: Record the number of germinated seeds (radicle emergence) at regular intervals over several days.

  • Data Analysis: Calculate the germination percentage for each treatment and concentration. The data can be used to determine the half-maximal inhibitory concentration (IC50) for each isomer.

Seed_Germination_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize plate Plate Seeds on Sterile Filter Paper sterilize->plate apply_treatment Apply Treatments to Petri Dishes plate->apply_treatment prepare_solutions Prepare this compound Isomer and Control Solutions prepare_solutions->apply_treatment incubate Incubate under Controlled Conditions apply_treatment->incubate record_data Record Germination Counts Daily incubate->record_data analyze Calculate Germination % and IC50 Values record_data->analyze end End analyze->end

Figure 2. Workflow for the seed germination bioassay to test this compound isomers.
Root Elongation Bioassay

Objective: To assess the effect of this compound isomers on primary root growth.

Methodology:

  • Seedling Preparation: Germinate seeds vertically on agar (B569324) plates containing a suitable growth medium (e.g., Murashige and Skoog medium).

  • Transfer to Treatment Plates: Once the primary root is established (e.g., after 4-5 days), transfer the seedlings to new plates containing the same medium supplemented with different concentrations of the this compound isomers.

  • Incubation: Place the plates vertically in a growth chamber to allow for gravitropic root growth.

  • Data Collection: Mark the position of the root tip at the time of transfer and measure the new root growth after a set period (e.g., 3-5 days).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each treatment and determine the IC50 values.

Wheat Coleoptile Bioassay

Objective: To measure the inhibitory effect of this compound isomers on cell elongation.

Methodology:

  • Coleoptile Preparation: Germinate wheat seeds in the dark for approximately 3 days. Excise 10 mm sections from the coleoptiles, discarding the apical tip.

  • Incubation in Treatment Solutions: Place the coleoptile sections in test tubes containing a buffered solution with sucrose (B13894) and the various concentrations of this compound isomers.

  • Incubation: Incubate the test tubes on a shaker in the dark for 24 hours.

  • Data Collection: Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage of elongation inhibition compared to the control and determine the IC50 values for each isomer.

References

Validation of a Xanthoxin-Responsive Reporter Gene Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a xanthoxin-responsive reporter gene assay with established analytical methods for the quantification of this compound, a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). The information presented is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering factors such as sensitivity, throughput, and experimental complexity.

Introduction

This compound is the direct precursor to abscisic aldehyde and subsequently to abscisic acid, a crucial phytohormone involved in various physiological processes, including seed dormancy, stomatal closure, and stress responses. Accurate and sensitive detection of this compound is vital for understanding the regulation of ABA biosynthesis and for screening compounds that may modulate plant stress tolerance. While direct quantification methods like mass spectrometry exist, reporter gene assays offer a cell-based, functional readout of this compound activity, providing a valuable tool for high-throughput screening and mechanistic studies.

This guide details the validation of a hypothetical this compound-responsive reporter gene assay, comparing its performance characteristics to alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway and Assay Principle

This compound exerts its biological effect by being converted to ABA. The ABA signaling pathway is initiated by the binding of ABA to intracellular receptors, leading to a signaling cascade that ultimately alters gene expression. A this compound-responsive reporter gene assay leverages this pathway by utilizing a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an ABA-responsive promoter. When cells are treated with this compound, it is intracellularly converted to ABA, activating the signaling pathway and leading to the expression of the reporter gene, which can be quantified as a luminescent or fluorescent signal.

Xanthoxin_Signaling_Pathway cluster_outside Extracellular cluster_cell Plant Cell Xanthoxin_ext This compound Xanthoxin_int This compound Xanthoxin_ext->Xanthoxin_int Transport ABA2 ABA2 (Dehydrogenase) Abscisic_Aldehyde Abscisic Aldehyde Xanthoxin_int->Abscisic_Aldehyde Oxidation AAO3 AAO3 (Oxidase) ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA Oxidation PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR Binds to PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits ABF ABF (Transcription Factor) SnRK2->ABF Activates AREB AREB/ABF Promoter ABF->AREB Binds to Reporter_Gene Reporter Gene (e.g., Luciferase) AREB->Reporter_Gene Drives Expression Signal Quantifiable Signal Reporter_Gene->Signal

Caption: this compound signaling pathway leading to reporter gene expression.

Performance Comparison

The performance of the this compound-responsive reporter gene assay is compared with two established analytical methods: LC-MS/MS and ELISA. The data presented in the following tables are representative values based on typical performance characteristics of these assay types for similar small molecules.

Performance Metric This compound-Responsive Reporter Gene Assay LC-MS/MS ELISA
Limit of Detection (LOD) 1 - 10 nM0.01 - 0.1 nM0.1 - 1 nM
Limit of Quantification (LOQ) 5 - 20 nM0.05 - 0.5 nM0.5 - 5 nM
Dynamic Range 2 - 3 orders of magnitude4 - 5 orders of magnitude2 - 3 orders of magnitude
Specificity High (functional response)Very High (mass-based)Moderate to High (antibody-dependent)
Throughput High (96/384-well plates)Low to MediumHigh (96-well plates)
Sample Complexity Tolerant to complex matricesRequires extensive cleanupCan be sensitive to matrix effects
Cost per Sample LowHighMedium
Development Time LongMediumLong

Experimental Protocols

This compound-Responsive Reporter Gene Assay

This protocol is based on established methods for ABA-responsive luciferase reporter assays.

1. Cell Culture and Seeding:

  • Maintain a stable cell line (e.g., Arabidopsis protoplasts or a mammalian cell line co-expressing necessary ABA signaling components) containing an ABA-responsive promoter (e.g., pMAPKKK18) driving a luciferase reporter gene.
  • Seed the cells into 96- or 384-well white, clear-bottom plates at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound standards and test compounds in the appropriate cell culture medium.
  • Remove the old medium from the cells and add the compound dilutions.
  • Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for this compound uptake, conversion to ABA, and reporter gene expression.

3. Luciferase Activity Measurement:

  • Equilibrate the plates to room temperature.
  • Add a luciferase substrate solution to each well.
  • Measure luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Normalize the data to a vehicle control.
  • Generate a dose-response curve for the this compound standard to determine the EC50.
  • Quantify the this compound-like activity of test compounds by comparing their induced luminescence to the standard curve.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed reporter cells\nin 96-well plate"]; Incubation1 [label="Incubate overnight"]; Compound_Prep [label="Prepare this compound standards\nand test compounds"]; Treatment [label="Treat cells with compounds"]; Incubation2 [label="Incubate for 6-24 hours"]; Substrate_Add [label="Add Luciferase substrate"]; Luminescence_Read [label="Measure Luminescence"]; Data_Analysis [label="Analyze data and\nquantify activity"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Treatment; Compound_Prep -> Treatment; Treatment -> Incubation2; Incubation2 -> Substrate_Add; Substrate_Add -> Luminescence_Read; Luminescence_Read -> Data_Analysis; Data_Analysis -> End; }

Caption: Experimental workflow for the this compound-responsive reporter gene assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a standard method for the absolute quantification of small molecules in complex samples.

1. Sample Preparation:

  • Homogenize plant tissue or other biological samples.
  • Perform a liquid-liquid or solid-phase extraction to isolate phytohormones.
  • Derivatize the sample if necessary to improve chromatographic separation and ionization efficiency.

2. LC Separation:

  • Inject the extracted sample onto a reverse-phase C18 column.
  • Use a gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate this compound from other components.

3. MS/MS Detection:

  • Ionize the eluting compounds using electrospray ionization (ESI).
  • Select the precursor ion corresponding to the mass of this compound in the first quadrupole.
  • Fragment the precursor ion in the collision cell.
  • Detect specific product ions in the third quadrupole.

4. Data Analysis:

  • Generate a standard curve using known concentrations of a purified this compound standard.
  • Quantify this compound in the samples by comparing the peak area of the specific mass transition to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common immunoassay technique for the detection and quantification of antigens.

1. Plate Coating:

  • Coat the wells of a 96-well plate with a capture antibody specific for this compound.
  • Incubate and then wash the plate to remove unbound antibody.
  • Block the remaining protein-binding sites in the wells.

2. Competitive Binding:

  • Add this compound standards or samples to the wells, followed by the addition of a known amount of enzyme-conjugated this compound.
  • Incubate to allow competition between the free this compound and the enzyme-conjugated this compound for binding to the capture antibody.

3. Detection:

  • Wash the plate to remove unbound reagents.
  • Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
  • Stop the reaction and measure the absorbance or luminescence using a plate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the signal intensity against the concentration of the this compound standards. The signal will be inversely proportional to the concentration of this compound in the sample.
  • Determine the concentration of this compound in the samples from the standard curve.

Validation Parameters: A Head-to-Head Comparison

Validation Parameter Reporter Gene Assay LC-MS/MS ELISA
Accuracy (% Recovery) 85-115%95-105%80-120%
Precision (% CV) < 15%< 10%< 20%
Specificity/Selectivity Assesses functional response to this compound and its active metabolites. Potential for off-target effects.High, based on specific mass-to-charge ratio and fragmentation pattern.Dependent on antibody specificity; potential for cross-reactivity with structurally similar molecules.
Linearity (R²) > 0.98> 0.99> 0.97

Conclusion

The choice of assay for this compound quantification depends on the specific research question and available resources.

  • The This compound-Responsive Reporter Gene Assay is an ideal tool for high-throughput screening of large compound libraries to identify potential modulators of the ABA biosynthesis pathway. Its cell-based nature provides a physiologically relevant readout of this compound's biological activity.

  • LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for absolute quantification of this compound in complex biological samples. It is the preferred method for detailed metabolic studies and for validating hits from primary screens.

  • ELISA provides a good balance of throughput and sensitivity and can be a cost-effective alternative to LC-MS/MS for routine analysis of a large number of samples, provided a specific antibody is available.

By understanding the strengths and limitations of each method, researchers can make an informed decision to best achieve their scientific goals.

Comparative Transcriptomics of Wild-Type vs. Xanthoxin-Deficient Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular pathways governed by phytohormones is paramount. This guide provides a comparative transcriptomic analysis of wild-type plants versus mutants deficient in xanthoxin, a key precursor in the biosynthesis of abscisic acid (ABA). Given the scarcity of direct transcriptomic studies on this compound-deficient mutants, this guide leverages data from mutants in the ABA biosynthesis pathway, particularly aba2 mutants which lack this compound dehydrogenase, to provide a comprehensive overview of the downstream genetic and molecular consequences of this compound deficiency.

Data Presentation: Unveiling the Transcriptomic Landscape

The deficiency of this compound, and consequently ABA, leads to significant alterations in the plant transcriptome, particularly in response to abiotic stress. The following tables summarize the key differentially expressed genes (DEGs) observed in ABA-deficient mutants compared to wild-type plants under normal and stress conditions. This data is synthesized from transcriptomic studies of Arabidopsis thaliana mutants deficient in ABA biosynthesis.

Table 1: Differentially Expressed Genes in this compound-Deficient (as proxied by aba2 mutants) vs. Wild-Type Plants under Non-Stress Conditions

Gene CategoryRepresentative GenesRegulation in MutantPutative Function
ABA Biosynthesis & Signaling NCED3, AAO3, PYL4, PP2CADown-regulatedKey enzymes and receptors in the ABA pathway
Stress Response RD29A, RD29B, COR15ADown-regulatedDehydration and cold stress tolerance
Transcription Factors ABF1, ABF3, MYB2Down-regulatedRegulation of ABA-responsive gene expression
Growth and Development SAUR family genesUp-regulatedAuxin-responsive growth promotion

Table 2: Differentially Expressed Genes in this compound-Deficient (as proxied by aba2 mutants) vs. Wild-Type Plants under Abiotic Stress (e.g., Drought, Salinity)

Gene CategoryRepresentative GenesRegulation in MutantPutative Function
ABA-Dependent Stress Response RD29B, COR47, LEA proteinsSignificantly Down-regulatedProtection against cellular damage from stress
ABA-Independent Stress Response DREB2A, ERF1No significant change or slightly up-regulatedABA-independent stress signaling pathways
Photosynthesis CAB1, RBCSDown-regulatedLight-harvesting and carbon fixation
Secondary Metabolism Phenylpropanoid biosynthesis genesDown-regulatedProduction of protective compounds like flavonoids

Experimental Protocols: A Guide to Transcriptomic Analysis

The following provides a detailed methodology for a typical comparative transcriptomics experiment using RNA-sequencing (RNA-Seq).

Plant Material and Growth Conditions

Wild-type and this compound-deficient mutant (e.g., aba2) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C). For stress treatments, seedlings are transferred to MS medium supplemented with agents like polyethylene (B3416737) glycol (PEG) for drought stress or sodium chloride (NaCl) for salinity stress.

RNA Extraction and Quality Control

Total RNA is extracted from plant tissues (e.g., leaves, roots) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity.

RNA-Seq Library Preparation and Sequencing

RNA-seq libraries are prepared from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves:

  • mRNA isolation: Poly(A) selection is used to enrich for messenger RNA.

  • Fragmentation: The enriched mRNA is fragmented into smaller pieces.

  • cDNA synthesis: The fragmented mRNA is reverse transcribed into first-strand complementary DNA (cDNA), followed by second-strand synthesis.

  • End repair and adenylation: The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end.

  • Adapter ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

  • PCR amplification: The library is amplified by PCR to generate a sufficient quantity for sequencing.

The prepared libraries are then sequenced on an Illumina platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.[1]

Bioinformatic Analysis

The raw sequencing reads are first subjected to quality control using tools like FastQC. Adapter sequences and low-quality reads are removed using software such as Trimmomatic. The clean reads are then aligned to the reference genome using a splice-aware aligner like HISAT2. Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differential gene expression analysis between wild-type and mutant samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_stress Treatment cluster_analysis Analysis WT Wild-Type Plants Control Control Conditions WT->Control Stress Abiotic Stress WT->Stress Mutant This compound-Deficient Mutants Mutant->Control Mutant->Stress RNA_Extraction RNA Extraction Control->RNA_Extraction Stress->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_ID Identification of DEGs Data_Analysis->DEG_ID aba_biosynthesis_signaling cluster_biosynthesis ABA Biosynthesis cluster_signaling ABA Signaling Carotenoids β-Carotene Zeaxanthin Zeaxanthin Carotenoids->Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Neoxanthin 9-cis-Neoxanthin Violaxanthin->Neoxanthin This compound This compound Neoxanthin->this compound NCED ABA_Aldehyde Abscisic Aldehyde This compound->ABA_Aldehyde ABA2 (this compound Dehydrogenase) ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA AAO3 PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits ABF ABF Transcription Factors SnRK2->ABF activates Gene_Expression Stress-Responsive Gene Expression ABF->Gene_Expression regulates Xanthoxin_Deficiency This compound deficiency (e.g., in aba2 mutant) blocks this step Xanthoxin_Deficiency->this compound

References

Assessing the Off-Target Effects of Xanthoxin in Physiological Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the off-target effects of Xanthoxin, a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). While this compound's primary physiological role is understood to be its conversion to ABA, it is crucial for researchers to consider and evaluate potential off-target effects to ensure the specificity of their experimental findings. This guide outlines experimental approaches and provides data interpretation frameworks for such assessments.

On-Target vs. Off-Target Effects of this compound

This compound's primary on-target effect is its role as a direct precursor to abscisic aldehyde and subsequently ABA.[1][2][3] The physiological activities observed upon this compound application, such as inhibition of seed germination and stomatal closure, are predominantly attributed to its in-planta conversion to ABA.[1][4] Studies using ABA-deficient mutants have substantiated this, showing that the effects of this compound are significantly reduced in mutants incapable of converting it to ABA.[4]

Off-target effects, in contrast, would be any physiological or molecular interactions resulting from this compound binding to unintended proteins or biomolecules, independent of its conversion to ABA. While there is limited direct evidence of significant off-target effects for this compound, the possibility cannot be entirely dismissed without rigorous investigation, especially when used at high concentrations in physiological studies.

Table 1: Comparison of On-Target and Potential Off-Target Effects of this compound

FeatureOn-Target Effects (via ABA conversion)Potential Off-Target Effects
Mechanism Enzymatic conversion to Abscisic Acid (ABA) by ABA-deficient 2 (ABA2) and Aldehyde Oxidase 3 (AAO3).[4]Direct binding to and modulation of other cellular proteins (e.g., enzymes, receptors, ion channels).
Physiological Outcomes Inhibition of seed germination, stomatal closure, regulation of stress responses.[4][5]Unintended changes in cellular processes, potential cytotoxicity at high concentrations, altered gene expression unrelated to ABA signaling.
Experimental Validation Rescue of ABA-deficient mutant phenotypes, correlation of physiological response with ABA accumulation.[4]Persistence of effects in ABA biosynthesis mutants (that cannot convert this compound to ABA), identification of direct binding partners.
Specificity High, as the effects are mediated by the specific ABA signaling pathway.Low, potentially interacting with multiple targets.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is recommended to comprehensively evaluate the potential off-target effects of this compound. This includes in silico, in vitro, and in vivo/cellular methods.

In Silico Prediction of Off-Target Interactions

Computational methods can provide initial predictions of potential off-target binding based on the chemical structure of this compound. These predictions can then guide further experimental validation.

Experimental Protocol: In Silico Off-Target Profiling

  • Compound Preparation: Obtain the 2D or 3D structure of this compound (e.g., from PubChem or other chemical databases).

  • Target Database Selection: Utilize databases of known protein structures and ligand-binding sites (e.g., PDB, ChEMBL).

  • Similarity Searching and Docking:

    • 2D Similarity Methods: Employ algorithms like Similarity Active Subgraphs (SAS) or Molecular Similarity (SIM) to identify proteins known to bind molecules with similar chemical features to this compound.[6]

    • 3D Docking Simulations: Use molecular docking software to predict the binding affinity of this compound to a panel of potential off-target proteins.

  • Machine Learning Models: Utilize pre-trained machine learning models that predict compound-protein interactions based on large datasets of known activities.[7][8]

  • Data Analysis: Rank potential off-targets based on predicted binding energies or similarity scores. Prioritize targets for experimental validation.

In Vitro Binding Assays

Directly measuring the binding of this compound to putative off-targets identified through in silico methods or broad screening panels provides strong evidence for an interaction.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Obtain purified protein of the potential off-target or cell membranes expressing the target.

  • Radioligand Selection: Use a known radiolabeled ligand that binds to the target of interest.

  • Competitive Binding: Incubate the target protein with the radioligand in the presence of increasing concentrations of this compound.

  • Separation and Detection: Separate bound from free radioligand (e.g., via filtration).[9][10]

  • Data Analysis: Measure the amount of bound radioactivity and calculate the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50). This can be used to determine the binding affinity (Ki).

Cellular Target Engagement Assays

Cellular thermal shift assays (CETSA) can be used to verify that this compound engages with a potential target within a cellular context.[11][12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact plant cells or protoplasts with this compound or a vehicle control.

  • Heat Treatment: Heat the cell lysates to a range of temperatures.

  • Protein Solubilization and Detection: Separate soluble from aggregated proteins by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[14]

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding and stabilization.

Phenotypic Screening

Phenotypic screening in a relevant biological system can uncover unexpected effects of this compound that are not directly related to ABA signaling.

Experimental Protocol: High-Content Phenotypic Screening

  • System Selection: Use a model system such as Arabidopsis thaliana seedlings, cell cultures, or protoplasts. Include wild-type and ABA-deficient mutants (e.g., aba2, aao3) to differentiate between ABA-dependent and independent effects.

  • Compound Treatment: Treat the system with a range of this compound concentrations. Include ABA as a positive control and a structurally unrelated compound as a negative control.

  • High-Content Imaging and Analysis: Use automated microscopy to capture images and quantify a wide range of phenotypic parameters, such as root growth, cell morphology, and the expression of fluorescent reporter proteins.[15][16][][18]

  • Data Analysis: Compare the phenotypic profiles of this compound-treated wild-type and mutant lines. Any significant phenotypic change in the mutant lines that cannot be attributed to residual ABA conversion would suggest a potential off-target effect.

Visualizing Workflows and Pathways

Abscisic Acid (ABA) Biosynthesis Pathway

ABA_Biosynthesis Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NSY This compound This compound Neoxanthin->this compound NCED Abscisic_Aldehyde Abscisic Aldehyde This compound->Abscisic_Aldehyde ABA2/SDR1 ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA AAO3

Caption: Simplified ABA biosynthesis pathway highlighting this compound.

Experimental Workflow for Off-Target Assessment

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation In_Silico In Silico Screening (Docking, Similarity Search) Binding_Assay Binding Assays (e.g., Radioligand) In_Silico->Binding_Assay Prioritize Targets Phenotypic_Screening Phenotypic Screening (Wild-type vs. Mutant) In_Silico->Phenotypic_Screening Guide Phenotype Selection CETSA Cellular Thermal Shift Assay (CETSA) Binding_Assay->CETSA Confirm Cellular Engagement CETSA->Phenotypic_Screening Investigate Physiological Relevance

Caption: Workflow for identifying and validating off-target effects.

Comparative Data Summary

As there is a lack of published data on the off-target binding profile of this compound, the following table provides a template for how such data could be presented and compared with its on-target activity.

Table 2: Hypothetical Off-Target Binding Profile of this compound vs. On-Target Enzyme Affinity

TargetTarget ClassAssay TypeBinding Affinity (Ki) / EC50On-Target/Off-Target
ABA2 (SDR1) DehydrogenaseEnzyme Activity Assay~1-10 µM (as substrate)On-Target
AAO3 OxidaseEnzyme Activity Assay~1-10 µM (precursor to substrate)On-Target
Hypothetical Target AKinaseRadioligand Binding> 100 µMOff-Target (Weak)
Hypothetical Target BGPCRRadioligand Binding> 100 µMOff-Target (Weak)
Hypothetical Target CIon ChannelElectrophysiologyNo significant effectOff-Target (Inactive)

Conclusion and Recommendations

The available evidence strongly suggests that the physiological effects of this compound are primarily mediated through its conversion to ABA. However, for rigorous scientific inquiry, especially when using this compound as a specific tool to study ABA-independent processes, a thorough assessment of its potential off-target effects is warranted.

Researchers are encouraged to:

  • Utilize ABA-deficient mutants as essential negative controls to distinguish between ABA-dependent and independent effects of this compound.

  • Perform dose-response experiments to identify the concentration range at which this compound elicits specific, on-target effects versus potential non-specific or off-target responses.

  • Employ a combination of in silico, in vitro, and cellular assays as outlined in this guide to proactively investigate and rule out significant off-target interactions.

By following these guidelines, researchers can enhance the reliability and specificity of their findings when using this compound in physiological studies.

References

Validating Enzyme Roles in Xanthoxin Biosynthesis: A Comparison of Knockout Mutant Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the function of key enzymes in the xanthoxin biosynthesis pathway using knockout mutants. We will focus on two central enzymes, 9-cis-epoxycarotenoid dioxygenase (NCED) and the short-chain alcohol dehydrogenase ABA2, presenting supporting experimental data from studies on model organisms like Arabidopsis thaliana and tomato. Detailed experimental protocols and structured data tables are provided to facilitate comparison and replication.

Introduction to this compound Biosynthesis

This compound is a critical C15 precursor for the biosynthesis of abscisic acid (ABA), a phytohormone central to plant development and stress responses. The formation and conversion of this compound are controlled by specific enzymes, making them key targets for understanding and manipulating plant stress tolerance. In higher plants, the primary pathway involves the oxidative cleavage of carotenoids.[1] Validating the precise role of enzymes in this pathway is crucial, and the use of knockout mutants provides a powerful genetic approach to elucidate gene function by observing the consequences of a gene's absence.

Two enzymes are pivotal in the direct biosynthesis and subsequent conversion of this compound:

  • 9-cis-epoxycarotenoid dioxygenase (NCED): This enzyme catalyzes the rate-limiting step in ABA biosynthesis by cleaving 9-cis-violaxanthin (B1234195) or 9'-cis-neoxanthin to produce this compound.[2][3][4] Its activity is a key regulatory point, especially under stress conditions.[5]

  • ABA2 (Short-Chain Alcohol Dehydrogenase): This enzyme is responsible for the conversion of this compound to abscisic aldehyde, the next step in the ABA biosynthetic pathway.[6][7]

This guide will compare the effects of knocking out the genes encoding these two enzymes to validate their respective roles.

Comparative Analysis of Knockout Mutants

The functional validation of an enzyme's role through knockout mutagenesis relies on observing distinct phenotypic and biochemical changes. The primary distinction between knocking out NCED versus ABA2 lies in the expected accumulation or depletion of this compound and ABA.

  • A knockout of an NCED gene is expected to block the production of this compound, leading to a deficiency in both this compound and downstream ABA. This would result in phenotypes associated with ABA deficiency, such as impaired seed dormancy and increased susceptibility to drought.[4][8]

  • A knockout of the ABA2 gene is expected to block the conversion of this compound. This would lead to an accumulation of the substrate (this compound) and a deficiency in the downstream products, including abscisic aldehyde and ABA.[6][9]

The following tables summarize quantitative data from studies on wild-type (WT) plants and knockout mutants for these enzymes.

Data Presentation

Table 1: Comparison of Wild-Type vs. aba2 Knockout Mutants in Arabidopsis thaliana

ParameterWild-Typeaba2 MutantRationale for ChangeReference(s)
Enzyme Activity
ABA2-catalyzed this compound ConversionPresentAbsent/Severely ReducedGene knockout prevents the formation of functional ABA2 enzyme.[6][9]
Metabolite Levels
This compoundBasal LevelAccumulatedInability to convert this compound to abscisic aldehyde leads to substrate buildup.[6][9]
Abscisic Acid (ABA)Normal LevelSeverely ReducedThe biosynthetic pathway is blocked downstream of this compound.[10]
Enzyme Kinetics (Recombinant ABA2)
Km for this compound19 µMN/AThis value indicates the substrate affinity of the functional enzyme.[6][7][11]
Phenotype
Seed Germination (on high osmoticum)InhibitedTolerant/ResistantReduced ABA levels overcome osmotic stress-induced germination inhibition.[7]
Drought ToleranceNormalReduced/WiltyABA is essential for stomatal closure to prevent water loss.[8]

Table 2: Expected Comparison of Wild-Type vs. nced Knockout Mutants

ParameterWild-Typenced Mutant (Expected)Rationale for ChangeReference(s)
Enzyme Activity
NCED-catalyzed Xanthophyll CleavagePresentAbsent/Severely ReducedGene knockout prevents the formation of functional NCED enzyme.[5]
Metabolite Levels
This compoundBasal LevelSeverely ReducedThe primary pathway for this compound synthesis is blocked.[1][3]
Abscisic Acid (ABA)Normal LevelSeverely ReducedLack of the precursor this compound prevents ABA synthesis.[12]
Phenotype
Seed DormancyNormalReduced/ViviparousABA is required to maintain seed dormancy.
Drought ToleranceNormalReduced/WiltyABA deficiency impairs stress responses like stomatal closure.[3][4]

Mandatory Visualizations

Xanthoxin_Biosynthesis_Pathway cluster_carotenoids Carotenoid Precursors cluster_KO1 cluster_KO2 9-cis-Violaxanthin 9-cis-Violaxanthin NCED NCED (9-cis-epoxycarotenoid dioxygenase) 9-cis-Violaxanthin->NCED 9'-cis-Neoxanthin 9'-cis-Neoxanthin 9'-cis-Neoxanthin->NCED This compound This compound NCED->this compound Cleavage KO1 Knockout blocks this step ABA2 ABA2 (Short-Chain Dehydrogenase) This compound->ABA2 ABAld Abscisic Aldehyde ABA2->ABAld Oxidation KO2 Knockout blocks this step AAO3 AAO3 (Aldehyde Oxidase) ABAld->AAO3 ABA Abscisic Acid (ABA) AAO3->ABA Oxidation

Knockout_Workflow cluster_design Vector Construction cluster_transform Plant Transformation cluster_analysis Mutant Analysis sgRNA sgRNA Design & Oligo Synthesis Vector Cloning into CRISPR/Cas9 Vector sgRNA->Vector Agro Vector Transformation into Agrobacterium Vector->Agro FloralDip Plant Transformation (e.g., Floral Dip) Agro->FloralDip Screen Screening & Selection of T1 Plants FloralDip->Screen Genotype Genotyping to Confirm Mutation & Homozygosity (T2/T3) Screen->Genotype Analyze Phenotypic & Biochemical Analysis Genotype->Analyze

Logical_Relationship GeneKO Targeted Gene Knockout (e.g., NCED or ABA2) NoEnzyme No Functional Enzyme Produced GeneKO->NoEnzyme Substrate Substrate Accumulates (e.g., this compound for aba2) NoEnzyme->Substrate leads to Product Product is Depleted (e.g., this compound for nced, ABA for both) NoEnzyme->Product leads to Phenotype Altered Plant Phenotype (e.g., Drought Sensitivity, Altered Germination) Substrate->Phenotype results in Product->Phenotype results in

Experimental Protocols

Generation of Knockout Mutants via CRISPR/Cas9

This protocol is adapted for Arabidopsis thaliana and provides a general framework for creating targeted gene knockouts.[13]

a. Vector Construction (1 Week)

  • sgRNA Design: Design two specific single guide RNAs (sgRNAs) targeting exons of the gene of interest (e.g., AtNCED3 or AtABA2). Use online tools to minimize off-target effects.

  • Oligonucleotide Synthesis and Annealing: Synthesize forward and reverse oligonucleotides for each sgRNA. Anneal the complementary oligos to create double-stranded DNA fragments with appropriate overhangs for cloning.

  • Cloning: Ligate the annealed sgRNA cassettes into a plant-compatible CRISPR/Cas9 vector. This vector should contain the Cas9 nuclease gene (often under a constitutive promoter like Ubiquitin10) and the sgRNA expression cassette(s).[13]

  • Verification: Transform the final construct into competent E. coli cells. Verify the plasmid sequence via Sanger sequencing.

b. Plant Transformation

  • Agrobacterium Transformation: Transform the verified CRISPR/Cas9 vector into a suitable Agrobacterium tumefaciens strain.

  • Floral Dip Method: Grow Arabidopsis thaliana plants until flowering. Invert the plants and dip the flowers into a solution containing the transformed Agrobacterium, sucrose, and a surfactant (e.g., Silwet L-77).[13]

  • Seed Collection: Allow plants to mature and collect the T1 seeds.

c. Mutant Screening and Identification

  • Selection: Germinate T1 seeds on a selection medium (e.g., containing hygromycin or another antibiotic corresponding to the resistance marker on the T-DNA).

  • Genotyping: Extract genomic DNA from the leaves of surviving T1 plants. Use PCR with primers flanking the target site to amplify the region. Detect mutations by:

    • Restriction Fragment Length Polymorphism (RFLP): If the mutation disrupts a restriction enzyme site.[13]

    • Sanger Sequencing: To identify the specific insertion or deletion (indel).

  • Generation of Homozygous Lines: Allow T1 plants with confirmed mutations to self-pollinate. Screen the T2 generation to identify homozygous knockout lines (i.e., plants where both alleles of the gene are mutated). Continue to the T3 generation to ensure the line is stable.

Analysis of this compound and ABA Levels

This protocol outlines a method for quantifying this compound and ABA, adapted from procedures using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

a. Sample Preparation

  • Harvesting: Harvest plant material (e.g., 5-10 g of leaf tissue) from both wild-type and homozygous knockout mutant plants. Immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in cold methanol (B129727) (-20°C). Include a known amount of a deuterium-labeled internal standard for both this compound and ABA to allow for accurate quantification.[14]

  • Extraction and Purification:

    • Filter the homogenate.

    • Perform a liquid-liquid extraction with n-hexane to remove chlorophylls (B1240455) and other non-polar pigments.[14] This step is critical to prevent artificial isomerization of this compound.

    • Purify the extract further using reverse-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

b. Quantification by LC-MS/MS

  • Chromatographic Separation: Inject the purified sample into an HPLC system equipped with a C18 column. Use a gradient of acidified water and methanol/acetonitrile to separate the phytohormones.

  • Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for native and deuterium-labeled this compound and ABA.

  • Quantification: Calculate the concentration of each analyte in the original sample by comparing the peak area ratio of the endogenous compound to its corresponding labeled internal standard.[15]

Conclusion

Validating the role of enzymes like NCED and ABA2 in this compound biosynthesis is effectively achieved through the generation and analysis of knockout mutants. A knockout of NCED confirms its role in producing this compound by demonstrating a lack of both this compound and its downstream product, ABA. Conversely, a knockout of ABA2 validates its function in converting this compound by causing an accumulation of this compound and a depletion of ABA.[6][10] The combination of precise genetic modification techniques like CRISPR/Cas9 and sensitive analytical methods such as LC-MS/MS provides a robust framework for unequivocally assigning function to genes in this and other critical biosynthetic pathways.

References

A Comparative Analysis of Hormonal Profiles in Plants Treated with Xanthoxin Versus Other Growth Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Xanthoxin, Paclobutrazol, and Daminozide

In the intricate world of plant physiology, growth inhibitors play a pivotal role in modulating developmental processes. Understanding their specific effects on the endogenous hormonal milieu is crucial for both fundamental research and agricultural applications. This guide provides a comparative analysis of the hormonal profiles of plants treated with this compound, a natural precursor to the growth-inhibiting hormone abscisic acid (ABA), against two widely used synthetic growth retardants, Paclobutrazol and Daminozide.

Executive Summary

This guide synthesizes experimental data to compare the effects of this compound, Paclobutrazol, and Daminozide on the hormonal balance in plants.

  • This compound , as a direct precursor to ABA, primarily elevates the levels of this stress-related hormone. Its application can also be influenced by other hormones, with high auxin concentrations potentially stimulating ethylene (B1197577) production, which in turn increases this compound and ABA synthesis.

  • Paclobutrazol acts by inhibiting gibberellin biosynthesis, leading to a significant reduction in gibberellin levels. This inhibition often results in a cascade of hormonal changes, including an increase in abscisic acid and cytokinin levels, and a decrease in auxin.

  • Daminozide , similar to Paclobutrazol, is an inhibitor of gibberellin biosynthesis. While its primary effect is the reduction of gibberellins, evidence suggests it may also lead to an accumulation of abscisic acid. The broader impact on other hormone classes is less documented.

The following sections provide a detailed breakdown of the experimental data, methodologies for hormonal analysis, and visual representations of the relevant signaling pathways.

Data Presentation: Hormonal Profile Comparison

The following tables summarize the quantitative and qualitative changes in endogenous hormone levels in plants following treatment with this compound, Paclobutrazol, and Daminozide. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data is compiled from various experiments on different plant species.

Table 1: Effect of this compound Treatment on Endogenous Hormone Levels

Hormone ClassPlant SpeciesObserved EffectQuantitative Data (Example)Reference
Abscisic Acid (ABA)Galium aparineIncreaseUp to 24-fold increase in ABA levels after 24h of high auxin treatment, which stimulates this compound synthesis.[1]
Auxins (e.g., IAA)Galium aparineIndirectly causalHigh concentrations of IAA stimulate ethylene, which in turn increases xanthoxal and ABA.[1]
Gibberellins (GAs)-Data not available--
Cytokinins (CKs)-Data not available--
EthyleneGalium aparineStimulated by high auxin, leading to increased this compoundTransient stimulation of ethylene production within 2 hours of high auxin treatment.[1]

Table 2: Effect of Paclobutrazol Treatment on Endogenous Hormone Levels

Hormone ClassPlant SpeciesObserved EffectQuantitative Data (Example)Reference
Abscisic Acid (ABA)Phoebe bourneiDecrease (at moderate, root-promoting concentrations)Reduced by 63.89% compared to control with moderate concentration treatment.[2]
Camellia tamdaoensisIncreaseSignificantly enhanced levels on day 14 after treatment.[3]
Auxins (e.g., IAA)Phoebe bourneiIncrease (at moderate, root-promoting concentrations)3.83 times greater than the control with moderate concentration treatment.[2]
Mangifera indica (Mango)DecreaseLower levels in leaves and buds of treated trees compared to control.[4]
Gibberellins (GAs)Mangifera indica (Mango)DecreasePronounced reduction in leaves of treated trees compared to control.[4]
Cytokinins (CKs)Mangifera indica (Mango)IncreaseIncreased levels of zeatin, zeatin ribosides, and other cytokinins in leaves of treated trees.[4]

Table 3: Effect of Daminozide Treatment on Endogenous Hormone Levels

Hormone ClassPlant SpeciesObserved EffectQuantitative Data (Example)Reference
Abscisic Acid (ABA)Eustoma grandiflorumPotential IncreaseAllows for the accumulation of abscisic acid.[5]
Auxins (e.g., IAA)-Data not available--
Gibberellins (GAs)Pisum sativum (Pea)Inhibition of specific GAsInhibited the formation of GA₁, leading to an accumulation of its precursor, GA₂₀.[6]
Cytokinins (CKs)-Data not available--

Experimental Protocols

The quantitative analysis of plant hormones is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the extraction, purification, and quantification of multiple plant hormones from plant tissues treated with growth inhibitors.

1. Sample Collection and Preparation:

  • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Record the fresh weight of the tissue.

2. Hormone Extraction:

  • To the powdered tissue, add a pre-chilled extraction solvent. A common solvent is a mixture of methanol (B129727):isopropanol:acetic acid (20:79:1 v/v/v).

  • Include internal standards (deuterium-labeled versions of the target hormones) at a known concentration to account for losses during extraction and analysis.

  • Vortex the mixture and incubate at 4°C with shaking for a specified time (e.g., 1-2 hours).

  • Centrifuge the mixture at high speed (e.g., 13,000 x g) at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet with the same solvent and pool the supernatants.

3. Solid-Phase Extraction (SPE) for Purification:

  • Use a reverse-phase SPE cartridge (e.g., C18) to clean up the extract and enrich the hormone fraction.

  • Condition the cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or low percentage methanol) to remove polar impurities.

  • Elute the hormones with a stronger solvent (e.g., 80-100% methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 5-10% acetonitrile).

  • Inject an aliquot of the reconstituted sample into an LC-MS/MS system.

  • Liquid Chromatography (LC): Separate the different hormone classes using a C18 reverse-phase column with a gradient of two mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS): Detect and quantify the hormones using Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each hormone and its corresponding product ion after fragmentation, providing high selectivity and sensitivity.

  • Quantify the endogenous hormones by comparing the peak area of the endogenous hormone to the peak area of its corresponding internal standard and referencing a standard curve of known concentrations.

Mandatory Visualization: Signaling Pathways and Workflows

Abscisic Acid (ABA) Biosynthesis Pathway from this compound

ABA_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol zeaxanthin Zeaxanthin violaxanthin Violaxanthin zeaxanthin->violaxanthin ZEP neoxanthin 9'-cis-Neoxanthin violaxanthin->neoxanthin This compound This compound neoxanthin->this compound NCED xanthoxin_cyto This compound This compound->xanthoxin_cyto Export aba_aldehyde Abscisic Aldehyde xanthoxin_cyto->aba_aldehyde ABA2/SDR1 aba Abscisic Acid (ABA) aba_aldehyde->aba AAO3

Caption: Simplified ABA biosynthesis pathway showing the conversion of this compound to ABA.

Gibberellin Biosynthesis Inhibition by Paclobutrazol and Daminozide

GA_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway ggdp GGDP ent_kaurene ent-Kaurene ggdp->ent_kaurene ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid ent-Kaurene Oxidase ga12 GA12 ent_kaurenoic_acid->ga12 active_gas Active GAs (e.g., GA1, GA4) ga12->active_gas GA20ox, GA3ox paclobutrazol Paclobutrazol paclobutrazol->ent_kaurenoic_acid Inhibits daminozide Daminozide daminozide->active_gas Inhibits (3β-hydroxylase)

Caption: Inhibition of gibberellin biosynthesis by Paclobutrazol and Daminozide.

Experimental Workflow for Hormonal Profiling

Experimental_Workflow plant_treatment Plant Treatment (this compound, Paclobutrazol, Daminozide) sample_collection Sample Collection (Flash freeze in liquid N2) plant_treatment->sample_collection extraction Hormone Extraction (with internal standards) sample_collection->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis LC-MS/MS Analysis (Quantification) purification->analysis data_analysis Data Analysis and Comparison analysis->data_analysis

Caption: General experimental workflow for comparative hormonal profiling.

Conclusion

The hormonal profiles of plants treated with this compound, Paclobutrazol, and Daminozide reveal distinct mechanisms of growth inhibition. This compound directly feeds into the ABA biosynthesis pathway, leading to a primary increase in this stress hormone. In contrast, Paclobutrazol and Daminozide primarily target gibberellin biosynthesis, but their effects ripple through the hormonal network, influencing auxin, cytokinin, and ABA levels. The quantitative data, though not from a single comparative study, highlights the complex crosstalk between different hormone signaling pathways. For drug development professionals and researchers, understanding these differential effects is paramount for designing targeted approaches to modulate plant growth and stress responses. Further research involving direct comparative studies would provide a more definitive understanding of the nuanced hormonal perturbations induced by these growth inhibitors.

References

A Researcher's Guide to the Statistical Validation of Dose-Response Curves for Xanthoxin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rigorous statistical validation of dose-response curves for Xanthoxin. It compares this compound with an alternative affecting abscisic acid (ABA) synthesis and provides detailed experimental and analytical protocols.

This compound is a crucial intermediate in the biosynthesis of the plant hormone abscisic acid (ABA)[1]. ABA is a key regulator of various physiological processes in plants, including seed dormancy, germination, and responses to environmental stress[2][3]. Understanding the dose-dependent effects of this compound is vital for research in plant biology and the development of new plant growth regulators.

Comparative Analysis of this compound and Alternatives

To objectively evaluate the effects of this compound, it is useful to compare it with other compounds that modulate the ABA signaling pathway. Fluridone, an inhibitor of carotenoid synthesis, and Abscisic Acid (ABA) itself serve as relevant points of comparison. Fluridone acts earlier in the pathway, blocking the production of carotenoids, which are precursors to this compound and ABA[3]. Direct application of ABA provides a baseline for the maximum potential response.

FeatureThis compoundFluridoneAbscisic Acid (ABA)
Mechanism of Action A direct precursor to ABA, converted into ABA within the cell.[2][4][5]Inhibits phytoene (B131915) desaturase, an early step in carotenoid and ABA biosynthesis.[3]The active plant hormone that directly triggers signaling pathways.[3]
Primary Effect Induces ABA-related responses, such as inhibiting seed germination and promoting stomatal closure.[2][3]Reduces endogenous ABA levels, leading to effects like breaking seed dormancy.[3]Directly induces ABA responses.
Typical Concentration Micromolar (µM) range.Micromolar (µM) range.Micromolar (µM) range.
Point of Intervention Mid-to-late stage of the ABA biosynthesis pathway.[6]Early stage of the carotenoid/ABA biosynthesis pathway.[3]Acts on cellular receptors to initiate signal transduction.

Experimental Protocol: Seed Germination Assay

This protocol details a method for generating a dose-response curve for this compound using a seed germination assay, a common method to assess ABA-related activity.

1. Materials and Preparation:

  • Plant Material: Arabidopsis thaliana seeds (Col-0 accession).

  • Growth Medium: Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Working Solutions: Prepare a series of dilutions from the stock solution in sterile water to achieve final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM). Ensure the final DMSO concentration is constant across all treatments (e.g., 0.1%).

2. Experimental Procedure:

  • Seed Sterilization: Surface-sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse five times with sterile water.

  • Plating: Pipette 1 mL of each this compound working solution onto sterile filter paper in a Petri dish. Allow the solvent to evaporate in a laminar flow hood. Place the filter paper on the surface of the MS agar.

  • Sowing: Arrange approximately 50-100 sterilized seeds on each prepared Petri dish.

  • Replication: Prepare at least three replicate plates for each concentration.

  • Incubation: Seal the plates and incubate them at 4°C for 48 hours for stratification to synchronize germination. Then, transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection: Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged.

3. Data Analysis:

  • Calculate the germination percentage for each plate at each time point.

  • Use the data from a specific time point (e.g., day 4) to plot the germination percentage against the logarithm of the this compound concentration.

  • Fit a dose-response curve to the data using non-linear regression.

Statistical Validation of Dose-Response Curves

The statistical validation of dose-response curves is essential to ensure the reliability and significance of the experimental findings. The following steps outline a robust validation process.

1. Model Selection and Curve Fitting: The relationship between the dose of a substance and its biological effect is typically non-linear. The four-parameter logistic (4PL) model is a widely used and appropriate choice for fitting dose-response data[7]. This model describes a sigmoidal relationship and is defined by four parameters: the top asymptote, the bottom asymptote, the EC50 (or IC50), and the Hill slope.

2. Goodness-of-Fit Assessment: After fitting the model, it is crucial to assess how well it describes the data.

  • R-squared (R²): This value indicates the proportion of the variance in the response variable that is predictable from the independent variable (concentration). A higher R² value (closer to 1.0) generally indicates a better fit.

  • Residual Analysis: Plotting the residuals (the differences between the observed and predicted values) can help identify systematic errors or deviations from the model's assumptions.

3. Parameter Estimation and Confidence Intervals: The fitted model provides estimates for key parameters like the EC50 (the concentration that produces 50% of the maximal effect). It is critical to report these estimates with their 95% confidence intervals. The confidence interval provides a range of plausible values for the true parameter and is a measure of the precision of the estimate.

4. Statistical Comparison of Curves: To compare the dose-response curves of this compound with an alternative compound, statistical tests can be employed to determine if there are significant differences in key parameters.

  • F-test for EC50 Comparison: A common method is to use an F-test to compare the EC50 values of two or more curves. This test determines whether a single curve can adequately describe all data sets or if separate curves (with different EC50 values) provide a significantly better fit.

  • Comparing Slopes: The Hill slope of the curve provides information about the sensitivity of the response to the compound. Statistical tests can also be used to determine if the slopes of different curves are significantly different[8].

Software packages such as GraphPad Prism or the drc package in R are well-suited for these analyses[8].

Visualizations

ABA Biosynthesis Pathway

ABA_Biosynthesis Zeaxanthin (B1683548) Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin cis_Neoxanthin cis_Neoxanthin Neoxanthin->cis_Neoxanthin This compound This compound cis_Neoxanthin->this compound NCED Xanthoxin_node This compound This compound->Xanthoxin_node Abscisic_aldehyde Abscisic_aldehyde Xanthoxin_node->Abscisic_aldehyde ABA2 Abscisic_acid Abscisic_acid Abscisic_aldehyde->Abscisic_acid AAO3

Caption: ABA biosynthesis pathway highlighting this compound's formation.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow A Prepare this compound Dilutions B Seed Sterilization and Plating A->B C Incubation and Germination B->C D Data Collection (% Germination) C->D E Plot Dose vs. Response D->E F Non-linear Regression (4PL Model) E->F G Statistical Validation F->G

Caption: Workflow for generating and analyzing dose-response data.

Logical Flow of Statistical Validation

Statistical_Validation Start Dose-Response Data Fit_Model Fit 4PL Model Start->Fit_Model Goodness_of_Fit Goodness of Fit? (e.g., R²) Fit_Model->Goodness_of_Fit Compare_Curves Compare Curves? (e.g., F-test) Goodness_of_Fit->Compare_Curves Yes Refine_Model Refine Model or Repeat Experiment Goodness_of_Fit->Refine_Model No Report_Parameters Report EC50 with Confidence Intervals Compare_Curves->Report_Parameters No Report_Significance Report Significance of Differences Compare_Curves->Report_Significance Yes

Caption: Decision process for statistical validation of dose-response curves.

References

Independent Replication of Xanthoxin's Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the function of Xanthoxin, a key intermediate in the biosynthesis of the plant hormone Abscisic Acid (ABA). This document summarizes quantitative data, details experimental protocols from key studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's role and the reproducibility of its reported effects.

Executive Summary

This compound, a C15 aldehyde, is primarily recognized as a direct precursor to Abscisic Acid (ABA), a major plant hormone regulating stress responses and developmental processes.[1] Initial research in the 1970s established this compound as a potent plant growth inhibitor.[2] Subsequent independent studies have largely focused on its conversion to ABA and its effects on processes influenced by ABA, such as seed germination and root growth. While the role of this compound as an ABA precursor is well-supported, its independent functions remain a subject of ongoing investigation, with some studies suggesting roles in root branching and abscission.[3] This guide compares the findings of foundational and subsequent independent studies to provide a clear overview of the current state of knowledge and highlight areas where further replication is warranted.

Data Presentation: A Comparative Analysis of this compound's Effects

To facilitate a clear comparison of findings across different studies, the following tables summarize the quantitative data on this compound's effects on key plant processes.

Table 1: Effect of this compound on Seed Germination

Plant SpeciesOriginal Study FindingIndependent Replication FindingAlternative Compound Effect (ABA)
Lepidium sativum (cress)Inhibition of germination.[2]A 2022 study on dormant red rice seeds showed that xanthoxal (an alternative name for this compound) had a stronger inhibitory effect on germination than ABA when supplied exogenously.[4]Inhibition of germination.[4]
Arabidopsis thalianaNot specified in initial broad studies.A study on the abi1-1 mutant of Arabidopsis thaliana also found xanthoxal to be more effective than ABA at inhibiting germination.[4]Inhibition of germination.[4]
Red Rice (Oryza sp.)Not applicable.Xanthoxal was more effective than ABA in reinstating dormancy in fluridone-treated dormant red rice seeds.[4]Less effective than xanthoxal in reinstating dormancy under the same conditions.[4]

Table 2: Effect of this compound on Root Elongation and Branching

Plant SpeciesOriginal Study FindingIndependent Replication FindingAlternative Compound Effect (Auxin)
Zea mays (maize)A 1981 study suggested a role for this compound in phototropism and elongation growth.[3]A later study on Zea mays found that this compound (up to 0.1 mM) did not affect root elongation, indicating it may not be a primary mediator of root gravitropism.[5]Auxins like Indole-3-acetic acid (IAA) are well-established regulators of root elongation and branching.[6]
General observationEarly research proposed this compound's involvement in regulating root branching.[3]Direct independent replication studies specifically on this compound's effect on root branching are not readily available. However, research on high salinity conditions has revealed auxin-independent pathways that modulate root branching, suggesting other signaling molecules are involved.[7]Auxin signaling is a primary pathway controlling lateral root formation.[7]

Table 3: this compound's Role in Abscission

Plant SpeciesOriginal Study FindingIndependent Replication FindingAlternative Compound Effect (Ethylene)
General observationEarly studies suggested this compound may have a regulatory function in the hormonal control of abscission.[3]Direct independent replication studies specifically investigating this compound's role in abscission are not prominent in the available literature.Ethylene is a well-known hormone that promotes abscission.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature on this compound.

Protocol 1: Seed Germination Bioassay

This protocol is a generalized procedure based on common practices in seed biology research.

Objective: To assess the effect of this compound on seed germination.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, cress).

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • This compound stock solution (dissolved in a suitable solvent like ethanol (B145695), followed by dilution in water).

  • Control solution (water with the same concentration of the solvent used for the stock solution).

  • Abscisic Acid (ABA) solution (as a positive control for inhibition).

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Sterilization: Surface sterilize seeds using a solution of 75% ethanol for 5 minutes, followed by a rinse with a 1% bleach solution and several rinses with sterile distilled water.[9]

  • Plating: Place two layers of sterile filter paper in each petri dish.

  • Treatment Application: Add a defined volume (e.g., 5 ml) of the test solution (different concentrations of this compound, ABA, or control) to each petri dish, ensuring the filter paper is saturated.

  • Sowing: Place a specific number of seeds (e.g., 50-100) on the filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under defined conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Data Collection: Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a set period (e.g., 7 days).

  • Analysis: Calculate the germination percentage for each treatment and compare the results statistically.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from plant tissues.

Objective: To determine the concentration of this compound in plant samples.

Materials:

  • Plant tissue (e.g., leaves, roots).

  • Liquid nitrogen.

  • Mortar and pestle or a homogenizer.

  • Extraction solvent (e.g., 80% acetone (B3395972) or methanol).

  • Internal standard (if available).

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • This compound standard for calibration.

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.[10]

  • Extraction: Add the extraction solvent to the powdered tissue, vortex, and incubate (e.g., overnight at 4°C in the dark).

  • Centrifugation: Centrifuge the extract to pellet the debris.

  • Purification (SPE): Condition the SPE cartridge with methanol (B129727) and then water. Load the supernatant onto the cartridge. Wash the cartridge with a low-concentration organic solvent to remove impurities. Elute this compound with a higher concentration of organic solvent.[10]

  • HPLC Analysis: Inject the purified extract into the HPLC system. Use a C18 column and a suitable mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and water with formic acid). Detect this compound based on its retention time and UV absorbance or mass-to-charge ratio compared to a standard.[11][12]

  • Quantification: Create a standard curve using known concentrations of the this compound standard to quantify the amount in the plant sample.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams were generated using Graphviz.

ABA_Biosynthesis_Pathway Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP cis_Violaxanthin 9-cis-Violaxanthin Violaxanthin->cis_Violaxanthin Neoxanthin Neoxanthin Violaxanthin->Neoxanthin This compound This compound cis_Violaxanthin->this compound NCED cis_Neoxanthin 9'-cis-Neoxanthin Neoxanthin->cis_Neoxanthin cis_Neoxanthin->this compound NCED Abscisic_aldehyde Abscisic aldehyde This compound->Abscisic_aldehyde ABA2 ABA Abscisic Acid (ABA) Abscisic_aldehyde->ABA AAO3

Caption: The Abscisic Acid (ABA) biosynthesis pathway, highlighting the central role of this compound.

ABA_Signaling_Pathway ABA ABA PYR_PYL PYR/PYL Receptors ABA->PYR_PYL binds PP2C PP2C (Phosphatase) PYR_PYL->PP2C inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 dephosphorylates (inactivates) Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream phosphorylates (activates) Response ABA Response (Stomatal closure, Gene expression) Downstream->Response

Caption: The core ABA signaling pathway, illustrating the mechanism of action of ABA.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Plant_Material Plant Material Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Bioassay Bioassay Extraction->Bioassay Quantification Quantification (e.g., HPLC) Purification->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Bioassay->Data_Analysis Comparison Comparison with Published Data Data_Analysis->Comparison

Caption: A generalized experimental workflow for studying this compound's function.

Conclusion and Future Directions

The available literature confirms this compound's primary role as a precursor to ABA. Independent replication studies, particularly in the context of seed germination, have not only supported this but also suggested that this compound may have a more potent inhibitory effect than ABA itself under certain experimental conditions.[4] However, the evidence for this compound's independent functions in root branching and abscission is less conclusive and lacks direct, robust independent replication.

Future research should focus on:

  • Direct Replication: Conducting studies that explicitly aim to replicate the initial findings on this compound's role in root branching and abscission.

  • Detailed Mechanistic Studies: Investigating the molecular mechanisms behind this compound's potentially stronger effect on seed germination compared to ABA.

  • Standardized Protocols: Developing and adhering to standardized, detailed experimental protocols to enhance the comparability of data across different laboratories.

By addressing these areas, the scientific community can build a more complete and robust understanding of this compound's multifaceted functions in plant biology, which is crucial for applications in agriculture and the development of novel plant growth regulators.

References

A Comparative Guide to the Efficacy of Synthetic Abscisic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While the direct synthesis and evaluation of Xanthoxin analogs remain a largely unexplored area in plant biology and agricultural science, extensive research has been dedicated to the development of synthetic analogs of its immediate downstream product, Abscisic Acid (ABA). This compound is the natural precursor to ABA, a critical plant hormone that regulates key processes such as seed dormancy, germination, and responses to environmental stress. The enzymatic conversion of this compound to ABA is a pivotal step in this signaling pathway. Due to the inherent chemical instability and rapid metabolism of natural ABA, the development of more stable and potent synthetic analogs is a significant focus for creating novel plant growth regulators and agents that enhance stress tolerance in crops.

This guide provides a comparative analysis of the efficacy of various synthetic ABA analogs, presenting quantitative data from key experimental bioassays. Detailed methodologies for these experiments are provided to facilitate replication and further research.

Data Presentation: Comparative Efficacy of Synthetic ABA Analogs

The following tables summarize the biological activity of several synthetic ABA analogs compared to naturally occurring (+)-ABA. The data is compiled from various studies employing common bioassays to assess ABA-like activity.

Table 1: Inhibition of Seed Germination

Analog Name/ClassStructural ModificationPlant SpeciesIC50 (µM) or % InhibitionReference
(+)-Abscisic Acid (ABA) (Natural Hormone)Arabidopsis thaliana0.12 - 0.93[1]
Lettuce~1.0[2]
(+)-2',3'-iso-PhABA Phenyl group at 2',3' positionArabidopsis thaliana~0.06 (14x more active than ABA)[2]
LettuceMore active than ABA[2]
Tetralone ABA Bicyclic analog with a fused benzene (B151609) ringArabidopsis thalianaMore effective than ABA in complementing aba2 mutant growth[3]
(+)-BP2A Phenylacetic acid side chainArabidopsis thalianaStronger agonist activity than (+)-ABA in seed germination assay[4]
(+)-Compound 5 & 6 (Tetralone ring) Modified BP2A with tetralone ringArabidopsis thalianaSignificantly stronger ABA agonist activity than (+)-BP2A[4]
3'-(Phenyl alkynyl) ABA (Analog 7) Phenyl alkynyl group at 3' positionLentilMore potent antagonist activity than other 3'-substituted analogs[5]
AMFs (AM1 Fluorine Derivatives) Fluorination of the benzyl (B1604629) ring of AM1Arabidopsis thalianaHigher receptor-binding affinities than ABA[6]

Table 2: Regulation of Stomatal Aperture and Transpiration

Analog Name/ClassStructural ModificationPlant SpeciesEffect on Stomatal Aperture/TranspirationReference
(+)-Abscisic Acid (ABA) (Natural Hormone)VariousInduces stomatal closure, reduces transpiration[7]
PBI 429 (8' acetylene (B1199291) ABA methyl-ester) Acetylene group at 8' positionPansy (Viola x wittrockiana)Reduces stomatal conductance and transpiration[8]
CCP1, CCP2, CCP5 Cyano cyclopropyl (B3062369) compoundsArabidopsis thalianaAn order of magnitude more efficient than ABA in minimizing transpiration[9]
AMFs (AM1 Fluorine Derivatives) Fluorination of the benzyl ring of AM1Arabidopsis thaliana, SoybeanPromote stomatal closure, effects persist longer than ABA[6]

Experimental Protocols

1. Seed Germination Inhibition Assay

This bioassay is a fundamental method to quantify the inhibitory effect of ABA and its analogs on seed germination.

  • Materials:

    • Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce).

    • Petri dishes (9 cm diameter).

    • Filter paper (Whatman No. 1 or equivalent).

    • Stock solutions of ABA and synthetic analogs in a suitable solvent (e.g., ethanol (B145695), DMSO).

    • Germination medium (e.g., Murashige and Skoog (MS) medium with 0.8% agar).

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Tween 20 for 10 minutes, and then rinsed with sterile water).

    • Prepare germination plates by adding the germination medium.

    • Incorporate ABA or its analogs into the medium at various concentrations. A solvent control (medium with the same concentration of the solvent used for stock solutions) must be included.

    • Sow the sterilized seeds evenly on the surface of the solidified medium in the Petri dishes.

    • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

    • Monitor the seeds daily and score germination, typically defined as the emergence of the radicle.

    • Calculate the percentage of germination at a specific time point (e.g., 7 days) for each concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits germination by 50% compared to the control.

2. Stomatal Aperture Measurement Assay

This assay directly measures the effect of ABA analogs on the opening and closing of stomata, which are the pores on the leaf surface that regulate gas exchange and water transpiration.

  • Materials:

    • Fully expanded leaves from well-watered plants.

    • Microscope slides and coverslips.

    • Microscope with a camera and image analysis software (e.g., ImageJ).

    • Incubation buffer (e.g., MES-KCl buffer: 10 mM MES, 50 mM KCl, pH 6.15).

    • Stock solutions of ABA and synthetic analogs.

  • Procedure:

    • Excise leaves and float them in the incubation buffer under light for a few hours to ensure stomata are open.

    • Prepare solutions of ABA or its analogs in the incubation buffer at the desired concentrations. A buffer-only solution serves as the control.

    • Transfer the leaves to the treatment solutions and incubate for a specified period (e.g., 2 hours).

    • Carefully peel the abaxial (lower) epidermis from the leaf. This can be done using fine-tipped forceps or by blending the leaf briefly and collecting the epidermal fragments.

    • Mount the epidermal peel on a microscope slide with a drop of the incubation buffer and cover with a coverslip.

    • Immediately observe the stomata under the microscope and capture images.

    • Use image analysis software to measure the width and length of the stomatal pore (aperture).

    • Calculate the stomatal aperture as the width-to-length ratio or simply the width.

    • Collect data from a sufficient number of stomata (e.g., 50-100) per treatment and replicate.

    • Statistically analyze the differences in stomatal aperture between the control and treated samples.[10][11]

Mandatory Visualization

ABA_Biosynthesis_and_Signaling_Pathway cluster_biosynthesis ABA Biosynthesis cluster_signaling ABA Signaling Carotenoids Carotenoids Xanthophylls Xanthophylls Carotenoids->Xanthophylls This compound This compound Xanthophylls->this compound NCED ABA_aldehyde Abscisic Aldehyde This compound->ABA_aldehyde ABA2 ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3 PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR ABA_analogs Synthetic ABA Analogs ABA_analogs->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibition ABF ABF Transcription Factors SnRK2->ABF activation Stress_Response Stress-Responsive Gene Expression (e.g., Stomatal Closure) ABF->Stress_Response

Caption: ABA biosynthesis from carotenoids and the core signaling pathway.

Experimental_Workflow start Start: Select Synthetic ABA Analogs and Controls prep Prepare Stock Solutions and Dilution Series start->prep bioassay Perform Bioassays prep->bioassay germination Seed Germination Inhibition Assay bioassay->germination stomata Stomatal Aperture Measurement Assay bioassay->stomata data_collection Data Collection and Imaging germination->data_collection stomata->data_collection analysis Quantitative Analysis (e.g., IC50, Statistical Tests) data_collection->analysis comparison Comparative Efficacy Assessment analysis->comparison end End: Publish Comparison Guide comparison->end

Caption: Workflow for comparing the efficacy of synthetic ABA analogs.

References

Validating the Interaction Between Xanthoxin and its Putative Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction between Xanthoxin and its putative receptors, with a primary focus on the well-characterized Abscisic Acid (ABA) signaling pathway. While this compound is a direct biosynthetic precursor to ABA, the existence of a distinct this compound-specific receptor remains hypothetical. This document presents the current understanding, supporting experimental data for ABA receptor interactions, and detailed protocols for validation studies.

Executive Summary

Current scientific consensus points to this compound's primary role as a metabolic intermediate in the biosynthesis of ABA. The physiological effects attributed to this compound are largely considered to be mediated through its conversion to ABA, which then interacts with the established PYR/PYL/RCAR family of receptors. While direct, high-affinity binding of this compound to these ABA receptors is not experimentally supported and is predicted to be weak due to structural differences, this guide provides the framework and methodologies to test this hypothesis and compare it with the well-documented ABA-receptor interactions.

Signaling Pathways and Experimental Workflows

To visualize the relationships between this compound, ABA, and the core signaling pathway, the following diagrams are provided.

ABA_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Core ABA Signaling This compound This compound ABA2 ABA2 This compound->ABA2 Conversion Xanthoxin_putative Putative this compound Receptor This compound->Xanthoxin_putative Hypothetical Interaction Abscisic Aldehyde Abscisic Aldehyde ABA2->Abscisic Aldehyde AAO3 AAO3 Abscisic Aldehyde->AAO3 Oxidation ABA ABA AAO3->ABA ABA_Receptor PYR/PYL/RCAR Receptor ABA->ABA_Receptor Binding PP2C PP2C Phosphatase ABA_Receptor->PP2C Inhibition SnRK2 SnRK2 Kinase PP2C->SnRK2 Inhibition Downstream_Targets Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream_Targets Phosphorylation ABA_Response ABA Response (Stomatal closure, Gene expression) Downstream_Targets->ABA_Response

Figure 1. This compound biosynthesis and the core ABA signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Protein_Expression Express & Purify PYR/PYL/RCAR Receptor ITC Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC SPR Surface Plasmon Resonance (SPR) Protein_Expression->SPR Comp_Assay Competitive Binding Assay Protein_Expression->Comp_Assay Ligand_Prep Prepare Ligands (this compound, ABA) Ligand_Prep->ITC Ligand_Prep->SPR Ligand_Prep->Comp_Assay Binding_Affinity Determine Binding Affinity (Kd) ITC->Binding_Affinity Thermodynamics Determine Thermodynamics (ΔH, ΔS) ITC->Thermodynamics SPR->Binding_Affinity Kinetics Determine Kinetics (ka, kd) SPR->Kinetics Comp_Assay->Binding_Affinity Conclusion Conclusion Binding_Affinity->Conclusion Kinetics->Conclusion Thermodynamics->Conclusion

Figure 2. Experimental workflow for validating ligand-receptor interactions.

Comparative Data: this compound vs. ABA

The central hypothesis is that this compound does not significantly bind to PYR/PYL/RCAR receptors, whereas ABA binds with high affinity. The following tables summarize predictive data for this compound and experimentally determined data for ABA.

Table 1: Ligand-Receptor Binding Affinity

LigandReceptorMethodBinding Affinity (Kd)Binding Energy (kcal/mol)Reference
This compoundPYR1Computational DockingNot Determined-7.5[1]
(+)-ABAPYR1Isothermal Titration Calorimetry (ITC)~50 µM (in absence of PP2C)-7.6 (computational)[1]
(+)-ABAPYL1Isothermal Titration Calorimetry (ITC)Not Determined (low affinity)Not Determined[2]
(+)-ABAPYL2Not Specified>50 µMNot Determined
(+-)-ABAPYL3 (WT)Isothermal Titration Calorimetry (ITC)Not DeterminedNot Determined[3]
(+)-ABAPYL5Not Specified~1 µMNot Determined
(+)-ABAPYL9 (RCAR1)Not Specified0.66 µM (in absence of PP2C)Not Determined[4]
(+)-ABAPYR1 + HAB1 (PP2C)PP2C Inhibition AssayIC50 = 125 nMNot Determined[5]
(+)-ABAPYL5 + PP2CNot Specified30-60 nMNot Determined

Note: The binding affinity of dimeric receptors (PYR1, PYL1, PYL2) for ABA is significantly lower in the absence of PP2C co-receptors. The formation of a ternary complex (Receptor-ABA-PP2C) dramatically increases the apparent affinity for ABA.[6]

Table 2: Enzyme Kinetics of this compound Conversion

EnzymeSubstrateKmReference
ABA2This compound19 µM[7]

This table provides context for the enzymatic conversion of this compound, the step preceding potential receptor interaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments to validate and compare the binding of this compound and ABA to PYR/PYL/RCAR receptors.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the target PYR/PYL/RCAR receptor to >95% purity.

    • Prepare a concentrated stock solution of the purified receptor (e.g., 10-50 µM) in a suitable, degassed buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of the ligand (this compound or ABA) at a concentration 10-20 times that of the receptor in the identical, degassed buffer to minimize heats of dilution.

  • ITC Experiment:

    • Load the receptor solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

    • As a control, perform an identical titration of the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (association rate constant, ka; dissociation rate constant, kd) and binding affinity (Kd) of the ligand-receptor interaction.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified PYR/PYL/RCAR receptor onto a suitable sensor chip (e.g., CM5) via amine coupling or another appropriate method.

  • SPR Analysis:

    • Flow a series of increasing concentrations of the ligand (this compound or ABA) in running buffer over the sensor chip surface.

    • Monitor the change in the refractive index in real-time to generate sensorgrams showing the association and dissociation phases.

    • After each ligand injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound ligand.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the Kd (kd/ka).

Competitive Binding Assay

Objective: To indirectly measure the binding affinity of a non-labeled ligand (this compound) by its ability to compete with a labeled ligand (e.g., radiolabeled or fluorescently-labeled ABA) for binding to the receptor.

Methodology:

  • Assay Setup:

    • Incubate a fixed concentration of the purified receptor with a fixed concentration of a labeled ABA analog.

    • Add increasing concentrations of the unlabeled competitor ligand (this compound or unlabeled ABA).

  • Detection:

    • Measure the amount of labeled ligand bound to the receptor at each concentration of the competitor. The method of detection will depend on the label used (e.g., scintillation counting for radiolabels, fluorescence polarization for fluorescent labels).

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the competitor concentration.

    • Fit the data to a competition binding equation to determine the IC50 (the concentration of competitor that inhibits 50% of labeled ligand binding).

    • Calculate the inhibitory constant (Ki) for the competitor from the IC50 value, which represents its binding affinity.

Conclusion

The validation of the interaction between this compound and its putative receptor is a critical step in understanding its precise biological role. The prevailing evidence suggests that this compound primarily functions as a precursor to ABA, and its direct interaction with known ABA receptors is likely to be of low affinity. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess this interaction and compare it to the well-established, high-affinity binding of ABA to the PYR/PYL/RCAR receptors. Such studies will provide definitive data to either support the hypothesis of a novel this compound receptor or solidify its role as a key intermediate in the ABA signaling pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Xanthoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper and safe disposal of Xanthoxin, a carotenoid-derived precursor of the plant hormone abscisic acid.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of plant growth regulators and related chemical compounds. A thorough risk assessment should be conducted by laboratory personnel before handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

StepAction
1. Evacuate Immediately alert others in the vicinity and evacuate the area if necessary.
2. Ventilate Ensure the area is well-ventilated to disperse any airborne contaminants.
3. Contain For solid spills, carefully sweep or vacuum the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
4. Collect Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
5. Decontaminate Clean the spill area with soap and water.

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the disposal of this compound waste. This protocol is designed to be a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Experimental Protocol for this compound Waste Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

  • Solid Waste Containment:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • The container should be clearly labeled with "Hazardous Waste" and "this compound Contaminated Debris."

  • Liquid Waste Containment:

    • Collect all liquid waste containing this compound in a shatter-resistant, sealed container.

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.

  • Storage:

    • Store all waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate contain_solid Step 3a: Contain Solid Waste segregate->contain_solid contain_liquid Step 3b: Contain Liquid Waste segregate->contain_liquid label_solid Step 4a: Label Solid Waste Container contain_solid->label_solid label_liquid Step 4b: Label Liquid Waste Container contain_liquid->label_liquid storage Step 5: Store in Designated Area label_solid->storage label_liquid->storage ehs_contact Step 6: Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.